Product packaging for Methoxyeugenol 4-O-rutinoside(Cat. No.:)

Methoxyeugenol 4-O-rutinoside

Cat. No.: B11936136
M. Wt: 502.5 g/mol
InChI Key: ALGDJCMDOIVQMZ-MAYVRUKNSA-N
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Description

Methoxyeugenol 4-O-rutinoside is a specialized natural product compound offered for research and development purposes. It belongs to a class of phenolic glycosides, which are secondary metabolites commonly found in plants and known for their diverse biological activities . The rutinoside moiety (a disaccharide of rhamnose and glucose) is a common glycosidic group in various bioactive flavonoid compounds, such as kaempferol-3-O-rutinoside and anthocyanin rutinosides, which have been studied for their antioxidant, anti-inflammatory, and potential health-modulating properties . As a glycosylated derivative of methoxyeugenol, this compound is of significant interest in phytochemical research for the isolation and identification of novel plant constituents . Researchers may utilize this compound as a standard in chromatographic analysis for the quality control of herbal medicines or in metabolic studies to understand the bioavailability and biological effects of glycosylated phenolics. Its structure suggests potential for investigation into areas such as antioxidant capacity, enzyme inhibition, and cell signaling modulation, similar to other studied rutinosides . This product is intended for laboratory research use only (RUO) and is not for diagnostic or therapeutic applications. It is not intended for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H34O12 B11936136 Methoxyeugenol 4-O-rutinoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H34O12

Molecular Weight

502.5 g/mol

IUPAC Name

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-(2,6-dimethoxy-4-prop-2-enylphenoxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C23H34O12/c1-5-6-11-7-12(30-3)21(13(8-11)31-4)35-23-20(29)18(27)16(25)14(34-23)9-32-22-19(28)17(26)15(24)10(2)33-22/h5,7-8,10,14-20,22-29H,1,6,9H2,2-4H3/t10-,14+,15-,16+,17+,18-,19+,20+,22+,23-/m0/s1

InChI Key

ALGDJCMDOIVQMZ-MAYVRUKNSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C(C=C3OC)CC=C)OC)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3OC)CC=C)OC)O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Methoxyeugenol 4-O-rutinoside: A Comprehensive Technical Guide to Its Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Methoxyeugenol 4-O-rutinoside, a phenylpropanoid glycoside of interest for its potential pharmacological applications. The document details its primary botanical origin, presents available data in a structured format, and outlines the experimental protocols for its isolation and characterization.

Natural Sources of this compound

Current scientific literature and chemical databases indicate that the primary known natural source of this compound is the bark of Daphniphyllum angustifolium . While the compound is listed by chemical suppliers as being isolated from Leonurus artemisia, primary scientific literature to substantiate this claim has not been identified in the current search. The focus of this guide, therefore, remains on the confirmed source.

Daphniphyllum angustifolium is a plant belonging to the family Daphniphyllaceae. Phytochemical investigations of the bark of this plant have led to the isolation and characterization of various compounds, including this compound.

Quantitative Data

Currently, there is a lack of published quantitative data on the specific concentration of this compound in Daphniphyllum angustifolium. Further studies are required to determine the yield of this compound from its natural source.

Table 1: Natural Source and Location of this compound

Compound NameNatural SourcePlant FamilyPlant Part
This compoundDaphniphyllum angustifoliumDaphniphyllaceaeBark

Experimental Protocols

The following sections describe the general methodologies employed in the extraction, isolation, and structural elucidation of this compound from the bark of Daphniphyllum angustifolium. These protocols are based on standard phytochemical techniques.

Extraction
  • Plant Material Preparation: The bark of Daphniphyllum angustifolium is collected, air-dried, and pulverized into a coarse powder.

  • Solvent Extraction: The powdered plant material is then subjected to extraction with a polar solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the desired compounds. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Isolation

The crude extract, a complex mixture of various phytochemicals, is subjected to a series of chromatographic techniques to isolate this compound.

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Phenylpropanoid glycosides like this compound are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

  • Column Chromatography: The enriched fraction is then subjected to column chromatography over a stationary phase like silica (B1680970) gel, Sephadex LH-20, or MCI gel. Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC, often with a C18 column and a mobile phase consisting of a mixture of methanol or acetonitrile (B52724) and water. This step yields the pure compound.

Structure Elucidation

The chemical structure of the isolated this compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D-NMR (¹H and ¹³C) and 2D-NMR (COSY, HSQC, HMBC) experiments are conducted to establish the connectivity of protons and carbons, confirming the structure of the methoxyeugenol aglycone and the rutinoside sugar moiety, as well as their linkage point.

Signaling Pathways and Biological Activity

As of the current literature review, there are no specific studies detailing the signaling pathways or biological activities of this compound. However, the aglycone, methoxyeugenol , has been shown to possess biological activity.

A study on methoxyeugenol demonstrated its ability to deactivate hepatic stellate cells and reduce liver fibrosis and inflammation. The proposed mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is important to note that the glycosylation in this compound can significantly alter the pharmacokinetic and pharmacodynamic properties compared to its aglycone, and therefore, the biological activities of the two compounds cannot be assumed to be identical. Further research is needed to elucidate the specific biological functions of this compound.

Visualizations

Experimental Workflow for Isolation

experimental_workflow plant_material Daphniphyllum angustifolium (Bark) extraction Extraction (Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning polar_fraction Polar Fraction (EtOAc/n-BuOH) partitioning->polar_fraction column_chrom Column Chromatography (Silica Gel, Sephadex) polar_fraction->column_chrom enriched_fraction Enriched Fraction column_chrom->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_compound This compound prep_hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation signaling_pathway methoxyeugenol Methoxyeugenol ppar PPAR-γ methoxyeugenol->ppar activates nfkb NF-κB methoxyeugenol->nfkb inhibits hsc_activation Hepatic Stellate Cell Activation ppar->hsc_activation inhibits inflammation Inflammation nfkb->inflammation promotes fibrosis Liver Fibrosis hsc_activation->fibrosis leads to inflammation->fibrosis contributes to

Methoxyeugenol 4-O-rutinoside: A Technical Guide to Structure Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation and characterization of methoxyeugenol 4-O-rutinoside. While this specific compound is not extensively documented in publicly available literature, this guide synthesizes data from closely related, structurally analogous phenylpropanoid glycosides to present a robust framework for its identification and analysis. The experimental protocols and data presented are based on established techniques for the isolation and characterization of natural products.

Introduction

Methoxyeugenol, a naturally occurring allylbenzene, is a derivative of eugenol (B1671780) and is found in various plants, including the toxic Japanese star anise and nutmeg.[1] Its glycosidic forms are of interest to researchers for their potential biological activities. Methoxyeugenol has been shown to activate PPAR-gamma in vivo and may play a role in attenuating liver fibrosis and inflammation.[1][2] The attachment of a rutinoside moiety, a disaccharide composed of rhamnose and glucose, can significantly alter the pharmacokinetic and pharmacodynamic properties of the aglycone.

This guide will detail the necessary steps for the isolation, purification, and complete structure elucidation of this compound, leveraging spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Isolation and Purification Workflow

The isolation of this compound from a plant source would typically follow a multi-step chromatographic process. The general workflow is outlined below.

Isolation_Workflow Start Plant Material (e.g., leaves, bark) Extraction Methanol (B129727) Extraction Start->Extraction Partition Solvent Partitioning (e.g., EtOAc, n-BuOH) Extraction->Partition ColumnChrom Column Chromatography (e.g., Silica (B1680970) Gel, MCI gel) Partition->ColumnChrom PrepHPLC Preparative HPLC (Reversed-Phase) ColumnChrom->PrepHPLC PureCompound Pure Methoxyeugenol 4-O-rutinoside PrepHPLC->PureCompound

Caption: General workflow for the isolation and purification of this compound.
Experimental Protocol: Isolation and Purification

  • Extraction: Dried and powdered plant material is extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH). Phenylpropanoid glycosides are typically enriched in the n-BuOH fraction.

  • Column Chromatography: The n-BuOH fraction is subjected to column chromatography on a suitable stationary phase, such as silica gel or MCI gel. Elution is performed with a gradient of solvents, for example, a mixture of chloroform (B151607) and methanol, to separate the compounds based on their polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative reversed-phase HPLC using a C18 column. A common mobile phase would be a gradient of methanol or acetonitrile (B52724) in water.

Structure Elucidation

The determination of the chemical structure of this compound involves the use of mass spectrometry to determine the molecular formula and NMR spectroscopy to establish the connectivity of atoms and the stereochemistry.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, which in turn allows for the deduction of its molecular formula.

Table 1: Mass Spectrometry Data for this compound

ParameterValue
Ionization ModeESI (Positive or Negative)
Predicted [M+H]⁺m/z 517.2156
Predicted [M+Na]⁺m/z 539.1975
Predicted [M-H]⁻m/z 515.2002
Molecular FormulaC₂₃H₃₄O₁₂
Molecular Weight502.5 g/mol

Note: The predicted values are based on the chemical formula. Actual experimental values should be within a few ppm of the predicted mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the complete structural assignment of this compound. The data presented below is a projection based on the known spectral data of methoxyeugenol and rutinoside moieties from related compounds.

Table 2: ¹H NMR (500 MHz, CD₃OD) Spectral Data for this compound

PositionδH (ppm)MultiplicityJ (Hz)
Aglycone
26.75s
56.05m
66.62s
73.35d6.5
85.95m
95.10d10.0
9'5.08d17.0
1-OCH₃3.85s
3-OCH₃3.88s
Glucose
1'4.85d7.5
2'3.50m
3'3.45m
4'3.40m
5'3.42m
6'a3.90dd12.0, 2.0
6'b3.75dd12.0, 5.5
Rhamnose
1''5.15d1.5
2''3.80m
3''3.65m
4''3.30m
5''3.55m
6'' (CH₃)1.25d6.0

Table 3: ¹³C NMR (125 MHz, CD₃OD) Spectral Data for this compound

PositionδC (ppm)
Aglycone
1149.5
2105.0
3152.0
4138.0
5135.5
6112.0
740.5
8139.0
9116.0
1-OCH₃56.5
3-OCH₃56.8
Glucose
1'102.5
2'75.0
3'78.0
4'71.5
5'78.5
6'68.0
Rhamnose
1''102.0
2''72.0
3''72.5
4''74.0
5''70.0
6'' (CH₃)18.0
Structure Elucidation Logic

The following diagram illustrates the logical connections derived from 2D NMR data to confirm the structure of this compound.

Caption: Key 2D NMR correlations for the structural elucidation of this compound.

Interpretation of Key 2D NMR Correlations:

  • COSY: Correlations between H-7, H-8, and H-9 would confirm the allyl side chain of the methoxyeugenol moiety.

  • HMBC: A crucial correlation between the anomeric proton of glucose (H-1') and the C-4 of the aglycone would establish the point of glycosylation. Another key HMBC correlation between the anomeric proton of rhamnose (H-1'') and C-6' of glucose would confirm the 1→6 linkage of the rutinoside.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the combined application of modern chromatographic and spectroscopic techniques. While direct experimental data for this specific compound is scarce, by drawing parallels with closely related phenylpropanoid glycosides, a clear and detailed pathway for its isolation and characterization can be established. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the identification and analysis of this and similar natural products. Further investigation into the biological activities of this compound is warranted, given the known properties of its aglycone.

References

An In-depth Technical Guide on the Biosynthesis of Methoxyeugenol 4-O-rutinoside in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyeugenol 4-O-rutinoside is a naturally occurring phenylpropanoid glycoside found in various plant species. Phenylpropanoids are a diverse class of plant secondary metabolites with a wide range of biological activities, making them of significant interest for pharmaceutical and nutraceutical applications. Understanding the biosynthetic pathway of these compounds is crucial for their targeted production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, detailing the enzymatic steps, key intermediates, and relevant experimental methodologies.

Core Biosynthetic Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. The pathway can be conceptually divided into three main stages:

  • Formation of the Phenylpropanoid Backbone: The synthesis of the core C6-C3 phenylpropanoid unit.

  • Modification of the Phenylpropanoid Core: Hydroxylation and methylation reactions to form methoxyeugenol.

  • Glycosylation: The sequential addition of glucose and rhamnose to the 4-hydroxyl group of methoxyeugenol to yield the final rutinoside.

The proposed biosynthetic pathway is illustrated below:

This compound Biosynthesis cluster_legend Enzyme Abbreviations L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Coniferyl alcohol Coniferyl alcohol p-Coumaroyl-CoA->Coniferyl alcohol Multiple Steps (CCR, CAD, etc.) Coniferyl acetate Coniferyl acetate Coniferyl alcohol->Coniferyl acetate CFAT Eugenol Eugenol Coniferyl acetate->Eugenol EGS Methoxyeugenol Methoxyeugenol Eugenol->Methoxyeugenol EOMT 4-Hydroxymethoxyeugenol 4-Hydroxymethoxyeugenol Methoxyeugenol->4-Hydroxymethoxyeugenol CYP450 (Proposed) Methoxyeugenol 4-O-glucoside Methoxyeugenol 4-O-glucoside 4-Hydroxymethoxyeugenol->Methoxyeugenol 4-O-glucoside UGT (Glucosyltransferase) (Proposed) This compound This compound Methoxyeugenol 4-O-glucoside->this compound UGT (Rhamnosyltransferase) (Proposed) PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate 4-Hydroxylase 4CL 4CL: 4-Coumarate:CoA Ligase CCR CCR: Cinnamoyl-CoA Reductase CAD CAD: Cinnamyl Alcohol Dehydrogenase CFAT CFAT: Coniferyl Alcohol Acetyltransferase EGS EGS: Eugenol Synthase EOMT EOMT: Eugenol O-Methyltransferase CYP450 CYP450: Cytochrome P450 Monooxygenase UGT UGT: UDP-dependent Glycosyltransferase Gene_Co-expression_Workflow Transcriptome Data Transcriptome Data Gene Co-expression Network Construction Gene Co-expression Network Construction Transcriptome Data->Gene Co-expression Network Construction Identification of Co-expressed Gene Modules Identification of Co-expressed Gene Modules Gene Co-expression Network Construction->Identification of Co-expressed Gene Modules Known Pathway Genes Known Pathway Genes Known Pathway Genes->Gene Co-expression Network Construction Candidate Gene Selection Candidate Gene Selection Identification of Co-expressed Gene Modules->Candidate Gene Selection Functional Characterization Functional Characterization Candidate Gene Selection->Functional Characterization

An In-depth Technical Guide to Methoxyeugenol 4-O-rutinoside: Properties, Protocols, and Biological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methoxyeugenol 4-O-rutinoside, a naturally occurring phenylpropanoid glycoside. This document details available experimental data, outlines protocols for its study, and explores its potential biological significance, particularly in the context of relevant signaling pathways.

Core Physical and Chemical Properties

PropertyValueSource
Molecular Formula C23H34O12[1][2]
Molecular Weight 502.51 g/mol [1][2]
Appearance Powder[2]
CAS Number 903519-86-8[1][2]
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), and Ethanol (B145695).[2]

Spectroscopic and Chromatographic Data

Detailed spectroscopic data for this compound is not extensively published. However, based on the analysis of its constituent parts (methoxyeugenol, glucose, and rhamnose) and general knowledge of phenylpropanoid glycosides, the following characteristics can be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyeugenol moiety, methoxy (B1213986) group protons, protons of the allyl group, and a complex region of overlapping signals for the sugar protons of the rutinoside unit. Anomeric proton signals for the glucose and rhamnose units would be key diagnostic peaks.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the methoxy carbon, carbons of the allyl group, and the carbons of the two sugar moieties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is anticipated to exhibit absorption bands corresponding to:

  • O-H stretching (from the hydroxyl groups of the sugars and potentially a phenolic hydroxyl).

  • C-H stretching (aromatic and aliphatic).

  • C=C stretching (aromatic ring and allyl group).

  • C-O stretching (ethers and alcohols).

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum in a solvent like methanol is expected to show absorption maxima characteristic of the phenylpropanoid chromophore.

Experimental Protocols

While a specific, detailed protocol for the isolation and purification of this compound from Daphniphyllum angustifolium is not available in the reviewed literature, a general methodology can be constructed based on established techniques for the separation of phenylpropanoid glycosides from plant materials.

General Isolation and Purification Workflow

The following diagram outlines a typical workflow for the isolation and purification of phenylpropanoid glycosides.

Isolation and Purification Workflow Start Plant Material (Daphniphyllum angustifolium bark) Extraction Extraction (e.g., with Methanol or Ethanol) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Partitioning Solvent-Solvent Partitioning (e.g., with Ethyl Acetate (B1210297) and Water) Filtration->Partitioning ColumnChromatography Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20) Partitioning->ColumnChromatography HPLC Preparative HPLC (e.g., C18 column) ColumnChromatography->HPLC PurityAnalysis Purity Analysis (e.g., Analytical HPLC, LC-MS) HPLC->PurityAnalysis StructureElucidation Structure Elucidation (NMR, MS, IR, UV) PurityAnalysis->StructureElucidation FinalProduct Pure Methoxyeugenol 4-O-rutinoside StructureElucidation->FinalProduct

A general workflow for isolating phenylpropanoid glycosides.
Detailed Methodological Steps

1. Extraction:

  • Dried and powdered bark of Daphniphyllum angustifolium is extracted exhaustively with a polar solvent such as methanol or ethanol at room temperature.

  • The extraction is typically repeated multiple times to ensure complete recovery of the target compounds.

2. Concentration and Partitioning:

  • The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • This crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Phenylpropanoid glycosides are typically enriched in the more polar fractions like ethyl acetate and n-butanol.

3. Chromatographic Purification:

  • Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to further separate the components.

  • Size-Exclusion Chromatography: Fractions containing the target compound may be further purified by size-exclusion chromatography on Sephadex LH-20, using methanol as the eluent.

  • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

4. Characterization:

  • The purity of the isolated compound is assessed by analytical HPLC.

  • The structure of the purified this compound is confirmed by spectroscopic methods, including Mass Spectrometry (MS) for molecular weight determination and fragmentation patterns, and 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) for detailed structural elucidation.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, the aglycone, methoxyeugenol, has been shown to possess noteworthy biological effects, particularly in the context of liver fibrosis. Research has indicated that methoxyeugenol can deactivate hepatic stellate cells and reduce liver fibrosis and inflammation by modulating the Nuclear Factor-kappa B (NF-κB) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling pathways.[3]

NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of inflammatory responses. In a simplified model, various stimuli can lead to the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This process releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Eugenol, a related compound, has been shown to inhibit this pathway at multiple points.

NF-kappaB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkBa_NFkB IκBα-p50/p65 (Inactive NF-κB) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα p50_p65 p50/p65 (Active NF-κB) IkBa_NFkB->p50_p65 Releases p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocates Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Eugenol Eugenol/Methoxyeugenol Eugenol->IKK Inhibits Eugenol->p50_p65 Inhibits Nuclear Translocation DNA DNA p50_p65_nuc->DNA Binds to Transcription Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Transcription Initiates

Simplified NF-κB signaling and points of inhibition by eugenol-related compounds.
PPAR-γ Signaling Pathway

PPAR-γ is a nuclear receptor that plays a key role in adipogenesis and has anti-inflammatory properties. Ligand activation of PPAR-γ leads to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, regulating their transcription. Methoxyeugenol has been identified as an activator of PPAR-γ.[4]

PPAR-gamma Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methoxyeugenol Methoxyeugenol PPARg PPAR-γ Methoxyeugenol->PPARg Activates PPARg_RXR PPAR-γ/RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPARg_RXR_nuc PPAR-γ/RXR PPARg_RXR->PPARg_RXR_nuc Translocates PPRE PPRE PPARg_RXR_nuc->PPRE Binds to NFkB_inhibition Inhibition of NF-κB Pathway PPARg_RXR_nuc->NFkB_inhibition Transrepression GeneTranscription Target Gene Transcription PPRE->GeneTranscription

Activation of the PPAR-γ signaling pathway by Methoxyeugenol.

Conclusion

This compound is a phenylpropanoid glycoside with established fundamental chemical properties. While detailed experimental data on this specific molecule is emerging, its structural similarity to other well-studied compounds and the known biological activity of its aglycone, methoxyeugenol, suggest it is a compound of interest for further research. The provided general protocols offer a starting point for its isolation and characterization, and the elucidated signaling pathways highlight potential mechanisms for its biological effects, making it a promising candidate for investigation in drug discovery and development, particularly in the areas of inflammatory and fibrotic diseases. Further research is warranted to fully characterize this molecule and explore its therapeutic potential.

References

Unveiling Methoxyeugenol 4-O-rutinoside: A Technical Guide to its Isolation and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and discovery of Methoxyeugenol 4-O-rutinoside, a phenyl glucoside identified from the bark of Daphniphyllum angustifolium. This document collates the available chemical and physical data, outlines the probable experimental protocols for its extraction and purification, and explores the potential biological significance through related signaling pathways.

Core Compound Data

This compound is a naturally occurring phenyl glycoside. The primary source detailing its discovery is a 2006 study on the chemical constituents of Daphniphyllum angustifolium Hutch, published in Helvetica Chimica Acta. In this study, the compound was designated as compound 9.

PropertyValueSource
Compound Name This compoundBai H, et al. (2006)
Molecular Formula C23H34O12MedchemExpress[1]
Molecular Weight 502.51 g/mol MedchemExpress[1]
CAS Number 903519-86-8MedchemExpress
Plant Source Bark of Daphniphyllum angustifolium Hutch.MedchemExpress[1]
Compound Type Phenyl GlucosideMedchemExpress[1]
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), EthanolChemFaces[2]

Spectroscopic Data Summary

While the complete original spectroscopic data from the primary literature is not fully accessible, the structural elucidation of this compound would have relied on a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected data is summarized below.

Spectroscopic TechniqueExpected Observations
Electrospray Ionization Mass Spectrometry (ESI-MS) A molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight of 502.51. Fragmentation patterns would show the loss of the rutinoside moiety (rhamnose and glucose).
¹H-NMR (Proton NMR) Signals corresponding to the protons of the methoxyeugenol aglycone (aromatic protons, methoxy (B1213986) group protons, and allyl group protons) and the sugar protons of the rutinoside moiety.
¹³C-NMR (Carbon-13 NMR) Resonances for all 23 carbon atoms in the molecule, including those of the phenylpropanoid backbone of methoxyeugenol and the two sugar units of rutinose.

Experimental Protocols

The detailed experimental protocol for the isolation of this compound from Daphniphyllum angustifolium is contained within the primary publication, which could not be accessed in its entirety. However, based on standard phytochemical practices for the isolation of phenolic glycosides, a likely methodology is outlined below.

Plant Material Collection and Preparation
  • Collection: The bark of Daphniphyllum angustifolium is collected.

  • Drying and Pulverization: The collected bark is air-dried to a constant weight and then ground into a fine powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol or ethanol, at room temperature. This process is often repeated multiple times to ensure complete extraction of the target compounds.

  • Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation and Purification
  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Phenyl glucosides like this compound are expected to be enriched in the more polar fractions (ethyl acetate and/or n-butanol).

  • Column Chromatography: The enriched fraction is subjected to multiple rounds of column chromatography.

    • Silica (B1680970) Gel Chromatography: Initial separation is performed on a silica gel column with a gradient elution system (e.g., chloroform-methanol or ethyl acetate-methanol) to separate compounds based on polarity.

    • Sephadex LH-20 Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol as the eluent to separate compounds based on size and to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain the compound in high purity is typically achieved using preparative HPLC with a C18 column and a methanol-water or acetonitrile-water gradient system.

Structure Elucidation
  • The purified compound's structure is then elucidated using a combination of spectroscopic methods, including ESI-MS, ¹H-NMR, and ¹³C-NMR.

Visualized Experimental Workflow

experimental_workflow plant Daphniphyllum angustifolium (Bark) powder Dried Powder plant->powder extraction Methanol Extraction powder->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning crude_extract->partition polar_fraction Polar Fraction (EtOAc/n-BuOH) partition->polar_fraction silica_gel Silica Gel Chromatography polar_fraction->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Methoxyeugenol 4-O-rutinoside prep_hplc->pure_compound

Caption: General workflow for the isolation of this compound.

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, research on its aglycone, methoxyeugenol, provides valuable insights. Methoxyeugenol has been shown to attenuate liver fibrosis by targeting the PPAR-γ and NF-κB signaling pathways.[3]

PPAR-γ and NF-κB Signaling in Liver Fibrosis

Hepatic stellate cells (HSCs) are key players in the development of liver fibrosis. Their activation leads to the excessive deposition of extracellular matrix proteins. Methoxyeugenol has been found to deactivate HSCs.

  • PPAR-γ Activation: Methoxyeugenol acts as a Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) agonist. Activation of PPAR-γ in HSCs promotes a quiescent phenotype, characterized by increased lipid storage and reduced proliferation.

  • NF-κB Inhibition: The inflammatory response in the liver is often mediated by the Nuclear Factor-kappa B (NF-κB) signaling pathway. Methoxyeugenol has been shown to inhibit this pathway, leading to a decrease in the expression of pro-inflammatory and fibrotic genes.

signaling_pathway cluster_0 Methoxyeugenol Action cluster_1 Cellular Pathways cluster_2 Cellular Response in Hepatic Stellate Cells methoxyeugenol Methoxyeugenol ppar PPAR-γ methoxyeugenol->ppar Activates nfkb NF-κB Pathway methoxyeugenol->nfkb Inhibits hsc_quiescence HSC Quiescence (Lipid Droplet Formation) ppar->hsc_quiescence inflammation_fibrosis Reduced Inflammation & Fibrosis nfkb->inflammation_fibrosis

Caption: Proposed signaling pathway for the aglycone, methoxyeugenol.

Conclusion

This compound is a phenyl glucoside isolated from Daphniphyllum angustifolium. While the full experimental details of its original discovery remain within specialized literature, established phytochemical methods provide a clear path for its isolation and purification. The biological activity of its aglycone suggests that this compound could be a promising candidate for further investigation, particularly in the context of liver diseases and inflammatory conditions. This guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this natural compound.

References

Spectroscopic Profile of Methoxyeugenol 4-O-rutinoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methoxyeugenol 4-O-rutinoside. Due to the limited availability of directly published complete datasets for this specific compound, this guide presents a detailed analysis based on the spectroscopic data of its constituent moieties: the methoxyeugenol aglycone (4-allyl-2,6-dimethoxyphenol) and the rutinoside sugar unit. This approach, common in the structural elucidation of novel natural products, allows for a robust prediction and interpretation of the spectroscopic profile of the target molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds, including 4-allyl-2,6-dimethoxyphenol, and various flavonoid rutinosides.

¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted δC (ppm)Predicted δH (ppm, mult., J in Hz)
Aglycone Moiety
1133.5-
2105.06.70 (s)
3154.5-
4136.0-
5154.5-
6105.06.70 (s)
740.53.35 (d, J = 6.5 Hz)
8138.05.95 (m)
9116.05.10 (m)
3-OCH₃56.53.85 (s)
5-OCH₃56.53.85 (s)
Rutinoside Moiety
Glucose
1'102.54.90 (d, J = 7.5 Hz)
2'75.03.50 (m)
3'78.03.45 (m)
4'71.53.35 (m)
5'78.53.40 (m)
6'68.03.75 (m), 3.90 (m)
Rhamnose
1''102.04.55 (d, J = 1.5 Hz)
2''72.03.80 (m)
3''72.53.65 (m)
4''74.03.30 (m)
5''70.03.55 (m)
6''18.01.15 (d, J = 6.0 Hz)

Chemical shifts are referenced to residual solvent signals. Assignments are based on data from analogous compounds and expected glycosylation shifts.

Mass Spectrometry (MS) Data

Table 2: Predicted Mass Spectrometry Data for this compound

Ionization ModePredicted [M+H]⁺Predicted [M+Na]⁺Key Fragment Ions (m/z)Fragmentation Pathway
ESI-Positive515.22537.20353.17, 195.09Loss of rhamnose, followed by loss of glucose to yield the aglycone.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented. These protocols are standard for the analysis of natural product glycosides.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6 mL of deuterated methanol (B129727) (CD₃OD). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe is used for data acquisition.

1D NMR Spectra:

  • ¹H NMR: A standard proton experiment is performed with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Typically, 16 scans are accumulated for a high signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled carbon experiment is conducted with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Due to the low natural abundance of ¹³C, 1024 or more scans are typically required.

2D NMR Spectra:

  • COSY (Correlation Spectroscopy): To establish proton-proton correlations, a gradient-enhanced COSY experiment is run.

  • HSQC (Heteronuclear Single Quantum Coherence): To determine direct one-bond proton-carbon correlations, a gradient-enhanced HSQC experiment is performed.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting the aglycone and the rutinoside moiety, a gradient-enhanced HMBC experiment is conducted. The HMBC spectrum is expected to show a key correlation between the anomeric proton of the glucose unit (H-1') and the carbon of the aglycone at the linkage position (C-4).

Mass Spectrometry

Instrumentation: A high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer coupled with an electrospray ionization (ESI) source is used.

Analysis Conditions:

  • Ionization Mode: Positive ion mode is typically used for this class of compounds.

  • Mass Range: A scan range of m/z 100-1000 is appropriate.

  • Collision Energy: For fragmentation studies (MS/MS), a collision energy ramp (e.g., 10-40 eV) is applied to induce fragmentation and observe the characteristic loss of the sugar moieties.

Visualization of Structural Relationships

The following diagrams illustrate the logical relationships in the structural elucidation of this compound.

experimental_workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis Crude_Extract Crude Plant Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fractionation HPLC Preparative HPLC Column_Chromatography->HPLC Fine Separation Pure_Compound Pure Methoxyeugenol 4-O-rutinoside HPLC->Pure_Compound Isolation NMR 1D & 2D NMR (COSY, HSQC, HMBC) Pure_Compound->NMR MS HR-MS & MS/MS Pure_Compound->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

hmbc_correlations cluster_aglycone Methoxyeugenol Aglycone cluster_rutinoside Rutinoside C4 C-4 C5 C-5 C4->C5 O4 O C4->O4 C3 C-3 C3->C4 C1_glc C-1' (Glc) O4->C1_glc Glycosidic Bond H1_glc H-1' (Glc) H1_glc->C4  ³JCH (Key HMBC Correlation) H1_glc->C1_glc O_glc O C1_glc->O_glc

Caption: Key HMBC correlation confirming the glycosidic linkage in this compound.

Preliminary Biological Activity Screening of Methoxyeugenol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data regarding the preliminary biological activity screening of Methoxyeugenol 4-O-rutinoside . Therefore, this technical guide focuses on the closely related compound, Methoxyeugenol , for which scientific information is available. The following sections detail the reported biological activities, experimental protocols, and associated signaling pathways for Methoxyeugenol, providing a framework for researchers, scientists, and drug development professionals.

Executive Summary

Methoxyeugenol, a naturally occurring phenolic compound found in sources like nutmeg and Brazilian red propolis, has demonstrated notable biological activities, particularly in the context of liver health.[1] Preclinical studies have highlighted its potential as an anti-inflammatory and anti-fibrotic agent. The primary mechanisms of action appear to involve the modulation of key signaling pathways, including the peroxisome proliferator-activated receptor-gamma (PPAR-γ) and nuclear factor-kappa B (NF-κB) pathways.[1] This document provides a comprehensive overview of the in vitro and in vivo studies that form the basis of our current understanding of Methoxyeugenol's therapeutic potential.

Quantitative Data Summary

The biological activities of Methoxyeugenol have been primarily assessed through its effects on hepatic stellate cells (HSCs), which are central to the progression of liver fibrosis, and on hepatocytes. The following tables summarize the key qualitative and semi-quantitative findings from these studies.

Table 2.1: In Vitro Biological Activities of Methoxyeugenol

Biological ActivityCell Line(s)Key FindingsReference
Anti-fibrotic Human and Murine Hepatic Stellate Cells (HSCs)- Decreased HSC activation. - Induced a quiescent phenotype in HSCs. - Increased lipid droplet formation in HSCs. - Reduced the proliferative rate of HSCs. - Decreased mRNA expression of fibroblast markers.[1]
Hepatoprotective Hepatocytes- Prevented oxidative stress-induced damage.[1]

Table 2.2: In Vivo Biological Activities of Methoxyeugenol

Biological ActivityAnimal ModelKey FindingsReference
Anti-inflammatory & Anti-fibrotic Carbon Tetrachloride (CCl₄)-induced liver fibrosis in mice- Decreased the inflammatory profile. - Reduced liver fibrosis. - Decreased mRNA expression of fibrotic genes. - Attenuated the NF-κB inflammatory pathway.[1]

Experimental Protocols

The following sections detail the methodologies employed in the preliminary biological activity screening of Methoxyeugenol.

In Vitro Assays

3.1.1 Cell Culture and Treatment

  • Cell Lines: Human and murine hepatic stellate cells (HSCs) and hepatocytes were used.[1]

  • Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO₂ at 37°C.

  • Treatment: Methoxyeugenol was dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for specified time periods to assess its effects.

3.1.2 Assessment of Hepatic Stellate Cell Activation

  • Phenotypic Modulation: Changes in HSC phenotype were observed, including an increase in lipid droplets, indicating a shift to a quiescent state.[1]

  • Proliferation Assay: The rate of HSC proliferation was measured using standard techniques such as MTT or BrdU assays.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) was performed to measure the mRNA expression levels of fibroblast markers to quantify the anti-fibrotic effect.[1]

3.1.3 Hepatocyte Oxidative Stress Model

  • Induction of Oxidative Stress: Oxidative damage in hepatocytes was induced using a known oxidative agent.

  • Protective Effect Assessment: The viability of hepatocytes and markers of oxidative stress were measured in the presence and absence of Methoxyeugenol to determine its protective effects.[1]

In Vivo Assays

3.2.1 Animal Model of Liver Fibrosis

  • Model: Carbon tetrachloride (CCl₄)-induced liver fibrosis in mice is a commonly used model.[1]

  • Induction: Mice were administered CCl₄ (typically via intraperitoneal injection) over a period of several weeks to induce chronic liver injury and fibrosis.

  • Treatment: A cohort of CCl₄-treated mice was co-administered with Methoxyeugenol to evaluate its therapeutic potential.[1]

3.2.2 Evaluation of Therapeutic Efficacy

  • Histological Analysis: Liver tissues were collected, fixed, and stained (e.g., with Sirius Red) to visualize and quantify collagen deposition and the extent of fibrosis.

  • Gene Expression Analysis: qRT-PCR was used to measure the mRNA expression of fibrotic and inflammatory genes in liver tissue.[1]

  • Immunohistochemistry/Western Blot: Protein levels of key markers in the NF-κB and PPAR-γ pathways were assessed to elucidate the mechanism of action.

Signaling Pathways and Experimental Workflow

Visualizing Molecular Mechanisms and Processes

The following diagrams illustrate the proposed signaling pathways modulated by Methoxyeugenol and a general workflow for its biological activity screening.

G cluster_0 Experimental Workflow for Methoxyeugenol Screening Compound Methoxyeugenol InVitro In Vitro Studies (HSCs, Hepatocytes) Compound->InVitro InVivo In Vivo Studies (CCl4 Mouse Model) Compound->InVivo Activity Biological Activity Assessment (Anti-fibrotic, Hepatoprotective) InVitro->Activity InVivo->Activity Mechanism Mechanism of Action (Signaling Pathway Analysis) Activity->Mechanism

Caption: General experimental workflow for screening Methoxyeugenol.

G cluster_1 Methoxyeugenol's Effect on the NF-κB Signaling Pathway Methoxyeugenol Methoxyeugenol NFkB_Pathway NF-κB Pathway Methoxyeugenol->NFkB_Pathway Inhibits Inflammation Inflammation NFkB_Pathway->Inflammation Promotes Fibrosis Liver Fibrosis Inflammation->Fibrosis Contributes to

Caption: Inhibition of the NF-κB pathway by Methoxyeugenol.

G cluster_2 Methoxyeugenol's Effect on the PPAR-γ Signaling Pathway Methoxyeugenol Methoxyeugenol PPARg PPAR-γ Methoxyeugenol->PPARg Activates HSC_Activation HSC Activation PPARg->HSC_Activation Inhibits Quiescent_HSC Quiescent HSC Phenotype PPARg->Quiescent_HSC Promotes

Caption: Activation of the PPAR-γ pathway by Methoxyeugenol.

Conclusion

The preliminary biological activity screening of Methoxyeugenol indicates its significant potential as a therapeutic agent for chronic liver diseases. Its ability to deactivate hepatic stellate cells and protect hepatocytes from oxidative stress, mediated through the activation of PPAR-γ and inhibition of the NF-κB pathway, provides a strong rationale for further investigation.[1] Future studies should focus on dose-response relationships, pharmacokinetic and pharmacodynamic profiling, and evaluation in a broader range of preclinical models of liver disease to fully elucidate its therapeutic utility.

References

Methoxyeugenol 4-O-rutinoside and its Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyeugenol, a naturally occurring phenylpropanoid, has demonstrated significant potential in medicinal chemistry, particularly in the context of liver health and inflammatory processes. While direct research on its rutinoside conjugate, methoxyeugenol 4-O-rutinoside, and its derivatives is currently limited, this technical guide aims to provide a comprehensive overview of the known biological activities of the aglycone, methoxyeugenol, and to extrapolate the potential therapeutic applications of its glycosylated forms. This document will delve into the established anti-inflammatory and hepatoprotective mechanisms of methoxyeugenol, discuss the general principles of glycosylation in drug design, and present hypothetical frameworks for the synthesis and biological evaluation of this compound and its derivatives. The objective is to furnish researchers and drug development professionals with a foundational understanding and a roadmap for future investigations into this promising class of compounds.

Introduction

Methoxyeugenol, a key bioactive compound found in sources such as nutmeg (Myristica fragrans Houtt.) and Brazilian red propolis, has garnered scientific interest for its pharmacological properties. Its chemical structure, characterized by a guaiacol (B22219) nucleus with an allyl group, provides a versatile scaffold for medicinal chemistry exploration. The addition of a rutinoside moiety (a disaccharide composed of rhamnose and glucose) to the 4-hydroxyl group of methoxyeugenol is anticipated to modify its physicochemical properties, such as solubility and bioavailability, which could in turn influence its biological activity. This guide will synthesize the available data on methoxyeugenol and provide a forward-looking perspective on the therapeutic potential of its rutinoside derivatives.

The Medicinal Chemistry of Methoxyeugenol (The Aglycone)

The biological activity of methoxyeugenol has been most prominently documented in the context of liver disease and inflammation.

Hepatoprotective and Anti-fibrotic Activity

Chronic liver disease often culminates in liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins. A key event in liver fibrosis is the activation of hepatic stellate cells (HSCs). Studies have shown that methoxyeugenol can deactivate HSCs, thereby attenuating liver fibrosis and inflammation.[1]

Mechanism of Action: Methoxyeugenol exerts its hepatoprotective effects primarily through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

  • PPAR-γ Activation: Activation of PPAR-γ in HSCs leads to a quiescent phenotype, characterized by increased lipid droplet formation and a reduction in the expression of fibrotic genes.[1]

  • NF-κB Inhibition: Methoxyeugenol has been shown to decrease the inflammatory profile in the liver by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.[1]

Furthermore, methoxyeugenol has been observed to protect hepatocytes from oxidative stress-induced damage.[1]

Anti-inflammatory and Antioxidant Activity

The anti-inflammatory properties of methoxyeugenol are closely linked to the activities of its parent compound, eugenol. Eugenol is known to modulate various inflammatory pathways and exhibit significant antioxidant effects.

Signaling Pathways:

  • NF-κB Pathway: As mentioned, inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory effects of methoxyeugenol and related compounds.

  • Nrf2 Pathway: Eugenol has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response. This suggests that methoxyeugenol may also possess antioxidant activity through this mechanism.

This compound and its Derivatives: A Prospective View

While direct experimental data on this compound is scarce, its potential can be inferred from the known effects of glycosylation on bioactive molecules.

The Role of Glycosylation in Drug Design

Glycosylation, the enzymatic process that attaches glycans to proteins, lipids, or other organic molecules, is a common strategy in drug development to:

  • Enhance Solubility: The addition of a sugar moiety like rutinoside can significantly increase the water solubility of a hydrophobic aglycone like methoxyeugenol.

  • Improve Bioavailability: Enhanced solubility can lead to improved absorption and bioavailability.

  • Modulate Activity: Glycosylation can alter the pharmacokinetic and pharmacodynamic properties of a drug, potentially leading to improved efficacy and reduced toxicity.

  • Targeting: Specific sugar residues can be recognized by receptors on cell surfaces, allowing for targeted drug delivery.

Given these principles, it is hypothesized that this compound may exhibit enhanced bioavailability and potentially modulated biological activity compared to its aglycone.

Quantitative Data

As of the date of this publication, there is a notable absence of specific quantitative biological data (e.g., IC50, EC50 values) for this compound and its derivatives in the public domain. The following table summarizes the known qualitative activities of the aglycone, methoxyeugenol.

CompoundBiological ActivityTarget/PathwayCell/Animal ModelReference
MethoxyeugenolDeactivation of hepatic stellate cellsPPAR-γ activationHuman and murine HSCs[1]
MethoxyeugenolAttenuation of liver fibrosisNF-κB inhibitionCCl4-induced liver fibrosis in mice[1]
MethoxyeugenolProtection from oxidative stress-Hepatocytes[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not yet established in the literature. However, this section provides a general framework based on standard methodologies for the synthesis of glycosides and the evaluation of relevant biological activities.

General Synthesis of this compound (Hypothetical)

A potential synthetic route for this compound would involve the glycosylation of methoxyeugenol with an activated rutinoside donor.

Materials:

Procedure (Koenigs-Knorr Glycosylation as an example):

  • Dissolve methoxyeugenol in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Add a stoichiometric amount of the per-O-acetylated rutinosyl bromide and the Lewis acid catalyst at a controlled temperature (e.g., 0 °C or room temperature).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the peracetylated product by silica gel column chromatography.

  • Dissolve the purified product in anhydrous methanol and add a catalytic amount of sodium methoxide.

  • Stir the reaction at room temperature until deacetylation is complete (monitored by TLC).

  • Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate under reduced pressure.

  • Purify the final product, this compound, by a suitable method such as recrystallization or column chromatography.

In Vitro Antioxidant Activity Assay (Example: DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound

  • DPPH solution in methanol

  • Ascorbic acid (as a positive control)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare serial dilutions of the test compound and ascorbic acid in methanol in a 96-well plate.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Visualizations

Signaling Pathway of Methoxyeugenol in Hepatoprotection

Methoxyeugenol_Hepatoprotection cluster_extracellular Extracellular cluster_cell Hepatic Stellate Cell Methoxyeugenol Methoxyeugenol PPAR-gamma PPAR-gamma Methoxyeugenol->PPAR-gamma activates NF-kB NF-kB Methoxyeugenol->NF-kB inhibits Fibrotic_Genes Fibrotic_Genes PPAR-gamma->Fibrotic_Genes downregulates Quiescent_Phenotype Quiescent_Phenotype PPAR-gamma->Quiescent_Phenotype induces Inflammatory_Response Inflammatory_Response NF-kB->Inflammatory_Response promotes

Caption: Proposed mechanism of methoxyeugenol in hepatic stellate cells.

Hypothetical Workflow for Synthesis and Evaluation

Synthesis_Evaluation_Workflow Methoxyeugenol Methoxyeugenol Glycosylation Glycosylation Methoxyeugenol->Glycosylation Rutinosyl_Donor Rutinosyl_Donor Rutinosyl_Donor->Glycosylation Purification1 Purification1 Glycosylation->Purification1 Deacetylation Deacetylation Purification1->Deacetylation Purification2 Purification2 Deacetylation->Purification2 Methoxyeugenol_4_O_rutinoside Methoxyeugenol_4_O_rutinoside Purification2->Methoxyeugenol_4_O_rutinoside Biological_Evaluation Biological_Evaluation Methoxyeugenol_4_O_rutinoside->Biological_Evaluation Data_Analysis Data_Analysis Biological_Evaluation->Data_Analysis

Caption: A generalized workflow for the synthesis and biological testing.

Future Directions and Conclusion

The existing body of research strongly supports the therapeutic potential of methoxyeugenol, particularly for inflammatory conditions and liver diseases. While direct evidence for the activity of this compound and its derivatives is currently lacking, the principles of medicinal chemistry suggest that these compounds represent a promising avenue for further investigation.

Future research should focus on:

  • Synthesis and Characterization: Development of efficient and scalable synthetic routes for this compound and a library of its derivatives.

  • In Vitro Biological Evaluation: Comprehensive screening of these compounds for their anti-inflammatory, antioxidant, hepatoprotective, and potentially anticancer activities.

  • In Vivo Studies: Preclinical evaluation of the most promising candidates in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by these novel compounds.

References

The Predictive Power of Silico: Unveiling the Bioactivities of Methoxyeugenol 4-O-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyeugenol, a naturally occurring phenylpropene found in medicinal plants such as nutmeg (Myristica fragrans) and Japanese star anise (Illicium anisatum), has demonstrated promising biological activities, including anti-inflammatory and hepatoprotective effects.[1][2] The addition of a 4-O-rutinoside moiety to the methoxyeugenol backbone creates Methoxyeugenol 4-O-rutinoside, a glycosylated form whose bioactivities are yet to be extensively explored. Glycosylation can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, often enhancing its solubility and bioavailability, while potentially modulating its biological effects.[3][4] This technical guide provides a comprehensive framework for the in silico prediction of the bioactivities of this compound, offering a cost-effective and efficient approach to direct future in vitro and in vivo studies. By leveraging computational tools, researchers can hypothesize its therapeutic potential and elucidate its mechanisms of action at a molecular level.

Predicted Bioactivities and Quantitative Data

While direct experimental data on this compound is scarce, we can extrapolate potential bioactivities based on the known effects of its aglycone, methoxyeugenol, and the general influence of rutinoside glycosylation. Methoxyeugenol is known to deactivate hepatic stellate cells and attenuate liver fibrosis and inflammation through the PPAR-γ and NF-kB signaling pathways.[1] Rutin (quercetin-3-O-rutinoside) and its glycosides have shown varied antioxidant and anti-inflammatory properties.[3][5] Therefore, it is plausible that this compound possesses anti-inflammatory, antioxidant, and hepatoprotective activities.

The following tables present hypothetical in silico prediction data for this compound, offering a comparative overview of its potential pharmacokinetics, drug-likeness, and target interactions. These values are illustrative and would require validation through dedicated computational studies.

Table 1: Predicted ADMET Properties of this compound

PropertyPredicted ValueMethod
Absorption
Human Intestinal AbsorptionHighQSAR Model
Caco-2 PermeabilityModerateQSAR Model
P-glycoprotein SubstrateNoMolecular Docking
Distribution
Volume of Distribution (VDss)0.8 L/kgQSAR Model
Blood-Brain Barrier PermeabilityLowQSAR Model
Plasma Protein Binding~85%QSAR Model
Metabolism
CYP2D6 InhibitorNoMolecular Docking
CYP3A4 InhibitorYes (Weak)Molecular Docking
Excretion
Total Clearance0.5 L/hr/kgQSAR Model
Renal Organic Cation TransporterNoMolecular Docking
Toxicity
hERG InhibitionLow RiskMolecular Docking
AMES MutagenicityNon-mutagenicQSAR Model
Oral Rat Acute Toxicity (LD50)>2000 mg/kgQSAR Model

Table 2: Predicted Drug-Likeness and Physicochemical Properties

ParameterPredicted ValueGuideline
Molecular Weight502.5 g/mol Lipinski's Rule of 5 (<500)
LogP1.8Lipinski's Rule of 5 (<5)
Hydrogen Bond Donors7Lipinski's Rule of 5 (<5)
Hydrogen Bond Acceptors13Lipinski's Rule of 5 (<10)
Molar Refractivity125 cm³40-130
Topological Polar Surface Area190 Ų<140 Ų
Bioavailability Score0.55-

Table 3: Predicted Binding Affinities to Key Anti-inflammatory Targets

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Cyclooxygenase-2 (COX-2)5IKR-8.5Arg120, Tyr355, Ser530
Tumor Necrosis Factor-alpha (TNF-α)2AZ5-7.9Tyr59, Tyr119, Gln61
Peroxisome proliferator-activated receptor gamma (PPAR-γ)2PRG-9.2Ser289, His323, His449, Tyr473
NF-kappa-B p50/p65 heterodimer1VKX-8.8Arg33, Lys147, Glu222

Experimental Protocols for In Silico Prediction

This section outlines the detailed methodologies for the computational prediction of the bioactivities of this compound.

Ligand and Target Preparation
  • Ligand Preparation: The 3D structure of this compound will be constructed using molecular modeling software such as Avogadro or ChemDraw. The structure will then be optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. The final structure will be saved in a format compatible with docking software (e.g., .pdbqt).

  • Target Preparation: The 3D crystal structures of the target proteins (e.g., COX-2, TNF-α, PPAR-γ, NF-κB) will be retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed. Polar hydrogens will be added, and Gasteiger charges will be computed. The prepared protein structures will be saved in a .pdbqt format.

Molecular Docking
  • Software: AutoDock Vina is a widely used and effective tool for molecular docking.[6]

  • Grid Box Generation: A grid box will be defined around the active site of each target protein. The grid box dimensions will be set to encompass the entire binding pocket, typically with a spacing of 1 Å.

  • Docking Execution: The prepared ligand and protein files, along with the grid parameter file, will be used as input for AutoDock Vina. The exhaustiveness parameter, which controls the thoroughness of the search, will be set to a high value (e.g., 20) to ensure a comprehensive exploration of the conformational space.

  • Analysis of Results: The docking results will be analyzed based on the binding affinity scores (in kcal/mol). The pose with the lowest binding energy will be selected as the most probable binding mode. The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, will be visualized and analyzed using software like PyMOL or Discovery Studio.

ADMET Prediction
  • Web-based Tools: Several online platforms can be utilized for the prediction of ADMET properties. SwissADME and pkCSM are freely accessible and provide robust predictions for a wide range of pharmacokinetic and toxicological parameters.[7]

  • Input: The canonical SMILES string of this compound will be used as the input for these web servers.

  • Parameter Analysis: The output from the servers will be carefully analyzed. This includes parameters related to absorption (e.g., human intestinal absorption, Caco-2 permeability), distribution (e.g., volume of distribution, blood-brain barrier permeability), metabolism (e.g., cytochrome P450 inhibition), excretion (e.g., total clearance), and toxicity (e.g., hERG inhibition, AMES mutagenicity).

Molecular Dynamics (MD) Simulation
  • Purpose: To assess the stability of the ligand-protein complex and to further refine the binding mode predicted by molecular docking.

  • Software: GROMACS or AMBER are powerful software packages for performing MD simulations.

  • System Setup: The docked complex of this compound with the target protein will be placed in a periodic box of water molecules. Ions will be added to neutralize the system.

  • Simulation Protocol: The system will be subjected to energy minimization, followed by a series of equilibration steps (NVT and NPT ensembles). A production run of at least 100 nanoseconds will be performed.

  • Trajectory Analysis: The trajectory from the MD simulation will be analyzed to calculate the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of the protein residues, and the number of hydrogen bonds over time. This analysis will provide insights into the stability and dynamics of the complex.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the in silico prediction of this compound bioactivities.

G cluster_workflow In Silico Bioactivity Prediction Workflow ligand This compound (3D Structure) docking Molecular Docking (AutoDock Vina) ligand->docking admet ADMET Prediction (SwissADME, pkCSM) ligand->admet target Target Protein (e.g., COX-2, PPAR-γ) target->docking md Molecular Dynamics (GROMACS) docking->md analysis Data Analysis and Bioactivity Hypothesis admet->analysis md->analysis G cluster_pathway Predicted Anti-inflammatory Signaling Pathway mer Methoxyeugenol 4-O-rutinoside ppar PPAR-γ mer->ppar Activation nfkb NF-κB mer->nfkb Inhibition ppar->nfkb Inhibition inflammation Inflammatory Response (COX-2, TNF-α expression) ppar->inflammation Downregulation nfkb->inflammation Upregulation G cluster_logic Logical Relationship of Glycosylation Effect methoxyeugenol Methoxyeugenol + Known Bioactivities (Anti-inflammatory, Hepatoprotective) mer This compound + Predicted Bioactivities (Enhanced or Modified from Aglycone) methoxyeugenol->mer rutinoside Rutinoside Moiety + Increased Solubility + Altered Bioavailability + Potential for Altered Activity rutinoside->mer

References

Methoxyeugenol 4-O-rutinoside: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyeugenol 4-O-rutinoside is a naturally occurring phenyl glucoside that has been isolated from the bark of Daphniphyllum angustifolium. As a member of the eugenol (B1671780) glycoside family, this compound is of interest to the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive review of the current research on this compound, including its chemical properties, natural sources, isolation methods, and biological activities. All quantitative data is summarized in structured tables, and detailed experimental protocols from cited research are provided. Furthermore, key experimental workflows are visualized using diagrams to facilitate a deeper understanding of the research methodologies.

Chemical Properties and Structure

This compound is characterized by a methoxyeugenol aglycone linked to a rutinose sugar moiety. The chemical structure and basic properties are outlined below.

PropertyValueSource
IUPAC Name (2R,3R,4R,5R,6S)-2-(((2R,3S,4S,5R,6S)-6-(2,6-dimethoxy-4-(prop-2-en-1-yl)phenoxy)-3,4,5-trihydroxyoxan-2-yl)methoxy)-6-methyloxane-3,4,5-triolN/A
Molecular Formula C23H34O12[1][2]
Molecular Weight 502.51 g/mol [1][2]
CAS Number 903519-86-8[2]

Structural Confirmation Data:

While full spectroscopic data is found in the primary literature, key Nuclear Magnetic Resonance (NMR) data that confirms the structure of this compound would be presented as follows:

Table 1: ¹H NMR Spectroscopic Data (Hypothetical Data based on Typical Structure)

PositionδH (ppm)MultiplicityJ (Hz)
Aglycone
H-1'5.95m
H-2'5.10d17.0
H-2''5.08d10.0
H-3'3.35d6.5
H-5'6.60s
OMe-6'3.85s
OMe-2'3.85s
Glucose
H-1''4.90d7.5
............
Rhamnose
H-1'''4.55d1.5
............

Table 2: ¹³C NMR Spectroscopic Data (Hypothetical Data based on Typical Structure)

PositionδC (ppm)
Aglycone
C-1'138.0
C-2'115.5
C-3'40.0
......
Glucose
C-1''102.0
......
Rhamnose
C-1'''101.0
......

Natural Occurrence and Isolation

This compound has been identified as a chemical constituent of Daphniphyllum angustifolium, a plant belonging to the family Daphniphyllaceae.[1] The primary source for its isolation is the bark of this plant.

Experimental Protocol: Isolation of this compound

The following is a generalized protocol for the isolation of this compound from Daphniphyllum angustifolium bark, based on standard phytochemical extraction and purification techniques.

1. Plant Material Collection and Preparation:

  • The bark of Daphniphyllum angustifolium is collected and authenticated.

  • The plant material is air-dried and then ground into a coarse powder.

2. Extraction:

  • The powdered bark is extracted with 95% ethanol (B145695) at room temperature for an extended period (e.g., 3 x 7 days).

  • The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

  • The fractions are concentrated, and the n-butanol fraction, which typically contains glycosides, is selected for further purification.

4. Chromatographic Purification:

  • The n-butanol fraction is subjected to column chromatography on a silica (B1680970) gel column.

  • Elution is performed with a gradient solvent system, commonly a mixture of chloroform (B151607) and methanol (B129727), with increasing methanol concentration.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing the target compound are pooled.

5. Final Purification:

  • Further purification is achieved using repeated column chromatography on silica gel or Sephadex LH-20.

  • Final purification may be performed using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

6. Structure Elucidation:

  • The structure of the isolated compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).

experimental_workflow start Start: Collection of Daphniphyllum angustifolium bark powder Grinding to coarse powder start->powder extraction Extraction with 95% Ethanol powder->extraction concentrate1 Concentration of crude extract extraction->concentrate1 partition Solvent-solvent partitioning concentrate1->partition concentrate2 Concentration of fractions partition->concentrate2 column1 Silica gel column chromatography concentrate2->column1 tlc TLC monitoring column1->tlc pool Pooling of fractions tlc->pool column2 Further column chromatography (Silica gel / Sephadex LH-20) pool->column2 hplc Preparative HPLC column2->hplc end Pure this compound hplc->end

Figure 1: General workflow for the isolation of this compound.

Biological and Pharmacological Activities

Currently, there is a notable lack of published research specifically detailing the biological and pharmacological activities of this compound. While its aglycone, methoxyeugenol, has been investigated for various properties, the glycoside form remains largely uncharacterized in the scientific literature.

Future research is warranted to explore the potential of this compound in various biological assays. Based on the activities of structurally related eugenol derivatives, potential areas of investigation could include:

  • Antioxidant Activity: Evaluation of its free radical scavenging properties using assays such as DPPH and ABTS.

  • Anti-inflammatory Activity: Assessment of its ability to inhibit inflammatory mediators in cell-based assays (e.g., LPS-stimulated macrophages).

  • Anticancer Activity: Screening for cytotoxicity against various cancer cell lines.

As research in this area progresses, quantitative data from such studies will be crucial for understanding the therapeutic potential of this compound.

Synthesis of this compound

To date, no chemical synthesis of this compound has been reported in the literature. The synthesis of such a glycoside would likely involve a multi-step process.

Proposed Synthetic Pathway (Hypothetical)

A plausible synthetic route would involve the glycosylation of methoxyeugenol with a protected rutinose donor.

synthetic_pathway methoxyeugenol Methoxyeugenol glycosylation Glycosylation reaction methoxyeugenol->glycosylation rutinose Rutinose protection Protection of hydroxyl groups rutinose->protection activation Activation of anomeric center protection->activation activation->glycosylation deprotection Deprotection glycosylation->deprotection final_product This compound deprotection->final_product

Figure 2: A proposed logical pathway for the chemical synthesis of this compound.

Analytical Methods

The primary analytical methods for the identification and quantification of this compound are based on chromatographic and spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the method of choice for the separation, identification, and quantification of this compound in plant extracts and biological samples.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

Conclusion and Future Directions

This compound is a natural product with a well-defined chemical structure, isolated from Daphniphyllum angustifolium. However, the current body of scientific literature is sparse regarding its biological activities and pharmacological potential. This presents a significant opportunity for future research.

Key areas for future investigation include:

  • Pharmacological Screening: A comprehensive screening of this compound for a wide range of biological activities is needed.

  • Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the underlying molecular mechanisms will be crucial.

  • Development of Synthetic Routes: An efficient and scalable chemical synthesis would provide a reliable source of the compound for extensive research and potential development.

  • Pharmacokinetic Studies: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential to assess its drug-like potential.

This technical guide serves as a foundational resource for researchers and professionals interested in this compound. As new research emerges, this document can be expanded to include new findings on its biological effects and therapeutic applications.

References

Methodological & Application

High-Yield Extraction Protocol for Methoxyeugenol 4-O-rutinoside: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a high-yield extraction protocol for Methoxyeugenol 4-O-rutinoside, a flavonoid glycoside with potential pharmacological applications. Due to the limited specific literature on the extraction of this particular compound, this protocol is based on established and optimized methods for the extraction of structurally related rutinosides, such as rutin (B1680289).[1][2][3] The protocol outlines a systematic approach involving solvent extraction, ultrasound-assisted extraction (UAE), and subsequent purification steps to achieve a high yield and purity of the target compound. This guide is intended for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Flavonoid glycosides are a diverse group of plant secondary metabolites with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][4] this compound, a derivative of methoxyeugenol, is a promising candidate for further investigation due to its potential therapeutic value. The efficient extraction and isolation of this compound from plant matrices are crucial for its study and development. This protocol details a high-yield extraction and purification strategy, integrating modern extraction techniques to enhance efficiency and yield.

Overview of Extraction Techniques

The selection of an appropriate extraction method is critical for maximizing the yield and purity of the target compound. Both conventional and modern techniques are employed for the extraction of flavonoid glycosides from plant materials.[2][3]

Conventional Methods:

  • Maceration: Involves soaking the plant material in a solvent at room temperature for an extended period.[5][6]

  • Reflux Extraction: Employs heating the solvent with the plant material, which can enhance extraction efficiency but may degrade thermolabile compounds.[3]

  • Soxhlet Extraction: A continuous extraction method that uses a smaller amount of solvent but requires heat.[5]

Modern Methods:

  • Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, increasing solvent penetration and mass transfer, often at lower temperatures and shorter times.[1][2][4]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, leading to rapid extraction.[2][7]

  • Enzyme-Assisted Extraction (EAE): Employs enzymes like cellulase (B1617823) and pectinase (B1165727) to break down plant cell walls, facilitating the release of intracellular compounds.[1][2]

  • Pressurized Liquid Extraction (PLE): Uses solvents at elevated temperatures and pressures to enhance extraction efficiency.[2][4]

  • Deep Eutectic Solvents (DES): A new class of green solvents that can be highly effective for extracting flavonoids.[8][9]

This protocol will focus on a combination of solvent extraction and UAE due to its high efficiency, reduced extraction time, and lower energy consumption compared to conventional methods.[2][4]

Comparative Data of Extraction Methods for Rutinosides

The following table summarizes typical parameters and outcomes for various extraction methods applicable to rutinosides, based on literature for similar compounds like rutin.

Extraction MethodTypical SolventsTemperature (°C)TimeTypical YieldAdvantagesDisadvantages
Maceration Ethanol (B145695), Methanol (B129727), WaterRoom Temperature24-72 hoursModerateSimple, low costTime-consuming, lower efficiency
Reflux Extraction Ethanol, Methanol, Water60-802-4 hoursHighFaster than macerationPotential degradation of compounds
Ultrasound-Assisted Extraction (UAE) Ethanol, Aqueous Ethanol40-6030-60 minHighFast, efficient, less solventRequires specialized equipment
Microwave-Assisted Extraction (MAE) Ethanol, Methanol50-1005-30 minVery HighVery fast, highly efficientPotential for localized overheating
Enzyme-Assisted Extraction (EAE) Aqueous buffers40-501-3 hoursHighSpecific, environmentally friendlyCost of enzymes, specific conditions required

High-Yield Extraction and Purification Protocol

This protocol is designed as a general high-yield method for rutinosides and can be adapted and optimized for the specific plant material containing this compound.

Materials and Reagents

Experimental Workflow

Extraction_Workflow cluster_prep Phase 1: Sample Preparation cluster_extraction Phase 2: Extraction cluster_purification Phase 3: Initial Purification cluster_chromatography Phase 4: Chromatographic Purification A Plant Material Collection & Drying B Grinding to Fine Powder A->B C Defatting with Hexane B->C D Ultrasound-Assisted Extraction (80% Ethanol) C->D E Filtration & Concentration D->E F Liquid-Liquid Partitioning (Ethyl Acetate) E->F G Silica Gel Column Chromatography F->G H Sephadex LH-20 Column Chromatography G->H I Pure this compound H->I

Caption: Experimental workflow for the extraction and purification of this compound.

Detailed Protocol

Step 1: Sample Preparation

  • Collect fresh plant material and air-dry it in the shade to preserve the chemical integrity of the constituents.[6]

  • Grind the dried material into a fine powder (40-60 mesh) to increase the surface area for extraction.[1]

Step 2: Defatting

  • Macerate the powdered plant material with n-hexane (1:5 w/v) for 24 hours at room temperature with occasional stirring. This step removes non-polar compounds like fats and chlorophyll.[10]

  • Filter the mixture and discard the hexane extract. Air-dry the plant residue.

Step 3: Ultrasound-Assisted Extraction (UAE)

  • Mix the defatted plant powder with 80% aqueous ethanol at a solid-to-liquid ratio of 1:20 (w/v).[3] The use of aqueous ethanol is often more efficient for extracting glycosides.[3]

  • Place the mixture in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W.[4]

  • Maintain the extraction temperature at 50°C for 45 minutes.[8][11]

  • After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Repeat the extraction process on the residue two more times to ensure maximum recovery.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

Step 4: Liquid-Liquid Partitioning

  • Suspend the crude extract in distilled water.

  • Perform liquid-liquid partitioning by successively extracting with solvents of increasing polarity, such as chloroform, and then ethyl acetate. Flavonoid glycosides are typically enriched in the ethyl acetate fraction.

  • Collect the ethyl acetate fraction and evaporate the solvent to dryness.

Step 5: Chromatographic Purification

  • Silica Gel Column Chromatography:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Pack a silica gel column and elute with a gradient of chloroform-methanol (e.g., starting from 9:1 to 7:3 v/v).[12]

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the target compound.

    • Combine the fractions rich in this compound and evaporate the solvent.

  • Sephadex LH-20 Column Chromatography:

    • For final purification, dissolve the enriched fraction in methanol and apply it to a Sephadex LH-20 column.[12][13]

    • Elute with methanol as the mobile phase.[13] This step is effective in separating flavonoids from other phenolic compounds.

    • Collect and combine the pure fractions containing this compound.

Step 6: Characterization

  • Confirm the identity and purity of the isolated compound using spectroscopic techniques such as UV-Vis, FT-IR, NMR (¹H and ¹³C), and Mass Spectrometry.[5]

Logical Relationship of Key Extraction Parameters

The optimization of extraction parameters is crucial for achieving a high yield. The following diagram illustrates the interplay between key variables in the extraction process.

Extraction_Parameters cluster_params Key Extraction Parameters Solvent Solvent Type & Concentration Yield High Yield of This compound Solvent->Yield Solubility Temp Temperature Temp->Solvent Viscosity & Surface Tension Temp->Yield Mass Transfer Time Extraction Time Time->Temp Compound Stability Time->Yield Equilibrium Ratio Solid-to-Liquid Ratio Ratio->Yield Concentration Gradient

References

Application Note: Quantitative Determination of Methoxyeugenol 4-O-rutinoside using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methoxyeugenol 4-O-rutinoside is a phenolic glycoside found in various plant species. Its potential pharmacological activities necessitate a sensitive and selective analytical method for its detection and quantification in complex matrices. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound. The method is designed for researchers in natural product chemistry, pharmacology, and drug development.

Analytical Method

The method utilizes a reversed-phase liquid chromatography system for the separation of this compound from other matrix components, coupled to a triple quadrupole mass spectrometer for selective detection and quantification.

Molecular Structure:

(A structural representation of this compound would be included here in a full application note)

Experimental Protocols

1. Sample Preparation

A generic solid-liquid extraction is proposed, which may require optimization depending on the specific sample matrix.

  • Plant Material Extraction:

    • Weigh 1 gram of homogenized plant material.

    • Add 10 mL of 80% methanol (B129727) in water.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonciate for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size) is recommended for good separation.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A gradient elution is suggested to ensure good peak shape and resolution. An example gradient is provided in the table below. The flow rate is typically maintained between 0.2 and 0.4 mL/min.[1]

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

Table 1: Proposed Liquid Chromatography Gradient

Time (min)%A%B
0.0955
1.0955
10.0595
12.0595
12.1955
15.0955

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for this class of compounds.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: The precursor ion will be the [M+H]+ adduct of this compound. The product ions will result from the fragmentation of the precursor. The fragmentation of glycosides typically involves the cleavage of the glycosidic bond, resulting in a fragment corresponding to the aglycone.[2][3] Further fragmentation of the aglycone can also occur. The exact m/z values would need to be determined by direct infusion of a standard.

Table 2: Predicted MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[To be determined][To be determined][To be optimized]
(Qualifier)[To be determined][To be determined][To be optimized]

Data Presentation

Quantitative data should be summarized in a clear and structured table. The following table is a template for presenting validation data for the LC-MS/MS method.

Table 3: Method Validation Parameters (Template)

ParameterResult
Linearity (R²)
Limit of Detection (LOD)
Limit of Quantification (LOQ)
Precision (%RSD)
Accuracy (%Recovery)
Matrix Effect

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Solid-Liquid Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LC_Separation Liquid Chromatography Separation Filtration->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow from sample preparation to data analysis.

Predicted Fragmentation Pathway

fragmentation_pathway Parent This compound [M+H]+ Aglycone Methoxyeugenol Aglycone [Aglycone+H]+ Parent->Aglycone Loss of Rutinose Fragment1 Fragment 1 Aglycone->Fragment1 Neutral Loss (e.g., H2O) Fragment2 Fragment 2 Aglycone->Fragment2 Neutral Loss (e.g., CH3)

Caption: Predicted fragmentation of this compound in MS/MS.

References

Total Synthesis of Methoxyeugenol 4-O-rutinoside and its Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the total synthesis of Methoxyeugenol 4-O-rutinoside and its analogues. The synthesis involves a multi-step chemical preparation of the aglycone, methoxyeugenol, followed by an enzymatic glycosylation to introduce the rutinose moiety. These compounds are of interest for their potential biological activities, including the modulation of inflammatory and metabolic signaling pathways.

Application Notes

Methoxyeugenol, a naturally occurring phenylpropanoid, has demonstrated significant biological activity. Studies have shown that it can deactivate hepatic stellate cells, which play a key role in the development of liver fibrosis.[1] The mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] PPAR-γ is a key regulator of lipid metabolism and inflammation, while NF-κB is a central mediator of inflammatory responses. The activation of PPAR-γ and inhibition of NF-κB by methoxyeugenol suggests its potential as a therapeutic agent for chronic liver diseases.

Glycosylation of natural products is a common strategy to improve their pharmacokinetic and pharmacodynamic properties, such as solubility, stability, and bioavailability. The addition of a rutinose (a disaccharide composed of rhamnose and glucose) moiety to methoxyeugenol is hypothesized to enhance its therapeutic potential. This document outlines a chemoenzymatic approach to synthesize this compound and provides a framework for the generation of analogues for structure-activity relationship (SAR) studies.

Analogues of this compound can be synthesized by modifying either the aglycone or the glycosyl donor. For instance, variations in the allyl group of methoxyeugenol or the use of different disaccharides in the enzymatic glycosylation step can provide a library of compounds for biological screening.

Experimental Protocols

Part 1: Synthesis of Methoxyeugenol (4-allyl-2,6-dimethoxyphenol)

The synthesis of methoxyeugenol can be achieved from 4-hydroxy-3,5-dimethoxybenzoic acid in a two-step procedure involving allylation followed by a Claisen rearrangement and decarboxylation.[2]

Step 1: Allylation of 4-hydroxy-3,5-dimethoxybenzoic acid

  • Dissolve 4-hydroxy-3,5-dimethoxybenzoic acid (1.0 eq) in an aqueous solution of sodium hydroxide (B78521) (2.3 eq).

  • To this solution, add allyl bromide (1.1 eq).

  • Heat the reaction mixture to 70-80°C with stirring for 2 hours.

  • After cooling to room temperature, extract the mixture with ethyl acetate (B1210297).

  • Wash the combined organic layers with water and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain a mixture of 4-allyloxy-3,5-dimethoxybenzoic acid and 4-allyl-2,6-dimethoxyphenol (B1196327).

Step 2: Claisen Rearrangement and Decarboxylation

  • Heat the crude mixture obtained from Step 1 to 200°C in a nitrogen atmosphere for 2 hours.

  • Purify the resulting product by distillation under reduced pressure to yield 4-allyl-2,6-dimethoxyphenol (methoxyeugenol) as a colorless liquid.

Table 1: Summary of Methoxyeugenol Synthesis

StepReactionReagents and ConditionsProductYield
1Allylation4-hydroxy-3,5-dimethoxybenzoic acid, NaOH, Allyl bromide, 70-80°C, 2hMixture of 4-allyloxy-3,5-dimethoxybenzoic acid and 4-allyl-2,6-dimethoxyphenolNot isolated
2Claisen RearrangementHeat at 200°C, 2h4-allyl-2,6-dimethoxyphenol~71%[2]
Part 2: Enzymatic Synthesis of this compound

This protocol is adapted from the enzymatic synthesis of other phenolic rutinosides. It utilizes a rutinase from Aspergillus niger for the transglycosylation of rutin (B1680289) to methoxyeugenol.

  • Prepare a reaction mixture containing rutin (rutinose donor), methoxyeugenol (acceptor), and rutinase in an acetate buffer (pH 5.0).

  • Incubate the mixture at 40°C with gentle agitation.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, purify the product, this compound, by column chromatography on silica (B1680970) gel or by preparative HPLC.

  • Characterize the final product by NMR spectroscopy and mass spectrometry.

Table 2: Proposed Quantitative Data for Enzymatic Rutinosylation

Substrate (Acceptor)Glycosyl DonorEnzymeReaction ConditionsProductConversion (%)
MethoxyeugenolRutinRutinase (Aspergillus niger)Acetate buffer (pH 5.0), 40°CThis compoundTo be determined

Visualizations

Logical Workflow for the Synthesis of this compound

cluster_synthesis Synthesis of Methoxyeugenol cluster_glycosylation Enzymatic Glycosylation start 4-hydroxy-3,5-dimethoxybenzoic acid step1 Allylation start->step1 NaOH, Allyl Bromide intermediate Crude Mixture step1->intermediate step2 Claisen Rearrangement intermediate->step2 Heat (200°C) methoxyeugenol Methoxyeugenol step2->methoxyeugenol rutinosylation Rutinosylation methoxyeugenol->rutinosylation Acceptor rutin Rutin rutin->rutinosylation Donor, Rutinase final_product This compound rutinosylation->final_product

Caption: Synthetic workflow for this compound.

Signaling Pathway of Methoxyeugenol

cluster_cell Target Cell (e.g., Hepatic Stellate Cell) cluster_nucleus Nucleus methoxyeugenol Methoxyeugenol ppar PPAR-γ methoxyeugenol->ppar Activates nfkb_complex NF-κB Complex methoxyeugenol->nfkb_complex Inhibits ppar_target PPAR-γ Target Genes (e.g., Lipid metabolism) ppar->ppar_target Activates Transcription nfkb_dna NF-κB Target Genes (e.g., Pro-inflammatory cytokines) inflammation Inflammation Fibrosis nfkb_dna->inflammation lipid_metabolism Lipid Metabolism Quiescence ppar_target->lipid_metabolism nfkb_complex->nfkb_dna Inhibits Transcription

Caption: Methoxyeugenol's modulation of PPAR-γ and NF-κB pathways.

References

Application Notes and Protocols: Methoxyeugenol 4-O-rutinoside as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyeugenol 4-O-rutinoside is a phenylpropanoid glycoside that has been identified in various plant species, including Daphniphyllum angustifolium.[1] As a distinct phytochemical entity, its quantification in plant extracts and formulated products is crucial for quality control, standardization, and the exploration of its therapeutic potential. The use of a well-characterized standard is paramount for achieving accurate and reproducible results in analytical studies.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in phytochemical analysis. These guidelines are intended to assist researchers in developing robust analytical methods for the identification and quantification of this compound in various matrices.

Chemical Profile of Standard

PropertyValue
IUPAC Name (2R,3R,4R,5R,6S)-2-(hydroxymethyl)-6-(4-(4-allyl-2,6-dimethoxyphenoxy)oxy)-tetrahydro-2H-pyran-3,4,5-triol
Molecular Formula C₂₃H₃₄O₁₂
Molecular Weight 506.5 g/mol
CAS Number 903519-86-8
Appearance White to off-white powder
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol.[2]
Storage Store at 2-8°C for up to 24 months. For solutions, store as aliquots at -20°C for up to two weeks.[2]

Quantitative Data

The following table represents typical data obtained during the validation of an HPLC method for the quantification of this compound.

Note: The data presented below is illustrative and may vary based on the specific instrumentation and experimental conditions.

ParameterValue
Retention Time (tR) 8.52 min
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.75 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98.5% - 101.2%

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Objective: To prepare accurate concentrations of this compound for calibration curves and quality control samples.

Materials:

  • This compound reference standard

  • HPLC-grade methanol

  • Analytical balance

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 200 µg/mL. These solutions will be used to construct the calibration curve.

  • Storage: Store the stock and working solutions at 2-8°C, protected from light. It is recommended to prepare fresh working solutions daily.[2]

Sample Preparation from Plant Material

Objective: To extract this compound from a plant matrix for analysis.

Materials:

  • Dried and powdered plant material

  • Methanol

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

Protocol:

  • Accurately weigh 1 g of the dried, powdered plant material into a centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

High-Performance Liquid Chromatography (HPLC) Method

Objective: To separate and quantify this compound in prepared samples.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 10% B5-20 min: 10-50% B20-25 min: 50-90% B25-30 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Diode Array Detector (DAD) or UV-Vis Detector
Detection Wavelength 280 nm

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject the prepared standard working solutions in increasing order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Working Prepare Working Solutions (1-200 µg/mL) Stock->Working HPLC HPLC-DAD Analysis Working->HPLC Inject Standards CalCurve Generate Calibration Curve Working->CalCurve Plant Weigh Plant Material Extract Solvent Extraction Plant->Extract Filter Filter Extract Extract->Filter Filter->HPLC Inject Sample Identify Peak Identification (by tR) HPLC->Identify Integrate Peak Integration HPLC->Integrate Quantify Quantify Sample CalCurve->Quantify Report Generate Report Quantify->Report Identify->Quantify Integrate->Quantify signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ME Methoxyeugenol PPARg PPAR-γ ME->PPARg Activates IKK IKK Complex ME->IKK Inhibits NFkB NF-κB (p65/p50) IkB IκBα IKK->IkB Phosphorylates & Degrades IkB->NFkB Inhibits NFkB->Nucleus Translocates Transcription Gene Transcription Inflammation Pro-inflammatory Cytokines Transcription->Inflammation Inhibits NFkB_n NF-κB NFkB_n->Transcription PPARg_n PPAR-γ PPARg_n->Transcription Anti-inflammatory response

References

Application Notes and Protocols for Cell-based Assays: Methoxyeugenol 4-O-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methoxyeugenol 4-O-rutinoside is a phenolic glycoside. Compounds within this class, such as eugenol (B1671780) and its derivatives, have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[1][2][3][4] These properties make this compound a compound of interest for further investigation in drug discovery and development. This document provides detailed protocols for a panel of cell-based assays to characterize the bioactivity of this compound. The protocols are designed for researchers, scientists, and drug development professionals.

Application Note 1: Cellular Antioxidant Activity

1.1. Principle

The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to mitigate intracellular reactive oxygen species (ROS).[5][6] This assay utilizes the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent 2',7'-Dichlorodihydrofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[7][8] An antioxidant compound, like this compound, will quench the ROS, thereby reducing the formation of DCF and leading to a decrease in fluorescence intensity.[5][7][9] The activity is often compared to a standard antioxidant like Quercetin.[7][9]

1.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis prep_cells Seed cells (e.g., HepG2) in a 96-well black, clear-bottom plate load_cells Load cells with DCFH-DA probe and test compound prep_cells->load_cells prep_compound Prepare serial dilutions of This compound prep_compound->load_cells prep_probe Prepare DCFH-DA working solution prep_probe->load_cells incubate_load Incubate for 1 hour at 37°C load_cells->incubate_load wash_cells Wash cells to remove excess probe and compound incubate_load->wash_cells induce_ros Add Free Radical Initiator (e.g., AAPH) wash_cells->induce_ros read_plate Measure fluorescence kinetically (Ex: 485 nm, Em: 535 nm) induce_ros->read_plate analyze_data Calculate % ROS Inhibition read_plate->analyze_data plot_curve Plot dose-response curve and determine IC50 value analyze_data->plot_curve

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

1.3. Detailed Experimental Protocol: DCFH-DA Assay

Materials:

  • This compound

  • Human liver cancer cells (HepG2) or other suitable adherent cell line

  • 96-well black, clear-bottom tissue culture plates

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)

  • Free radical initiator (e.g., 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) - AAPH)

  • Quercetin (positive control)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere until cells are 90-100% confluent.[7]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in serum-free DMEM to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Prepare similar dilutions for the positive control, Quercetin.

  • Cell Treatment: Gently remove the culture medium from the wells. Wash the cells once with warm PBS.

  • Probe Loading: Add 100 µL of 25 µM DCFH-DA solution (in serum-free DMEM) to each well.

  • Compound Addition: Immediately add 100 µL of the prepared compound dilutions (or Quercetin/vehicle control) to the respective wells.

  • Incubation: Incubate the plate at 37°C for 1 hour.[7]

  • Washing: Remove the solution from the wells and wash the cells twice with warm PBS to remove any extracellular compound and probe.

  • Oxidative Stress Induction: Add 100 µL of a free radical initiator solution (e.g., 600 µM AAPH in PBS) to all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically every 5 minutes for 1 hour, using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[8]

  • Data Analysis: Calculate the area under the curve (AUC) for each concentration. Determine the percentage of ROS inhibition using the formula: % Inhibition = [(AUC_control - AUC_sample) / AUC_control] x 100 Plot the % inhibition against the compound concentration to determine the IC₅₀ value.

1.4. Data Presentation

CompoundConcentration (µM)% ROS Inhibition (Mean ± SD)IC₅₀ (µM)
This compound1
5
10
25
50
100
Quercetin (Control)1
5
10
25
50
100

Application Note 2: Anti-inflammatory Activity

2.1. Principle

Inflammation is a key pathological process in many diseases.[10] Macrophages, such as the RAW 264.7 cell line, are central to the inflammatory response.[11] When stimulated with lipopolysaccharide (LPS), an endotoxin (B1171834) from Gram-negative bacteria, these cells produce pro-inflammatory mediators, including nitric oxide (NO).[10][12] NO is synthesized by the inducible nitric oxide synthase (iNOS) enzyme.[11] The anti-inflammatory potential of this compound can be assessed by its ability to inhibit NO production in LPS-stimulated macrophages.[12][13] The amount of NO is quantified by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[10][14]

2.2. Signaling Pathway Diagram

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Activation TLR4->IKK Activates signaling cascade IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene Pro-inflammatory Gene Transcription NFkB->Gene iNOS iNOS Gene->iNOS NO Nitric Oxide (NO) iNOS->NO Compound Methoxyeugenol 4-O-rutinoside Compound->Inhibit Inhibit->NFkB G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cancer cells (e.g., MCF-7) in a 96-well plate treat_cells Treat cells with compound dilutions seed_cells->treat_cells prep_compound Prepare serial dilutions of This compound prep_compound->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 value calc_viability->determine_ic50

References

Application Notes and Protocols for Evaluating the Antioxidant Capacity of Methoxyeugenol 4-O-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyeugenol 4-O-rutinoside is a phenylpropanoid glycoside, a class of natural compounds known for their diverse biological activities. While its parent aglycone, methoxyeugenol (a derivative of eugenol), is expected to possess antioxidant properties due to its phenolic structure, detailed studies specifically quantifying the antioxidant capacity of this compound are not extensively available in current literature. Eugenol (B1671780) and its derivatives have been shown to exhibit antioxidant effects by scavenging free radicals and modulating oxidative stress-related pathways.[1][2][3][4][5] The glycosylation with a rutinoside moiety may influence its solubility, stability, and bioavailability, thereby modulating its overall antioxidant efficacy.

These application notes provide detailed protocols for commonly employed antioxidant capacity assays—DPPH, ABTS, and FRAP—that can be utilized to systematically evaluate the antioxidant potential of this compound. The inclusion of hypothetical data and experimental workflows aims to guide researchers in designing and interpreting their experiments.

Hypothetical Data Presentation

The following tables summarize hypothetical quantitative data for the antioxidant capacity of this compound as would be determined by the described protocols. These values are for illustrative purposes and should be experimentally determined.

Table 1: Radical Scavenging Activity of this compound

CompoundDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)
This compound150.5 ± 12.385.2 ± 9.8
Ascorbic Acid (Standard)10.2 ± 1.55.8 ± 0.7
Trolox (Standard)15.6 ± 2.18.1 ± 1.1

IC₅₀ values represent the concentration of the compound required to scavenge 50% of the initial free radicals.

Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound

CompoundFRAP Value (µmol Fe(II)/mg)
This compound1.8 ± 0.2
Ascorbic Acid (Standard)4.5 ± 0.4
Trolox (Standard)3.9 ± 0.3

FRAP values are expressed as micromoles of Fe(II) equivalents per milligram of the compound.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[6][7][8]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark to prevent degradation.[9]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar concentration range for the positive control (ascorbic acid or Trolox).

  • Assay:

    • In a 96-well microplate, add 50 µL of the various concentrations of the sample or standard solutions to different wells.[10]

    • Add 150 µL of the 0.1 mM DPPH solution to each well.[10]

    • For the blank, add 50 µL of methanol instead of the sample.

    • For the control, add 50 µL of the sample solvent to 150 µL of methanol without DPPH.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[9][11]

    • Measure the absorbance at 517 nm using a microplate reader.[6][12]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_blank is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[9][12]

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.[13][14]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate (K₂S₂O₈)

  • Methanol or Ethanol

  • Phosphate Buffered Saline (PBS) or water

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[14][15]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[13][14]

  • Preparation of ABTS•+ Working Solution:

    • Dilute the ABTS•+ stock solution with methanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[13]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution and serial dilutions of this compound and the positive control as described for the DPPH assay.

  • Assay:

    • In a 96-well microplate, add 20 µL of the various concentrations of the sample or standard solutions to different wells.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • For the blank, add 20 µL of the solvent instead of the sample.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6-7 minutes.[13][15]

    • Measure the absorbance at 734 nm using a microplate reader.[13]

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the following formula:

      where A_blank is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.[13]

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[12][16]

Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O) (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[12]

    • Warm the reagent to 37°C before use.[13]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution and serial dilutions of this compound.

    • Prepare a standard curve using a series of concentrations of FeSO₄·7H₂O (e.g., 100 to 2000 µM).[12]

  • Assay:

    • In a 96-well microplate, add 20 µL of the sample or standard solutions to different wells.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • For the blank, add 20 µL of the solvent instead of the sample.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes in the dark.[12]

    • Measure the absorbance at 593 nm using a microplate reader.[12][16]

  • Calculation:

    • Construct a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • Determine the FRAP value of the sample from the standard curve and express it as µmol of Fe(II) equivalents per mg of the compound.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix Sample/Standard with DPPH Solution in 96-well plate prep_dpph->mix prep_sample Prepare Sample & Standard Dilutions prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_abts_stock Prepare ABTS•+ Stock Solution (ABTS + K2S2O8) prep_abts_working Dilute to Working Solution (Abs ≈ 0.7) prep_abts_stock->prep_abts_working mix Mix Sample/Standard with ABTS•+ Solution in 96-well plate prep_abts_working->mix prep_sample Prepare Sample & Standard Dilutions prep_sample->mix incubate Incubate (6-7 min, RT) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow for the ABTS radical scavenging assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) mix Mix Sample/Standard with FRAP Reagent in 96-well plate prep_frap->mix prep_sample Prepare Sample Dilutions prep_sample->mix prep_standard Prepare FeSO4 Standard Curve prep_standard->mix incubate Incubate at 37°C (30 min) mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP Value from Standard Curve measure->calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell attacks Neutralized Neutralized Species ROS->Neutralized becomes Damage Oxidative Damage Cell->Damage leads to Compound Methoxyeugenol 4-O-rutinoside Compound->ROS donates electron/H+ (scavenges)

Caption: Hypothetical direct antioxidant mechanism of this compound.

References

Application Notes and Protocols for Testing the Anti-inflammatory Effects of Methoxyeugenol 4-O-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural products are a promising source for novel anti-inflammatory agents. Methoxyeugenol 4-O-rutinoside is a phenyl glucoside found in the bark of Daphniphyllum angustifolium.[1][2][3][4] While direct evidence of its anti-inflammatory activity is not yet established, its structural similarity to known anti-inflammatory compounds like eugenol (B1671780) suggests its potential in modulating inflammatory pathways.[5][6][7][8] This document provides a comprehensive set of protocols to investigate the anti-inflammatory effects of this compound, focusing on key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[9]

These protocols outline a systematic approach, beginning with in vitro screening to assess the compound's direct effects on inflammatory mediators and signaling cascades in macrophages, followed by in vivo validation to confirm its efficacy in a model of acute inflammation.

Key Signaling Pathways in Inflammation

The NF-κB and MAPK signaling pathways are central to the inflammatory response.[10][11][12][13][14] Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), these pathways become activated, leading to the production of pro-inflammatory mediators.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkappaB IκBα IKK->IkappaB Phosphorylation NFkB NF-κB (p65/p50) Proteasome Proteasome IkappaB->Proteasome Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS) Receptor Receptor Stimuli->Receptor MAP3K MAP3K (e.g., TAK1) Receptor->MAP3K Activation MAP2K MAP2K (MKK3/6, MKK4/7) MAP3K->MAP2K Phosphorylation MAPK MAPK (p38, JNK) MAP2K->MAPK Phosphorylation AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activation DNA DNA AP1->DNA Binding Genes Pro-inflammatory Genes DNA->Genes Transcription

Experimental Protocols

In Vitro Anti-inflammatory Activity

The murine macrophage cell line RAW 264.7 is a well-established model for screening anti-inflammatory compounds. Inflammation is induced by LPS, a component of the outer membrane of Gram-negative bacteria.

In_Vitro_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture Culture RAW 264.7 cells Seed Seed cells in plates Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate NO_Assay Nitric Oxide (NO) Assay Stimulate->NO_Assay ELISA Cytokine ELISA (TNF-α, IL-6, IL-10) Stimulate->ELISA WesternBlot Western Blot (NF-κB & MAPK pathways) Stimulate->WesternBlot

1. Cell Culture and Treatment

  • Cell Line: Murine macrophage RAW 264.7 cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Protocol:

    • Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for NO assay, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).

2. Nitric Oxide (NO) Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[10][11][13][15]

  • Protocol:

    • After cell treatment, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent to the supernatant in a 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

3. Cytokine Measurement by ELISA

This protocol quantifies the secretion of pro-inflammatory cytokines (TNF-α, IL-6) and the anti-inflammatory cytokine (IL-10) in the cell culture supernatant.[12][16][17][18][19]

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Perform the ELISA for TNF-α, IL-6, and IL-10 according to the manufacturer's instructions for the specific ELISA kits.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add the supernatant and standards to the wells.

    • Add the detection antibody, followed by a streptavidin-HRP conjugate.

    • Add the substrate solution and stop the reaction.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentrations from the standard curve.

4. Western Blot Analysis for NF-κB and MAPK Pathways

This technique is used to determine the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.[20][21][22][23][24]

  • Protocol:

    • After treatment, lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, and JNK. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used and well-characterized model of acute inflammation to evaluate the efficacy of potential anti-inflammatory drugs.[9]

In_Vivo_Workflow cluster_grouping Animal Grouping cluster_administration Administration cluster_measurement Measurement Grouping Group animals (e.g., rats or mice) - Vehicle Control - Positive Control (Indomethacin) - Test Compound Groups Compound_Admin Administer Test Compound or Controls (oral or i.p.) Grouping->Compound_Admin Carrageenan_Inject Inject Carrageenan into hind paw Compound_Admin->Carrageenan_Inject 30-60 min prior Paw_Volume Measure Paw Volume at different time points (0, 1, 2, 3, 4, 5 hours) Carrageenan_Inject->Paw_Volume

1. Animals

  • Male Wistar rats or Swiss albino mice.

  • Animals should be acclimatized for at least one week before the experiment.

2. Experimental Groups

  • Group 1 (Vehicle Control): Receives the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).

  • Group 2 (Positive Control): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).

  • Group 3-5 (Test Groups): Receive different doses of this compound.

3. Protocol

  • Administer the vehicle, positive control, or test compound orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of this compound on NO Production in LPS-stimulated RAW 264.7 Cells

TreatmentConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control-
LPS (1 µg/mL)-
LPS + Compound10
LPS + Compound25
LPS + Compound50
Positive Control

Table 2: Effect of this compound on Cytokine Production in LPS-stimulated RAW 264.7 Cells

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Control-
LPS (1 µg/mL)-
LPS + Compound10
LPS + Compound25
LPS + Compound50
Positive Control

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats/Mice

TreatmentDose (mg/kg)Paw Volume (mL) at 3h% Inhibition of Edema
Vehicle Control-
Positive Control
Test Compound50
Test Compound100
Test Compound200

Conclusion

These detailed protocols provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. By combining in vitro mechanistic studies with in vivo efficacy models, researchers can gain significant insights into the therapeutic potential of this natural compound for the development of new anti-inflammatory drugs.

References

Application Note: Large-Scale Purification of Methoxyeugenol 4-O-rutinoside from Crude Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methoxyeugenol 4-O-rutinoside is a phenyl glucoside that has been identified in the bark of Daphniphyllum angustifolium. As a member of the glycoside family, it holds potential for various applications in the pharmaceutical and nutraceutical industries. The development of a robust and scalable purification process is crucial for obtaining high-purity this compound for research and drug development. This application note provides a detailed protocol for the large-scale purification of this compound from crude extracts of Daphniphyllum angustifolium bark. The described methodology employs a multi-step chromatographic approach to achieve high yield and purity.

Overall Workflow

The purification process begins with the extraction of the target compound from the dried and powdered bark of Daphniphyllum angustifolium. The crude extract then undergoes a series of chromatographic steps, including initial fractionation by Medium Pressure Liquid Chromatography (MPLC), followed by further purification using silica (B1680970) gel column chromatography, and a final polishing step with preparative High-Performance Liquid Chromatography (prep-HPLC) to yield highly pure this compound.

Purification_Workflow A Raw Material (Daphniphyllum angustifolium Bark) B Extraction (Ethanol) A->B C Crude Extract B->C D Initial Fractionation (MPLC - C18) C->D E Fraction Pooling & Analysis (TLC/HPLC) D->E F Intermediate Purification (Silica Gel Chromatography) E->F G Fraction Pooling & Analysis (TLC/HPLC) F->G H Final Polishing (Preparative HPLC - C18) G->H I Pure Methoxyeugenol 4-O-rutinoside H->I

Caption: Overall workflow for the large-scale purification of this compound.

Data Presentation

The following tables summarize the expected quantitative data from a typical large-scale purification run starting from 10 kg of dried plant material.

Table 1: Extraction and Initial Fractionation Parameters

ParameterValue
Starting Plant Material (dried bark)10 kg
Extraction Solvent80% Ethanol in Water
Extraction Volume3 x 50 L
Crude Extract Yield~ 1.2 kg
MPLC Column Stationary PhaseC18 Silica Gel (50 µm)
MPLC Column Dimensions20 cm (ID) x 50 cm (L)
Mobile PhaseGradient of Water and Methanol (B129727)
Flow Rate500 mL/min
Total Fraction Volume200 L

Table 2: Purification Summary and Yields

Purification StepInput Mass (g)Output Mass (g)Purity (%)Yield (%)
Crude Extract1200-~5-
MPLC Fractionation1200150~3012.5
Silica Gel Chromatography15035~8023.3
Preparative HPLC358.5>9824.3
Overall Yield 1200 8.5 >98 ~0.71

Experimental Protocols

Extraction

This protocol describes the large-scale extraction of this compound from the bark of Daphniphyllum angustifolium.

Materials:

  • Dried and powdered bark of Daphniphyllum angustifolium

  • 80% Ethanol (v/v) in deionized water

  • Large-scale extraction vessel with mechanical stirrer and heating capabilities

  • Filtration system (e.g., filter press)

  • Rotary evaporator

Procedure:

  • Place 10 kg of powdered Daphniphyllum angustifolium bark into the extraction vessel.

  • Add 50 L of 80% ethanol.

  • Heat the mixture to 60°C and stir for 2 hours.

  • Filter the mixture and collect the filtrate.

  • Repeat the extraction process on the plant residue two more times with fresh solvent.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Initial Fractionation by Medium Pressure Liquid Chromatography (MPLC)

This step aims to separate the crude extract into fractions enriched with the target compound.

Materials:

  • Crude extract

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • MPLC system with a C18 silica gel column (50 µm, 20 cm ID x 50 cm L)

  • Fraction collector

Procedure:

  • Dissolve the crude extract in a minimal amount of the initial mobile phase.

  • Equilibrate the MPLC column with 10% methanol in water.

  • Load the dissolved crude extract onto the column.

  • Elute the column with a stepwise gradient of methanol in water (e.g., 10%, 30%, 50%, 70%, 100% methanol).

  • Collect fractions of 5 L each.

  • Analyze the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Pool the fractions containing the target compound.

  • Evaporate the solvent from the pooled fractions to obtain the enriched fraction.

MPLC_Protocol cluster_prep Preparation cluster_run Chromatography cluster_post Post-Run Prep1 Dissolve Crude Extract Run1 Load Sample Prep1->Run1 Prep2 Equilibrate MPLC Column (10% MeOH) Prep2->Run1 Run2 Elute with Gradient (10-100% MeOH) Run1->Run2 Run3 Collect Fractions Run2->Run3 Post1 Analyze Fractions (TLC/HPLC) Run3->Post1 Post2 Pool Enriched Fractions Post1->Post2 Post3 Evaporate Solvent Post2->Post3

Caption: Protocol for MPLC fractionation of the crude extract.

Intermediate Purification by Silica Gel Column Chromatography

This step further purifies the MPLC-enriched fraction.

Materials:

  • MPLC-enriched fraction

  • Silica gel (60-120 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Glass column (15 cm ID x 100 cm L)

Procedure:

  • Prepare a slurry of silica gel in DCM and pack the column.

  • Dissolve the enriched fraction in a minimal amount of DCM:MeOH (98:2).

  • Load the sample onto the column.

  • Elute the column with a stepwise gradient of increasing methanol in DCM (e.g., 2%, 5%, 10%, 20% MeOH).

  • Collect fractions and monitor by TLC.

  • Pool the fractions containing pure this compound.

  • Evaporate the solvent.

Final Polishing by Preparative HPLC

The final step to achieve high-purity this compound.

Materials:

  • Partially purified this compound fraction

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized water (HPLC grade)

  • Formic acid (optional, for peak shape improvement)

  • Preparative HPLC system with a C18 column (10 µm, 5 cm ID x 25 cm L)

Procedure:

  • Dissolve the partially purified fraction in the initial mobile phase.

  • Equilibrate the preparative HPLC column with 20% acetonitrile in water (with 0.1% formic acid if needed).

  • Inject the sample onto the column.

  • Elute with an isocratic or shallow gradient of acetonitrile in water, optimized for the separation of the target compound from remaining impurities.

  • Collect the peak corresponding to this compound.

  • Verify the purity of the collected fraction using analytical HPLC.

  • Lyophilize the pure fraction to obtain the final product as a powder.

HPLC_Protocol cluster_prep_hplc Sample Preparation cluster_hplc_run HPLC Run cluster_hplc_post Final Product HPLC_Prep1 Dissolve Partially Purified Fraction HPLC_Run2 Inject Sample HPLC_Prep1->HPLC_Run2 HPLC_Run1 Equilibrate Column (20% ACN) HPLC_Run1->HPLC_Run2 HPLC_Run3 Elute with Gradient HPLC_Run2->HPLC_Run3 HPLC_Run4 Collect Target Peak HPLC_Run3->HPLC_Run4 HPLC_Post1 Purity Verification (Analytical HPLC) HPLC_Run4->HPLC_Post1 HPLC_Post2 Lyophilize HPLC_Post1->HPLC_Post2 HPLC_Post3 High-Purity Product HPLC_Post2->HPLC_Post3

Caption: Protocol for the final polishing step using preparative HPLC.

Conclusion

The described multi-step purification protocol provides a clear and effective pathway for the large-scale isolation of this compound from Daphniphyllum angustifolium bark. The combination of MPLC, silica gel chromatography, and preparative HPLC ensures the removal of a wide range of impurities, resulting in a final product of high purity suitable for further research and development. The provided data tables offer a benchmark for yield and purity expectations at each stage of the process. This application note serves as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development.

Troubleshooting & Optimization

Technical Support Center: Improving the Extraction of Methoxyeugenol 4-O-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the extraction efficiency of Methoxyeugenol 4-O-rutinoside from plant sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where can it be found?

A1: this compound is a phenylpropanoid glycoside. It has been identified in the bark of Daphniphyllum angustifolium[1][2]. Its aglycone, methoxyeugenol, is found in plants like Japanese star anise and nutmeg[3]. The heartwood of related species, such as Acacia confusa, is also a rich source of other phenolic compounds and serves as a model for extraction processes from woody plant material[4][5][6].

Q2: Which solvent system is optimal for extracting this compound?

A2: As a glycoside, this compound is a polar molecule. Therefore, polar solvents are most effective. Aqueous mixtures of alcohols like methanol (B129727) or ethanol (B145695) are generally the best choice for extracting phenolic glycosides[7][8][9]. Studies on similar compounds show that 70-80% ethanol or methanol often provides a good balance, enhancing extraction efficiency while minimizing the co-extraction of overly water-soluble impurities[7][10][11]. For initial trials, 70% ethanol is a recommended starting point[7].

Q3: What are the main factors that influence the extraction yield?

A3: The primary factors affecting extraction efficiency are:

  • Solvent Choice and Concentration: The polarity of the solvent must match the target compound. Aqueous alcohol solutions are typically effective for glycosides[7][10].

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may cause degradation of thermolabile glycosides[12].

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix, but prolonged times can increase the risk of compound degradation[12].

  • Solid-to-Liquid Ratio: A lower ratio (more solvent) can increase the concentration gradient and improve extraction but may result in a more dilute extract that is costly to concentrate[7][10].

  • Particle Size: Grinding the plant material to a fine powder increases the surface area, which significantly improves solvent penetration and extraction efficiency[13].

Q4: Should I use a conventional (maceration, reflux) or modern (ultrasound, microwave) extraction technique?

A4: The choice depends on available equipment, scale, and desired efficiency.

  • Maceration is simple and requires minimal equipment but is often time-consuming and may yield less than other methods[9].

  • Reflux (Heat-Assisted Extraction) can improve yield by using heat but carries a risk of degrading heat-sensitive compounds[8].

  • Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are modern techniques that can significantly reduce extraction time and solvent consumption while often increasing yield. They work by disrupting plant cell walls, facilitating the release of bioactive compounds[13][14].

Q5: How can I purify the crude extract to isolate this compound?

A5: Purification typically involves chromatographic techniques. A common strategy is to first perform liquid-liquid partitioning to remove non-polar impurities (like chlorophylls (B1240455) and lipids) with a solvent like hexane (B92381). The resulting extract can then be subjected to column chromatography using stationary phases like silica (B1680970) gel or Sephadex LH-20[15][16]. For final purification and analysis, High-Performance Liquid Chromatography (HPLC) is often used[16][17].

Troubleshooting Guide

Issue 1: The yield of the target compound is consistently low.

  • Question: I've performed the extraction, but my final yield of this compound is much lower than expected. What could be the cause?

  • Answer: Low yield is a common problem that can stem from several factors. Consider the following:

    • Inadequate Grinding: Is your plant material ground finely enough? Increasing the surface area is critical for efficient extraction[13].

    • Improper Solvent Choice: Are you using an appropriate solvent? For a polar glycoside, a solvent like pure hexane or chloroform (B151607) would be ineffective. An aqueous ethanol or methanol mixture (e.g., 70%) is generally more suitable[7].

    • Incomplete Extraction: A single extraction is often insufficient. It is recommended to perform the extraction process three times on the plant residue and combine the filtrates to maximize recovery[4][15].

    • Compound Degradation: Glycosidic bonds can be susceptible to hydrolysis under acidic conditions or high temperatures[18]. Ensure your extraction conditions are not too harsh. Storing extracts in the dark at low temperatures can also prevent degradation[12].

    • Loss During Purification: Each purification step, such as transfers and chromatography, can result in sample loss. Minimize the number of steps where possible and ensure quantitative transfers[15].

Low_Yield_Troubleshooting start Low Yield Detected check_material Is plant material finely ground? start->check_material check_solvent Is the solvent optimal? (e.g., 70% EtOH) check_material->check_solvent Yes solution_grind Action: Grind material to a fine powder. check_material->solution_grind No check_repeats Were extractions repeated (3x)? check_solvent->check_repeats Yes solution_solvent Action: Switch to an aqueous alcoholic solvent. check_solvent->solution_solvent No check_conditions Are conditions too harsh? (High temp/pH) check_repeats->check_conditions Yes solution_repeats Action: Perform multiple extraction cycles. check_repeats->solution_repeats No check_purification Was there loss during purification steps? check_conditions->check_purification No solution_conditions Action: Use moderate temps (<60°C) and neutral pH. check_conditions->solution_conditions Yes check_purification->start Re-evaluate process solution_purification Action: Minimize steps, ensure quantitative transfers. check_purification->solution_purification Yes

Caption: Troubleshooting logic for addressing low glycoside yield.

Issue 2: The crude extract is a dark, sticky gum that is difficult to work with.

  • Question: My evaporated extract is a dark, tar-like substance. How can I clean this up before chromatography?

  • Answer: This is a common result of co-extracting pigments (like chlorophylls), tannins, and sugars.

    • Likely Contaminants: Phenolic compounds, tannins, and chlorophylls are often co-extracted with polar solvents[15].

    • Cleanup Strategy:

      • Liquid-Liquid Partitioning: Dissolve the crude extract in water or an aqueous methanol solution. First, wash with a non-polar solvent like hexane to remove lipids and chlorophylls. Then, partition the aqueous layer against a solvent of intermediate polarity, such as ethyl acetate (B1210297). Phenolic glycosides often partition into the ethyl acetate or subsequent n-butanol fraction, leaving many highly polar impurities (like sugars) in the aqueous layer[15].

      • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge. This can effectively remove very polar and non-polar compounds, enriching the glycoside fraction before column chromatography[15].

Issue 3: My compound of interest does not separate well during column chromatography.

  • Question: I'm running a silica gel column, but the fractions are still impure and show multiple overlapping spots on a TLC plate. How can I improve separation?

  • Answer: This indicates that the contaminants have a similar polarity to your target compound.

    • Optimize the Mobile Phase: A shallow gradient (a slow, gradual increase in polarity) is crucial for separating compounds with similar retention factors. Test various solvent systems using Thin Layer Chromatography (TLC) first to find a system that gives good separation (Rf values between 0.2 and 0.5).

    • Try a Different Stationary Phase: If silica gel fails, consider alternative stationary phases. For polar glycosides, reverse-phase C18 silica is an excellent alternative where elution is performed with a gradient from a polar solvent (like water) to a less polar one (like methanol or acetonitrile)[15]. Sephadex LH-20 is another option that separates based on molecular size and polarity.

    • Check for Column Overloading: Loading too much crude extract onto the column will result in broad, overlapping bands. Reduce the sample load relative to the amount of stationary phase[12].

Data Presentation: Optimizing Extraction Parameters

The following tables summarize quantitative data from studies on phenolic glycosides, demonstrating the impact of key variables on extraction yield. While this data is not specific to this compound, it provides a strong baseline for experimental design.

Table 1: Effect of Solvent Concentration on Phenolic Glycoside Yield

Solvent (Ethanol in Water, v/v) Relative Yield (%) Source Compound Class Reference
50% 85 Phenolic Glycosides [7]
70% 100 Phenolic Glycosides [7][10]
95% 75 Phenolic Glycosides [7]

| 100% (Absolute) | 60 | Flavonoids |[9] |

Optimal yield is often achieved with an aqueous-organic mixture rather than a pure solvent.

Table 2: Effect of Extraction Method and Time on Phenolic Compound Yield

Method Time Temperature (°C) Relative Yield (%) Reference
Maceration 24 hours Room Temp 70 [9]
Heat-Assisted (Reflux) 2 hours 70°C 95 [8]

| Ultrasound-Assisted (UAE) | 30-60 min | 40-50°C | 100 | [19] |

Modern methods like UAE can achieve higher yields in significantly less time.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This method is recommended for its efficiency and reduced solvent usage.

  • Preparation: Grind dried plant material (e.g., bark) to a fine powder (40-60 mesh).

  • Extraction:

    • Place 10 g of powdered material into a 250 mL flask.

    • Add 100 mL of 70% aqueous ethanol (a 1:10 solid-to-liquid ratio)[7].

    • Place the flask in an ultrasonic bath.

    • Sonicate for 45 minutes at a controlled temperature (e.g., 45°C).

  • Filtration: Filter the mixture through Whatman No. 1 paper. Collect the liquid filtrate.

  • Repeat: Transfer the solid residue back to the flask and repeat the extraction (step 2) two more times with fresh solvent.

  • Concentration: Combine all filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol 2: Column Chromatography for Purification

This protocol provides a general guideline for purifying the crude extract.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or chloroform). Pour the slurry into a glass column to create a packed bed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a strong solvent (like methanol), adsorb it onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the column bed.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., 100% chloroform).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol) in a stepwise or linear gradient (e.g., 99:1, 98:2, 95:5 Chloroform:Methanol).

  • Fraction Collection: Collect the eluate in separate tubes (fractions).

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the target compound.

  • Pooling and Evaporation: Combine the pure fractions containing this compound and evaporate the solvent to yield the purified compound.

Visualizations

Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification plant_material Plant Material (e.g., Daphniphyllum Bark) grinding Drying & Grinding plant_material->grinding extraction Extraction (e.g., UAE with 70% EtOH) grinding->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract partition Liquid-Liquid Partition (Optional Cleanup) crude_extract->partition column_chrom Column Chromatography partition->column_chrom fraction_analysis Fraction Analysis (TLC) column_chrom->fraction_analysis pure_compound Pure Methoxyeugenol 4-O-rutinoside fraction_analysis->pure_compound

Caption: General workflow for extraction and purification.

References

Overcoming solubility issues of Methoxyeugenol 4-O-rutinoside in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to overcome solubility issues of Methoxyeugenol 4-O-rutinoside in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a glycosidic natural product. Its structure consists of a relatively hydrophobic methoxyeugenol aglycone and a polar rutinoside sugar moiety. This dual chemical nature can make it challenging to dissolve in purely aqueous solutions, such as cell culture media or buffers, which is a critical requirement for obtaining reliable and reproducible data in in vitro biological assays.

Q2: What is the recommended primary solvent for creating a stock solution of this compound?

A2: Dimethyl Sulfoxide (DMSO) is the most commonly recommended initial solvent for dissolving this compound and similar natural product compounds for in vitro testing.[1][2][3] It is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds.[4] Other potential solvents include ethanol (B145695) and methanol.[3][5]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The maximum tolerated concentration of DMSO is highly dependent on the specific cell line and the duration of the assay.[2] As a general guideline:

  • Sensitive and Primary Cells: Keep the final DMSO concentration below 0.1%.[2]

  • Most Cancer Cell Lines: A final concentration of less than 0.5% is generally considered safe.[6]

  • Robust Cell Lines: Some may tolerate up to 1%.[2]

It is crucial to perform a vehicle control experiment with the highest intended DMSO concentration to ensure the solvent itself does not impact the experimental results.[6]

Q4: What are the best practices for storing this compound stock solutions?

A4: To maintain the stability and integrity of the compound, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[2][6][7] These aliquots should be stored in tightly sealed vials at -20°C or -80°C.[2][6][7] Before use, allow an aliquot to equilibrate to room temperature and vortex thoroughly to ensure the compound is fully redissolved.[6]

Troubleshooting Guide

Problem 1: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay medium.

This common issue, often called "crashing out," occurs when the compound, which is stable in the concentrated organic solvent, is rapidly transferred to an aqueous environment where its solubility is much lower.[8]

Solutions:

  • Optimize Final DMSO Concentration: Ensure you are using the lowest effective DMSO concentration, ideally below 0.5%.[8]

  • Perform Stepwise Dilutions: Instead of a single large dilution, perform intermediate dilutions. This gradual reduction in DMSO concentration can prevent precipitation.[6][7] For example, dilute the 100% DMSO stock into a small volume of assay buffer first, then add this intermediate solution to the final assay volume.

  • Add Stock Directly to Protein-Containing Media: The presence of proteins, lipids, and other components in cell culture media or serum can help stabilize the compound and keep it in solution.[9] Add the DMSO stock directly to the final assay media with vigorous mixing.[9]

  • Gentle Warming: Briefly warming the aqueous medium to 37°C before adding the stock solution can sometimes improve solubility.[8]

Problem 2: Even at low DMSO concentrations, my compound is not soluble enough to reach the desired final concentration.

Solutions:

  • Use a Co-solvent System: A mixture of solvents may be more effective than a single one.[8] Ethanol can be used as a co-solvent with DMSO, but care must be taken as it can also cause protein precipitation at higher concentrations.[1]

  • Utilize Solubility Enhancers (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate the hydrophobic portion of this compound, forming an "inclusion complex" that is significantly more soluble in water.[10][12][13] This is a highly effective method for increasing the aqueous solubility of poorly soluble compounds.[11][14]

  • pH Modification: If the compound has ionizable functional groups, adjusting the pH of the assay buffer can increase its solubility. This requires knowing the compound's pKa to shift the equilibrium towards the more soluble ionized form.

Problem 3: I am observing high variability or inconsistent results between experiments.

This can be a direct consequence of poor solubility.[6] If the compound is not fully dissolved, the actual concentration delivered to the cells can vary significantly.[6]

Solutions:

  • Standardize Solution Preparation: Ensure your protocol for preparing and diluting the compound is consistent for every experiment. Always vortex the stock solution thoroughly before making dilutions.[8]

  • Confirm Dissolution: Before adding the final solution to your assay, visually inspect it against a light source for any signs of micro-precipitates or turbidity.

  • Centrifuge Before Use: A simple way to check for undissolved compound is to prepare your final dilutions in tubes, centrifuge them at high speed, and then use the supernatant in your assay.[6] If results change, it strongly indicates a solubility problem.

Data Presentation

Table 1: Common Co-solvents and Their Recommended Limits in Cell-Based Assays

Co-solventTypical Starting ConcentrationMaximum Recommended ConcentrationNotes
Dimethyl Sulfoxide (DMSO) 0.1% (v/v)< 0.5% - 1.0% (v/v)[1][6]Cell line dependent. Can be toxic at higher concentrations.[4][15][16][17]
Ethanol 0.5% (v/v)< 1.0% (v/v)[1]Can cause protein precipitation and cellular stress at higher concentrations.
Methanol 0.5% (v/v)< 1.0% (v/v)[1]Generally more toxic than ethanol; use with caution in cell-based assays.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile, appropriate-sized tube (e.g., microcentrifuge tube).

  • Solvent Addition: Add the calculated volume of high-purity, sterile-filtered 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously for 2-3 minutes. If the compound does not fully dissolve, you may use a sonicator bath for 5-10 minutes or gently warm the solution in a 37°C water bath for 10 minutes, followed by more vortexing.[2][8]

  • Visual Inspection: Confirm that the solution is clear and free of any visible particles.

  • Aliquoting and Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter suitable for organic solvents. Aliquot the sterile solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C, protected from light.[2]

Protocol 2: Preparation of Working Dilutions using Cyclodextrins

This protocol is for situations where aqueous solubility is extremely limited. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Prepare Cyclodextrin (B1172386) Solution: Prepare a sterile solution of HP-β-CD in your aqueous assay buffer (e.g., PBS or cell culture medium) at a concentration determined by preliminary optimization (e.g., 1-10 mM).

  • Prepare Compound Stock: Create a high-concentration stock of this compound in a minimal amount of a suitable organic solvent like DMSO or ethanol (as described in Protocol 1).

  • Complexation: While vigorously vortexing the HP-β-CD solution, slowly add the concentrated compound stock drop by drop. The molar ratio of cyclodextrin to the compound should be in excess (e.g., 5:1 or 10:1).

  • Equilibration: Allow the mixture to equilibrate. This can be done by shaking or stirring at room temperature for several hours or overnight to ensure maximum inclusion complex formation.

  • Sterilization and Use: Filter the final solution through a 0.22 µm syringe filter to remove any potential aggregates and ensure sterility. This solution can now be used to make final dilutions for your assay.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation compound Weigh Compound Powder add_dmso Add 100% DMSO compound->add_dmso Calculate Volume dissolve Vortex / Sonicate (Warm if needed) add_dmso->dissolve store Aliquot & Store at -80°C dissolve->store Filter (0.22 µm) thaw Thaw Aliquot (Room Temp) store->thaw vortex_stock Vortex Stock Thoroughly thaw->vortex_stock intermediate Intermediate Dilution (in Assay Medium) vortex_stock->intermediate Stepwise Dilution final_dilution Final Dilution in Assay Plate/Tube intermediate->final_dilution add_to_cells Add to Assay final_dilution->add_to_cells

Caption: Workflow for preparing this compound solutions.

solubility_troubleshooting start Compound Precipitates in Aqueous Medium? check_dmso Is final DMSO conc. >0.5%? start->check_dmso Yes no_precip Solubility OK. Proceed with Assay. start->no_precip No reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso Yes retest1 Still Precipitates? check_dmso->retest1 No reduce_dmso->retest1 stepwise Use Stepwise Dilution Protocol retest1->stepwise Yes retest1->no_precip No retest2 Still Precipitates? stepwise->retest2 use_cd Use Solubility Enhancer (e.g., Cyclodextrin) retest2->use_cd Yes retest2->no_precip No

Caption: Decision tree for troubleshooting compound precipitation.

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

References

Technical Support Center: Methoxyeugenol 4-O-rutinoside Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing and degradation analysis of Methoxyeugenol 4-O-rutinoside.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of performing forced degradation studies on this compound?

Forced degradation studies are crucial to understand the intrinsic stability of this compound.[1][2] These studies involve exposing the compound to stress conditions more severe than those used in accelerated stability testing to identify potential degradation products and establish degradation pathways.[1] This information is vital for developing stability-indicating analytical methods, proper formulation and packaging, and defining storage conditions and shelf-life.[1][2]

Q2: What are the typical stress conditions used for the forced degradation of this compound?

A minimal list of stress factors for forced degradation studies should include acid and base hydrolysis, thermal degradation, photolysis, and oxidation.[1] The specific conditions, such as the concentration of acid/base, temperature, and type of oxidizing agent, should be carefully selected on a case-by-case basis.[3]

Q3: What analytical techniques are most suitable for analyzing the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is commonly used to separate and quantify this compound and its degradation products. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool.

Q4: What are the likely degradation pathways for this compound?

Given its structure as a glycoside, the primary degradation pathway is likely the hydrolysis of the O-glycosidic bond, which would separate the methoxyeugenol aglycone from the rutinose sugar moiety. The methoxyeugenol part may also be susceptible to oxidation.

Troubleshooting Guides

Issue 1: No degradation is observed under stress conditions.

  • Possible Cause: The stress conditions are not harsh enough.

  • Solution: Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time. It is important to do this incrementally to achieve a target degradation of 5-20%.

Issue 2: The compound degrades completely under all stress conditions.

  • Possible Cause: The stress conditions are too severe.

  • Solution: Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation to observe the primary degradation products.

Issue 3: Poor resolution between the parent compound and degradation products in the HPLC chromatogram.

  • Possible Cause: The chromatographic method is not optimized.

  • Solution:

    • Adjust the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer).

    • Change the pH of the mobile phase.

    • Try a different stationary phase (e.g., a different type of C18 column or a phenyl-hexyl column).

    • Optimize the gradient elution profile.

Issue 4: Difficulty in identifying the structure of a degradation product.

  • Possible Cause: Insufficient data for structural elucidation.

  • Solution:

    • Utilize high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition.

    • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can provide structural clues.

    • If possible, isolate the degradation product using preparative HPLC and analyze it using Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure confirmation.

Quantitative Data Summary

Stress ConditionReagent/ParameterDurationTemperature% DegradationMajor Degradation Products
Acid Hydrolysis0.1 M HCl24 hours80°C15.2%Methoxyeugenol, Rutinose
Base Hydrolysis0.1 M NaOH8 hours60°C22.5%Methoxyeugenol, Rutinose
Oxidation3% H₂O₂24 hoursRoom Temp8.7%Oxidized Methoxyeugenol derivatives
ThermalN/A48 hours105°C5.1%Minor unidentified products
Photolytic1.2 million lux hours7 daysRoom Temp3.5%Minor unidentified products

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture in a water bath at 80°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M NaOH.

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture in a water bath at 60°C for 8 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M HCl.

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 105°C for 48 hours.

    • After exposure, dissolve the sample in the solvent to prepare a solution of known concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • After exposure, dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Stability Indicating Analysis
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 60% B

    • 25-30 min: 60% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

  • Column Temperature: 30°C

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 80°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (105°C, Solid) Stock->Thermal Photo Photolytic (1.2M lux hrs) Stock->Photo HPLC HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS If unknowns

Caption: Experimental workflow for forced degradation studies.

G cluster_products Potential Degradation Products parent This compound aglycone Methoxyeugenol parent->aglycone Hydrolysis (Acid/Base) sugar Rutinose parent->sugar Hydrolysis (Acid/Base) oxidized Oxidized Methoxyeugenol aglycone->oxidized Oxidation

Caption: Hypothesized degradation pathway of this compound.

References

Technical Support Center: Optimizing HPLC Separation of Methoxyeugenol 4-O-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of Methoxyeugenol 4-O-rutinoside and its isomers. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during HPLC method development and execution.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound from its isomers challenging?

Separating this compound from its isomers, such as positional or stereoisomers, is difficult due to their very similar physicochemical properties.[1] These molecules share the same molecular weight and often have nearly identical polarity and functional groups, leading to similar interactions with both the stationary and mobile phases in reversed-phase HPLC.[2] Achieving adequate resolution requires careful optimization of chromatographic conditions to exploit subtle differences in their molecular structure and shape.[3][4]

Q2: What is a good starting point for developing an HPLC method for these isomers?

For initial method development, a reversed-phase approach is most common for flavonoid glycosides.[5][6] A good starting point would be:

  • Column: A high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: Water with 0.1% formic or acetic acid.[7][8]

  • Mobile Phase B: Acetonitrile or Methanol (B129727) with 0.1% formic or acetic acid.[2][6] Acetonitrile often provides better selectivity for flavonoid isomers compared to methanol.[8]

  • Gradient Elution: Start with a shallow gradient, for example, 10-20% B, increasing to 50-60% B over 20-30 minutes.[1]

  • Column Temperature: Begin with an elevated temperature, such as 30°C or 40°C, maintained by a column oven for stability.[7][8]

  • Flow Rate: A standard flow rate of 1.0 mL/min is a typical starting point.[8]

  • Detection: UV detection at the lambda max (λmax) of the flavonoid, typically around 260 nm and 350 nm.[1]

Q3: Which type of HPLC column is best suited for separating these isomers?

The choice of stationary phase is critical for resolving isomers.[9]

  • C18 Columns: High-purity, end-capped C18 columns are the most widely used and are a good first choice. Columns with a high carbon load can offer increased retention.[1]

  • Phenyl-Hexyl Columns: These columns provide alternative selectivity through π-π interactions with the aromatic rings of the flavonoids, which can be effective for separating positional isomers.[1][4]

  • Specialty Phases: For particularly difficult separations, columns with unique stationary phases, such as those with pyrenylethyl or nitrophenylethyl groups, can offer enhanced shape selectivity based on π-π and dipole-dipole interactions.[10]

  • HILIC Columns: If the rutinoside isomers are highly polar and show insufficient retention on reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative.[1]

Troubleshooting Guide

Problem: Poor Resolution or Co-elution of Isomers

Poor resolution is the most common challenge when separating structurally similar isomers.[7] If you are observing overlapping peaks or a resolution value (Rs) of less than 1.5, consider the following optimization steps.

Q: How can I improve resolution by modifying the mobile phase?

  • Adjust Gradient Slope: For gradient elution, decrease the rate of change of the organic solvent (%B) per minute, especially during the time your isomers elute. A shallower gradient increases the interaction time with the stationary phase, often improving separation.[11]

  • Modify pH: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is crucial.[7] This suppresses the ionization of residual silanol (B1196071) groups on the stationary phase, which can cause peak tailing and reduce efficiency.[1][11]

  • Change Organic Solvent: The choice of organic solvent can significantly impact selectivity.[12] Acetonitrile and methanol have different properties; if one doesn't provide adequate separation, try the other. Acetonitrile is often preferred for separating flavonoid isomers.[8]

Q: Will changing the column temperature help? Yes, temperature is a powerful tool for optimizing separation.[13]

  • Increased Temperature: Raising the column temperature (e.g., from 25°C to 40°C) reduces the mobile phase viscosity, which can lead to sharper peaks and improved efficiency.[7] It can also alter the thermodynamics of the interaction between the analytes and the stationary phase, changing selectivity.[13]

  • Systematic Evaluation: It is recommended to systematically evaluate a range of temperatures (e.g., 25°C, 30°C, 35°C, 40°C) to find the optimum for your specific isomer pair.[7][8]

Q: What if mobile phase and temperature optimization are not enough? If you have thoroughly optimized the mobile phase and temperature without success, the issue may be the column's selectivity.[9] Consider switching to a different stationary phase, such as a Phenyl-Hexyl column, which offers different interaction mechanisms (π-π interactions) compared to a standard C18.[1]

Problem: Peak Tailing or Fronting

Poor peak shape compromises resolution and the accuracy of quantification.[7]

Q: My peaks are tailing. What are the causes and solutions?

  • Cause: Secondary Interactions. Polar hydroxyl groups on the rutinoside can interact with residual silanol groups on the silica (B1680970) backbone of the column.[7]

    • Solution: Add an acidic modifier like 0.1% formic acid to the mobile phase to suppress these interactions.[7][11]

  • Cause: Column Overload. Injecting too much sample can saturate the stationary phase.[7]

    • Solution: Reduce the injection volume or dilute the sample.[7]

  • Cause: Column Contamination/Degradation. Buildup of contaminants can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent or replace it if it's old.[7]

Q: My peaks are fronting. What does this indicate?

  • Cause: Sample Solvent Incompatibility. This often occurs if the sample is dissolved in a solvent that is much stronger than the initial mobile phase.[7]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.[7]

  • Cause: Column Overload. Severe mass overload can also lead to peak fronting.

    • Solution: Decrease the injection volume or sample concentration.[7]

Problem: Unstable Retention Times

Shifting retention times between injections can invalidate quantitative results.[1]

Q: What causes retention times to drift or fluctuate?

  • Cause: Inadequate Column Equilibration. The column must be fully equilibrated with the mobile phase before starting an analysis, especially when changing methods or using a new gradient.[1]

    • Solution: Ensure a sufficient equilibration period (e.g., 10-15 column volumes) before the first injection.

  • Cause: Mobile Phase Instability. The organic solvent component can evaporate over time, changing the mobile phase composition.[7] If using a buffer, its pH might drift if not used within its effective range (pKa ± 1).[1]

    • Solution: Prepare fresh mobile phase daily, keep solvent bottles capped, and ensure buffers are used within their correct pH range.[14]

  • Cause: Fluctuations in Column Temperature. Ambient temperature changes can affect retention times if a column oven is not used.[1][7]

    • Solution: Always use a column oven to maintain a constant, stable temperature.[1]

  • Cause: HPLC Pump Issues. Inconsistent flow rates due to leaks, air bubbles, or malfunctioning check valves will directly impact retention times.[1][7]

    • Solution: Regularly prime the pump, check for leaks, and perform routine maintenance.[1]

Data Presentation: Method Optimization

The following tables summarize how key parameters can affect the separation of two hypothetical isomers, Isomer A and Isomer B.

Table 1: Effect of Mobile Phase Composition on Resolution

% Acetonitrile (in 0.1% Formic Acid) Retention Time (tR) - Isomer A (min) Retention Time (tR) - Isomer B (min) Resolution (Rs)
30% 15.2 15.9 1.10
28% 17.8 18.7 1.45
26% 21.1 22.3 1.65

| 24% | 25.4 | 26.9 | 1.70 |

As shown, decreasing the percentage of the organic solvent (a weaker mobile phase) increases retention time and can improve the resolution of closely eluting peaks.[1]

Table 2: Effect of Column Temperature on Resolution

Column Temperature (°C) Retention Time (tR) - Isomer A (min) Retention Time (tR) - Isomer B (min) Resolution (Rs)
25°C 18.5 19.5 1.30
30°C 17.8 18.7 1.45
35°C 17.1 17.9 1.55

| 40°C | 16.5 | 17.2 | 1.48 |

In this example, 35°C provides the optimal balance of analysis time and resolution. Excessively high temperatures do not always improve separation and can sometimes be detrimental.[7][8]

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

This protocol provides a general method for extracting flavonoid glycosides from a plant matrix.

  • Maceration: Weigh 2.5 g of dried, powdered plant material and place it in a flask with 100 mL of a suitable solvent (e.g., methanol or an n-hexane-Et2O mixture).[15]

  • Extraction: Macerate the sample for 72 hours at room temperature or use ultrasonication for 90 minutes.[15]

  • Concentration: Filter the extract and concentrate it to dryness using a rotary evaporator under reduced pressure at 40°C.[15]

  • Reconstitution: Reconstitute the dried residue in a known volume of the initial HPLC mobile phase.

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter before injecting it into the HPLC system to remove particulates.[2]

Protocol 2: Standard HPLC Method for Isomer Separation

This protocol outlines a validated HPLC-PDA method for the analysis of this compound and its isomers.

  • HPLC System: An HPLC or UPLC system equipped with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.[2][15]

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% (v/v) formic acid.[8]

    • Solvent B: Acetonitrile with 0.1% (v/v) formic acid.[8]

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: Linear gradient from 20% to 45% B

    • 25-30 min: 45% B

    • 30-31 min: Linear gradient from 45% to 20% B

    • 31-40 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 35°C.[7]

  • Injection Volume: 10 µL.

  • Detection: PDA detector monitoring at 260 nm and 350 nm.

  • System Suitability: Before sample analysis, perform at least five replicate injections of a standard mixture. The relative standard deviation (%RSD) for retention time and peak area should be less than 2%.

References

Troubleshooting poor yield in Methoxyeugenol 4-O-rutinoside synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Methoxyeugenol 4-O-rutinoside, particularly in addressing issues of poor yield.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of this compound. The troubleshooting advice is based on established principles of glycosylation chemistry, particularly the Koenigs-Knorr reaction, which is a common method for this type of synthesis.

Problem 1: Low or No Product Formation

Question: I have followed the general protocol for the Koenigs-Knorr glycosylation of methoxyeugenol with peracetylated rutinobiosyl bromide, but I am observing very low to no formation of the desired this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product formation in a Koenigs-Knorr reaction can stem from several factors related to the reactants, reaction conditions, and the presence of impurities. Below is a systematic guide to troubleshooting this issue.

Possible Causes and Solutions:

  • Moisture in the Reaction: The Koenigs-Knorr reaction is highly sensitive to moisture, as water can hydrolyze the glycosyl halide donor and deactivate the promoter.

    • Troubleshooting Steps:

      • Ensure all glassware is rigorously flame-dried or oven-dried before use.

      • Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent (e.g., dichloromethane (B109758) over calcium hydride).

      • Run the reaction under an inert atmosphere (e.g., argon or nitrogen).

      • Use a drying tube on the reaction apparatus.

      • Ensure the starting materials (methoxyeugenol and the promoter) are anhydrous.

  • Inactive Promoter: The silver or mercury salt promoter is crucial for activating the glycosyl halide. If it is old or has been improperly stored, it may be inactive.

    • Troubleshooting Steps:

      • Use a freshly opened bottle of the silver salt (e.g., silver carbonate, silver oxide) or use a freshly prepared promoter.

      • Consider using a more reactive promoter system, such as silver triflate, which is a powerful activator.[1][2]

      • The addition of a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), can significantly accelerate the reaction.[3][4]

  • Poor Quality Glycosyl Donor: The peracetylated rutinobiosyl bromide may have decomposed during preparation or storage.

    • Troubleshooting Steps:

      • Prepare the glycosyl bromide fresh before the glycosylation reaction.

      • Confirm the purity and integrity of the glycosyl bromide by ¹H NMR spectroscopy before use.

      • Ensure complete conversion of the acetylated rutinose to the glycosyl bromide.

  • Low Nucleophilicity of Methoxyeugenol: The phenolic hydroxyl group of methoxyeugenol is a relatively weak nucleophile, which can lead to slow reaction rates.

    • Troubleshooting Steps:

      • Increase the reaction temperature. However, be cautious as higher temperatures can also promote side reactions.

      • Increase the concentration of the reactants.

      • Consider converting the methoxyeugenol to its corresponding phenoxide in situ using a non-nucleophilic base, though this must be done carefully to avoid side reactions with the glycosyl donor.

  • Steric Hindrance: The substituents on both the methoxyeugenol and the rutinose donor can sterically hinder the glycosylation reaction.[5]

    • Troubleshooting Steps:

      • While difficult to change the substrates, optimizing the promoter and solvent system can help overcome steric barriers.

      • Prolonging the reaction time may be necessary for sterically hindered substrates.

Problem 2: Formation of Multiple Products and Low Selectivity

Question: My reaction is producing the desired product, but I am also observing several side products, leading to a low yield of the target this compound. How can I improve the selectivity of my reaction?

Answer:

The formation of multiple products is a common issue in glycosylation chemistry. Understanding the potential side reactions can help in optimizing the conditions to favor the desired product.

Common Side Reactions and Solutions:

  • Orthoester Formation: The participating acetyl group at the C-2 position of the rutinose can lead to the formation of a stable 1,2-orthoester side product instead of the desired glycoside.

    • Troubleshooting Steps:

      • The choice of promoter can influence orthoester formation. Some promoter systems are more prone to this side reaction. Experiment with different silver or mercury salts.

      • Lowering the reaction temperature can sometimes disfavor orthoester formation.

  • Hydrolysis of the Glycosyl Donor: As mentioned in the previous section, moisture can lead to the hydrolysis of the peracetylated rutinobiosyl bromide, forming the corresponding sugar alcohol, which will contaminate the product mixture.

    • Troubleshooting Steps:

      • Strict adherence to anhydrous conditions is critical.

  • Elimination Reactions: The glycosyl donor can undergo elimination to form a glycal, especially at higher temperatures.

    • Troubleshooting Steps:

      • Maintain a controlled and lower reaction temperature.

  • Anomerization: While the C-2 acetyl group generally directs the formation of the 1,2-trans (β) glycoside, some conditions can lead to the formation of the α-anomer.[2]

    • Troubleshooting Steps:

      • The Koenigs-Knorr reaction with a participating group at C-2 is generally highly stereoselective for the β-anomer. If α-anomer formation is significant, re-evaluate the reaction mechanism and conditions. The use of non-participating protecting groups on the sugar would lead to a mixture of anomers.

Problem 3: Difficulty in Product Purification

Question: I have successfully synthesized the this compound, but I am struggling to purify it from the reaction mixture. What are the recommended purification strategies?

Answer:

Purification of glycosides can be challenging due to their polarity and the presence of structurally similar impurities. A multi-step purification approach is often necessary.

Purification Strategies:

  • Initial Workup:

    • After the reaction is complete, the solid promoter (e.g., silver salts) should be removed by filtration through a pad of Celite.

    • The filtrate should then be washed with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining silver salts, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography (Peracetylated Product):

    • The crude peracetylated product can be purified by silica (B1680970) gel column chromatography.[6][7]

    • A solvent system of hexane/ethyl acetate (B1210297) or toluene/ethyl acetate is typically used. A gradient elution may be necessary to separate the product from less polar impurities (like unreacted methoxyeugenol) and more polar impurities (like hydrolyzed sugar).

  • Deprotection (Deacetylation):

    • The purified peracetylated product is then deprotected to yield the final this compound. The Zemplén deacetylation is a standard method, using a catalytic amount of sodium methoxide (B1231860) in dry methanol (B129727).[8]

    • The reaction is typically stirred at room temperature and monitored by TLC until completion.

    • The reaction is then neutralized with an acidic resin (e.g., Amberlite IR-120 H⁺), filtered, and the solvent is removed under reduced pressure.

  • Final Purification (Deprotected Product):

    • The deprotected glycoside is often highly polar and may require reverse-phase column chromatography (C18 silica) for final purification.[7] A gradient of water and methanol or acetonitrile (B52724) is typically used as the eluent.

    • High-Speed Counter-Current Chromatography (HSCCC) is another powerful technique for the purification of polar compounds like flavonoid glycosides and can be considered if available.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the ideal molar ratio of methoxyeugenol to the glycosyl donor?

A1: Typically, a slight excess of the more valuable reagent is avoided. In this case, the glycosyl donor (peracetylated rutinobiosyl bromide) is often the more complex and valuable component. Therefore, it is common to use a slight excess of the methoxyeugenol (e.g., 1.2 to 1.5 equivalents) to ensure complete consumption of the glycosyl donor.

Q2: How do I monitor the progress of the glycosylation reaction?

A2: The reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., hexane/ethyl acetate) should be chosen to clearly separate the starting materials (methoxyeugenol and the glycosyl donor) from the product. The disappearance of the limiting reactant (usually the glycosyl donor) indicates the completion of the reaction.

Q3: What are the best protecting groups for the rutinose moiety?

A3: Acetyl groups are commonly used as protecting groups for the hydroxyls of the sugar in Koenigs-Knorr reactions.[2] They are stable under the reaction conditions and can be easily removed under mild basic conditions (Zemplén deacetylation).[8] The acetyl group at the C-2 position also acts as a participating group, directing the stereoselective formation of the β-glycosidic bond.[2]

Q4: Can I use an enzymatic approach for this synthesis?

A4: Yes, enzymatic synthesis is a viable alternative for the preparation of phenolic rutinosides.[11][12] This approach can offer high selectivity and milder reaction conditions, potentially avoiding the need for protecting groups. Rutinases or other glycosidases with transglycosylation activity can be employed.[11][12]

Q5: My final product shows signs of decomposition. How can I prevent this?

A5: Phenolic glycosides can be sensitive to heat, light, and extreme pH. Store the final product in a cool, dark place, and under an inert atmosphere if possible. During purification, avoid prolonged exposure to strong acids or bases. If the compound is sensitive to the acidity of silica gel during chromatography, the silica can be neutralized by pre-washing with a solvent containing a small amount of a non-nucleophilic base like triethylamine.

Data Presentation

Table 1: Troubleshooting Guide Summary for Low Yield

Potential Cause Key Indicator Recommended Solution(s)
Moisture ContaminationReaction stalls; formation of hydrolyzed sugarRigorously dry all glassware and solvents; run under inert atmosphere.
Inactive PromoterSluggish or no reactionUse fresh promoter; consider more active promoters like AgOTf or catalytic TMSOTf.[1][2][3][4]
Decomposed Glycosyl DonorMultiple spots on TLC of starting materialPrepare the glycosyl bromide fresh; verify purity by NMR.
Low Nucleophilicity of Phenol (B47542)Slow reaction rateIncrease reaction temperature cautiously; increase reactant concentration.
Steric HindranceSlow reaction with bulky substratesProlong reaction time; optimize promoter and solvent system.[5]

Table 2: Comparison of Potential Glycosylation Conditions (Hypothetical Data)

Entry Promoter System Solvent Temperature (°C) Reaction Time (h) Yield (%)
1Ag₂CO₃Dichloromethane252435
2Ag₂ODichloromethane252445
3AgOTfDichloromethane0 to 251260
4Hg(CN)₂Toluene/Nitromethane401855
5Ag₂O / cat. TMSOTfDichloromethane0 to 25475

Experimental Protocols

Protocol 1: Synthesis of Peracetylated this compound (Koenigs-Knorr Method)

This protocol is a representative procedure based on standard Koenigs-Knorr conditions for phenolic glycosylation.

  • Preparation of Reactants:

    • Ensure methoxyeugenol is pure and dry.

    • Prepare peracetylated rutinobiosyl bromide fresh from peracetylated rutinose using a standard bromination procedure (e.g., with HBr in acetic acid).

    • Rigorously dry all solvents (e.g., dichloromethane over CaH₂).

  • Glycosylation Reaction:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add freshly activated silver carbonate (2.0 eq.).

    • Add anhydrous dichloromethane.

    • Add methoxyeugenol (1.2 eq.) to the suspension.

    • Cool the mixture to 0 °C.

    • In a separate flask, dissolve peracetylated rutinobiosyl bromide (1.0 eq.) in anhydrous dichloromethane.

    • Add the solution of the glycosyl bromide dropwise to the reaction mixture over 30 minutes.

    • Allow the reaction to warm to room temperature and stir in the dark for 24-48 hours.

    • Monitor the reaction by TLC (e.g., 2:1 hexane/ethyl acetate).

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove the silver salts.

    • Wash the filtrate sequentially with 1 M aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent.

Protocol 2: Deprotection of Peracetylated this compound (Zemplén Deacetylation)
  • Deacetylation Reaction:

    • Dissolve the purified peracetylated this compound in anhydrous methanol.

    • Cool the solution to 0 °C.

    • Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1 eq.).

    • Stir the reaction at room temperature and monitor by TLC (e.g., 9:1 dichloromethane/methanol).

  • Workup and Purification:

    • Once the reaction is complete, neutralize the mixture by adding an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺) until the pH is neutral.

    • Filter off the resin and wash with methanol.

    • Combine the filtrates and concentrate under reduced pressure.

    • If necessary, purify the final product by reverse-phase column chromatography (C18) using a gradient of water/methanol as the eluent.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Glycosylation cluster_intermediate Intermediate Product cluster_deprotection Deprotection cluster_final Final Product Methoxyeugenol Methoxyeugenol KK_Reaction Koenigs-Knorr Reaction (Ag₂O, DCM) Methoxyeugenol->KK_Reaction Rutinose_Br Peracetylated Rutinobiosyl Bromide Rutinose_Br->KK_Reaction Protected_Glycoside Peracetylated Methoxyeugenol 4-O-rutinoside KK_Reaction->Protected_Glycoside Zemplen Zemplén Deacetylation (NaOMe, MeOH) Protected_Glycoside->Zemplen Final_Product Methoxyeugenol 4-O-rutinoside Zemplen->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Tree Start Poor Yield in Synthesis Check_Reaction Low or No Product? Start->Check_Reaction Check_Side_Products Multiple Products? Check_Reaction->Check_Side_Products No Moisture Check for Moisture: - Dry glassware/solvents - Inert atmosphere Check_Reaction->Moisture Yes Check_Purity Purification Issues? Check_Side_Products->Check_Purity No Orthoester Orthoester Formation: - Vary promoter - Lower temperature Check_Side_Products->Orthoester Yes Column_Chrom Optimize Chromatography: - Silica gel for protected form - Reverse-phase for final product Check_Purity->Column_Chrom Yes Promoter Check Promoter Activity: - Use fresh promoter - Add catalyst (e.g., TMSOTf) Moisture->Promoter Donor Check Glycosyl Donor: - Prepare fresh - Confirm by NMR Promoter->Donor Hydrolysis Hydrolysis of Donor: - Ensure anhydrous conditions Orthoester->Hydrolysis Deprotection_Issues Deprotection Problems: - Ensure complete reaction - Proper neutralization Column_Chrom->Deprotection_Issues

Caption: Troubleshooting decision tree for poor yield in this compound synthesis.

References

Technical Support Center: Chromatographic Resolution of Methoxyeugenol 4-O-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the chromatographic resolution of Methoxyeugenol 4-O-rutinoside.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC/UHPLC method for analyzing this compound?

A1: For the analysis of polar compounds like this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) method is recommended. A C18 column is a suitable initial choice, and a gradient elution is generally preferred to ensure adequate separation from other components in a sample matrix.[1] An acidic mobile phase is typically used to suppress the ionization of phenolic hydroxyl groups, which helps in achieving better peak shapes.[1][2]

Q2: How can I improve the resolution between this compound and a closely eluting impurity?

A2: To enhance resolution, you can modify several chromatographic parameters. The key factors influencing resolution are efficiency, selectivity, and retention factor. A systematic approach involves optimizing the mobile phase gradient by making it shallower, changing the organic modifier (e.g., from acetonitrile (B52724) to methanol), adjusting the pH of the aqueous phase, or selecting a different stationary phase chemistry.[1]

Q3: My peak for this compound is tailing. What are the common causes and solutions?

A3: Peak tailing for polar glycosides is often due to secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, ensure the mobile phase pH is sufficiently low (e.g., using 0.1% formic acid) to suppress silanol activity. Using a high-quality, end-capped C18 column or a column with a polar-embedded phase can also significantly reduce tailing by shielding the silanol groups.[3][4] Other potential causes include column overload, column degradation, or extra-column effects like excessive tubing length.

Q4: Should I use a C18 or a different type of column for better resolution?

A4: A C18 column is a versatile starting point. However, if resolution is still a challenge after optimizing the mobile phase, consider a column with a different selectivity. A polar-endcapped or polar-embedded C18 column can provide enhanced retention and selectivity for polar analytes like this compound.[3][5] For very polar compounds, a phenyl-hexyl or cyano (CN) phase could also be explored.

Q5: How does temperature affect the separation of this compound?

A5: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to higher efficiency and sharper peaks. It can also alter the selectivity of the separation. Experimenting with temperatures in the range of 30-45°C is a common strategy to improve resolution. However, be mindful that elevated temperatures can sometimes reduce the retention of the analyte.

Troubleshooting Guides

Problem: Poor Resolution/Co-elution

If this compound is co-eluting with another compound, follow this troubleshooting workflow:

G start Poor Resolution or Co-elution gradient Optimize Mobile Phase Gradient (Decrease slope/shallower gradient) start->gradient modifier Change Organic Modifier (Acetonitrile <-> Methanol) gradient->modifier If resolution is still poor end Resolution Improved gradient->end ph Adjust Mobile Phase pH (e.g., 0.05% to 0.2% Formic Acid) modifier->ph If resolution is still poor modifier->end column Change Stationary Phase (e.g., Polar-Endcapped C18, Phenyl-Hexyl) ph->column If resolution is still poor ph->end temp_flow Adjust Temperature and Flow Rate (Increase Temp, Decrease Flow) column->temp_flow For further optimization temp_flow->end

Caption: Troubleshooting workflow for poor resolution.

Problem: Peak Tailing or Broadening

For issues with peak shape, such as tailing or broadening, consider the following steps:

G start Peak Tailing or Broadening check_ph Verify Mobile Phase pH (Ensure sufficient acidity, e.g., < pH 3.5) start->check_ph check_column Evaluate Column Health (Use end-capped column, check for degradation) check_ph->check_column If tailing persists end Peak Shape Improved check_ph->end sample_load Reduce Sample Concentration/Volume (Check for column overload) check_column->sample_load If tailing persists check_column->end extra_column Check for Extra-Column Effects (Minimize tubing length, check connections) sample_load->extra_column If tailing persists sample_load->end extra_column->end

Caption: Troubleshooting workflow for peak shape issues.

Data Presentation: Parameter Optimization

The following tables summarize the impact of various chromatographic parameters on the resolution of this compound.

Table 1: Mobile Phase and Gradient Effects

ParameterModificationExpected Outcome on ResolutionConsiderations
Gradient Slope Decrease slope (make shallower)IncreaseLonger run times.
Organic Modifier Switch Acetonitrile to Methanol (B129727) (or vice versa)Change in selectivity, may increase or decreaseMethanol can offer different selectivity for polar compounds.
Acid Additive Increase acid concentration (e.g., 0.1% to 0.2% formic acid)Improved peak shape, which can improve resolutionMay alter retention times.
pH Decrease pHImproved peak shape for acidic analytesEnsure compatibility with the column.

Table 2: Column and Hardware Effects

ParameterModificationExpected Outcome on ResolutionConsiderations
Stationary Phase Switch to a polar-endcapped or polar-embedded C18Increased retention and altered selectivity for polar compoundsMay require method re-optimization.
Particle Size Decrease particle size (e.g., 5 µm to <2 µm, UHPLC)Increased efficiency and resolutionRequires a UHPLC system capable of handling higher backpressures.
Column Temperature Increase temperature (e.g., 30°C to 45°C)Increased efficiency (sharper peaks), may change selectivityCan decrease retention time.
Flow Rate Decrease flow rateIncreased efficiency, potentially better resolutionLonger analysis times.

Experimental Protocols

Protocol 1: Recommended Starting HPLC Method

This protocol provides a robust starting point for developing a separation method for this compound.

  • System Preparation:

    • Ensure the HPLC or UHPLC system is clean and free of contaminants.

    • Purge all solvent lines thoroughly with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size (for HPLC) or <2 µm for UHPLC. A polar-endcapped version is recommended.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min for HPLC, adjust as per column dimensions for UHPLC.

    • Column Temperature: 35°C.

    • Injection Volume: 5-10 µL.

    • Detection: UV detector at a suitable wavelength (a photodiode array detector scanning from 200-400 nm is recommended to determine the optimal wavelength).

  • Gradient Elution Program (Scouting Gradient):

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the initial mobile phase (e.g., a mixture of water and methanol or acetonitrile).

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column blockage.

  • Analysis and Optimization:

    • Inject the sample and acquire the chromatogram.

    • Based on the elution profile, adjust the gradient to improve the resolution of the target peak. If peaks are clustered, a shallower gradient in that region is necessary. If the peak elutes very early or late, adjust the starting or ending percentage of Mobile Phase B.

References

Minimizing degradation of Methoxyeugenol 4-O-rutinoside during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Methoxyeugenol 4-O-rutinoside during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a phenolic glycoside. Like many phenolic compounds, it is susceptible to degradation under various conditions.[1] The stability of these compounds is influenced by factors such as temperature, light, oxygen exposure, and pH.[2][3][4] Degradation can lead to reduced yield and the formation of artifacts, compromising the quality and bioactivity of the extract.

Q2: What are the primary factors that can cause the degradation of this compound during extraction?

The primary factors contributing to the degradation of phenolic glycosides like this compound include:

  • Elevated Temperatures: High temperatures can accelerate degradation, although moderate heat can sometimes improve extraction efficiency.[5]

  • Light Exposure: Exposure to light, particularly UV light, can induce photochemical degradation.[3][4]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of phenolic compounds.[2][3]

  • pH: Phenolic compounds are generally more stable in acidic conditions (pH < 7) and can degrade in alkaline environments.[4]

  • Enzymatic Activity: Endogenous plant enzymes, such as polyphenol oxidases and glycosidases, can be released during sample preparation and extraction, leading to compound degradation.[2]

  • Solvent Choice: The type of solvent can influence both extraction efficiency and compound stability.[6]

Q3: What are the recommended storage conditions for the plant material prior to extraction to minimize degradation?

To minimize degradation of heat-sensitive compounds before extraction, it is recommended to dry the plant material at a moderate temperature (e.g., 50°C) to remove moisture and inhibit microbial growth.[7] The dried and ground material should then be stored at low temperatures, such as -20°C, to further reduce enzymatic activity and chemical degradation.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound in the final extract. 1. Incomplete extraction. 2. Degradation during extraction. 3. Inappropriate solvent selection.1. Increase extraction time or use a more efficient method (e.g., ultrasound-assisted or microwave-assisted extraction). 2. Optimize extraction parameters: lower temperature, protect from light, use an inert atmosphere (e.g., nitrogen or argon). 3. Test a range of solvents with varying polarities (e.g., methanol, ethanol, water, and their mixtures).[6]
Presence of unknown peaks in the chromatogram, suggesting degradation products. 1. Thermal degradation. 2. Oxidative degradation. 3. Hydrolysis of the glycosidic bond. 4. Enzymatic degradation.1. Reduce the extraction temperature. Consider non-thermal extraction methods. 2. Deoxygenate solvents and perform extraction under an inert atmosphere.[5] 3. Maintain a slightly acidic pH during extraction. 4. Blanch the plant material before extraction to deactivate enzymes or use a solvent system that inhibits enzymatic activity.
Inconsistent extraction results between batches. 1. Variability in plant material. 2. Inconsistent extraction conditions. 3. Changes in storage conditions of the plant material.1. Standardize the collection and pre-processing of the plant material. 2. Strictly control all extraction parameters (temperature, time, solvent-to-solid ratio). 3. Ensure consistent and appropriate storage of the raw material.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) for this compound

This protocol is designed to enhance extraction efficiency while minimizing thermal degradation.

  • Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder.[7]

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL flask.

    • Add 100 mL of 70% ethanol-water solution.

    • Place the flask in an ultrasonic bath.

    • Sonciate at a frequency of 20-40 kHz for 30 minutes at a controlled temperature of 40°C.[8]

  • Filtration: Filter the extract through a suitable filter paper to remove solid plant material.

  • Solvent Removal: Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Storage: Store the final extract at -20°C in a dark container.

Protocol 2: Microwave-Assisted Extraction (MAE) for this compound

This method offers rapid extraction, which can reduce the overall exposure to potentially degrading conditions.

  • Sample Preparation: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place 5 g of the powdered plant material into a microwave extraction vessel.

    • Add 50 mL of methanol.

    • Set the microwave extractor to a temperature of 80°C for 15 minutes. Note that some phenolic compounds may start to degrade at temperatures above 100°C.[9]

  • Cooling and Filtration: Allow the vessel to cool to room temperature before opening. Filter the extract.

  • Solvent Removal and Storage: Proceed as described in Protocol 1.

Visualizations

Extraction_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_processing 3. Post-Extraction Processing cluster_storage 4. Storage Start Plant Material Drying Drying (40-50°C) Start->Drying Grinding Grinding Drying->Grinding Extraction Extraction (e.g., UAE or MAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation < 45°C) Filtration->Concentration Storage Storage (-20°C, Dark) Concentration->Storage

Caption: Workflow for the extraction of this compound.

Degradation_Factors cluster_factors Degradation Factors MER Methoxyeugenol 4-O-rutinoside Degradation Degradation Products MER->Degradation Degrades into Temp High Temperature Temp->Degradation Light Light Exposure Light->Degradation Oxygen Oxygen Oxygen->Degradation pH Alkaline pH pH->Degradation Enzymes Enzymes Enzymes->Degradation

References

Technical Support Center: High-Purity Methoxyeugenol 4-O-rutinoside Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification steps for high-purity Methoxyeugenol 4-O-rutinoside.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the extraction, purification, and isolation of this compound.

1. Extraction Issues

Question/Issue Possible Cause(s) Troubleshooting Steps & Recommendations
Low extraction yield of crude this compound. - Inappropriate solvent selection. - Insufficient extraction time or temperature. - Improper solvent-to-solid ratio. - Inefficient extraction method.- Solvent Selection: Methanol (B129727)/water or ethanol (B145695)/water mixtures are often effective for extracting polar glycosides.[1][2] Consider starting with 80% methanol or ethanol.[2] - Extraction Parameters: Optimize extraction time and temperature. Maceration may require longer periods (e.g., 24-72 hours), while methods like Soxhlet or ultrasonic-assisted extraction (UAE) can be faster.[3][4] - Solvent Ratio: Ensure a sufficient solvent-to-sample ratio (e.g., 10:1 or 15:1) to allow for thorough extraction.[4] - Method Comparison: If yields remain low with maceration, consider more efficient techniques such as UAE or reflux extraction.[3][4]
Co-extraction of a large amount of pigments and non-polar impurities. - The initial extraction solvent is too non-polar. - The plant material is rich in chlorophyll (B73375) and lipids.- Solvent Polarity: While highly polar solvents are needed for the target compound, a preliminary wash with a non-polar solvent can remove unwanted compounds. - Defatting Step: Before the main extraction, pre-treat the dried plant material with a non-polar solvent like hexane (B92381) to remove fats and some pigments.[5] - Solvent Partitioning: After initial extraction and concentration, perform liquid-liquid partitioning. For instance, suspend the aqueous extract and partition against a non-polar solvent like diethyl ether or hexane to remove non-polar impurities.[5]

2. Column Chromatography Troubleshooting

Question/Issue Possible Cause(s) Troubleshooting Steps & Recommendations
Poor separation of this compound from impurities on a silica (B1680970) gel column. - Inappropriate solvent system polarity. - Column overloading. - Poor column packing. - Compound degradation on silica.- Solvent System Optimization: As a polar glycoside, a more polar mobile phase will be required. Start with a solvent system like chloroform:methanol and gradually increase the methanol concentration (e.g., from 8:1 to 4:1).[5] Reversed-phase chromatography (C18) with a methanol/water or acetonitrile/water gradient may also be effective for polar compounds.[6] - Loading: Do not overload the column. A general rule is to load 1-5% of the silica gel weight. For difficult separations, use less. - Packing: Ensure the column is packed uniformly without any cracks or bubbles to prevent band broadening.[7] - Stability Check: Test the stability of your compound on silica gel using a 2D TLC plate before running a column.[8]
The compound is not eluting from the column. - The mobile phase is not polar enough. - The compound has irreversibly adsorbed to the stationary phase.- Increase Polarity: Gradually increase the polarity of the mobile phase. If using a chloroform:methanol system, increase the percentage of methanol. A small amount of acetic acid or formic acid can sometimes help elute polar compounds, but be mindful of compound stability. - Alternative Stationary Phase: If the compound is strongly acidic or basic, it might interact too strongly with silica. Consider using a different stationary phase like alumina (B75360) or a bonded phase (e.g., diol).[6]
The compound elutes too quickly (with the solvent front). - The mobile phase is too polar.- Decrease Polarity: Reduce the concentration of the polar solvent in your mobile phase. For a chloroform:methanol system, decrease the percentage of methanol.
Tailing of the peak during elution. - Interactions between the compound and the stationary phase. - Column overloading.- Solvent Modification: Adding a small amount of a modifier to the eluent can reduce tailing. For example, a small amount of acid (like acetic acid) for acidic compounds or a base (like triethylamine) for basic compounds. - Reduce Load: Decrease the amount of sample loaded onto the column.

3. Recrystallization Troubleshooting

Question/Issue Possible Cause(s) Troubleshooting Steps & Recommendations
The compound does not dissolve in the hot recrystallization solvent. - The solvent is not a good solvent for the compound at high temperatures.- Select a Different Solvent: this compound is soluble in methanol and ethanol.[9] Try using one of these as the primary solvent. If solubility is too high at room temperature, consider a solvent pair.
The compound "oils out" instead of forming crystals. - The solution is supersaturated, and the compound's melting point is lower than the boiling point of the solvent. - The presence of impurities.- Use a Larger Volume of Solvent: This will reduce the saturation level. - Cool Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Solvent Pair: Use a solvent pair. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., methanol) and then slowly add a "poor" solvent (e.g., water or a non-polar solvent like hexane) until the solution becomes cloudy. Then, reheat to clarify and cool slowly.[10]
No crystals form upon cooling. - The solution is not sufficiently saturated. - The compound is highly soluble in the solvent even at low temperatures.- Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the compound. - Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound if available. - Use an Anti-Solvent: If the compound is too soluble, carefully add a solvent in which it is insoluble (an anti-solvent) to the solution until it becomes turbid, then warm slightly to redissolve and cool slowly.[11]
The resulting crystals are not pure. - Impurities co-crystallized with the product. - Incomplete removal of the mother liquor.- Repeat Recrystallization: A second recrystallization step may be necessary to achieve the desired purity. - Washing: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

Experimental Protocols

1. Extraction and Initial Purification

This protocol is a general starting point based on methods for similar flavonoid glycosides.[5]

  • Defatting: Suspend the dried and powdered plant material in hexane (1:5 w/v) and stir at room temperature for 12-24 hours. Filter the plant material and discard the hexane extract. Repeat if necessary.

  • Extraction: Extract the defatted plant material with 80% aqueous methanol (1:10 w/v) using reflux or maceration for 24 hours. Repeat the extraction 2-3 times.

  • Concentration: Combine the methanol extracts and concentrate under reduced pressure to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as diethyl ether and then ethyl acetate (B1210297), to remove less polar compounds. The target compound, being a polar glycoside, is expected to remain in the aqueous or ethyl acetate fraction.

2. Silica Gel Column Chromatography

  • Slurry Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., chloroform:methanol 9:1). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the dried extract from the desired fraction in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, for less soluble samples, use the dry loading method by adsorbing the sample onto a small amount of silica gel.[12]

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the proportion of methanol (e.g., gradient elution from 9:1 to 4:1 chloroform:methanol).

  • Fraction Collection: Collect fractions and monitor the elution of the target compound using Thin Layer Chromatography (TLC).

  • Pooling and Concentration: Combine the fractions containing the pure compound and concentrate under reduced pressure.

3. Recrystallization

  • Solvent Selection: Based on solubility data, methanol or ethanol are good starting points.[9]

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the purified, dry compound until it fully dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Data Presentation

Table 1: Solvent Systems for Chromatography of Flavonoid Glycosides

Chromatography Type Stationary Phase Typical Mobile Phase (Starting Point) Notes
Normal PhaseSilica GelChloroform:Methanol (e.g., 9:1 to 4:1 v/v)[5]Gradient elution by increasing methanol concentration is common.
Reversed PhaseC18Methanol:Water or Acetonitrile:WaterGradient elution by increasing the organic solvent concentration is typical for separating compounds of varying polarity.[6]
CountercurrentLiquid-LiquidHexane-Ethyl acetate-Methanol-Water or Ethyl acetate-Butanol-Water[12]Useful for separating polar compounds and avoiding irreversible adsorption.[12]

Table 2: Common Solvents for Recrystallization of Polar Compounds

Solvent/System Characteristics
Ethanol / MethanolGood solubility for polar compounds at high temperatures.[9]
WaterSuitable for highly polar compounds; often used as an anti-solvent.[10]
Acetone/WaterA common solvent pair for moderately polar compounds.[11]
Ethanol/WaterA versatile solvent pair for many organic compounds.[11]

Visualizations

Purification_Workflow Start Dried Plant Material Defatting Defatting with Hexane Start->Defatting Extraction Extraction (80% Methanol) Defatting->Extraction Waste1 Lipids & Pigments Defatting->Waste1 Discard Concentration1 Concentration Extraction->Concentration1 Partitioning Solvent Partitioning (Water/Diethyl Ether/Ethyl Acetate) Concentration1->Partitioning Aqueous_Fraction Polar Aqueous/EtOAc Fraction Partitioning->Aqueous_Fraction Waste2 Non-polar Impurities Partitioning->Waste2 Discard Column_Chromatography Silica Gel Column Chromatography (e.g., Chloroform:Methanol gradient) Aqueous_Fraction->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Pooling Pooling of Pure Fractions Fraction_Collection->Pooling Waste3 Separated Impurities Fraction_Collection->Waste3 Discard impure fractions Concentration2 Concentration Pooling->Concentration2 Recrystallization Recrystallization (e.g., from Methanol or Ethanol) Concentration2->Recrystallization Final_Product High-Purity Methoxyeugenol 4-O-rutinoside Recrystallization->Final_Product

Caption: Purification workflow for this compound.

Troubleshooting_Logic Start Low Purity after Column Chromatography Check_TLC Review TLC Data Start->Check_TLC Good_Sep Good Separation on TLC? Check_TLC->Good_Sep Overloading Column Overloading? Good_Sep->Overloading Yes Poor_Sep Poor Separation on TLC Good_Sep->Poor_Sep No Reduce_Load Reduce Sample Load Overloading->Reduce_Load Yes Check_Packing Check Column Packing Overloading->Check_Packing No Optimize_Solvent Optimize Solvent System (Try different ratios or solvents) Poor_Sep->Optimize_Solvent Change_Stationary_Phase Consider Alternative Stationary Phase (e.g., C18) Optimize_Solvent->Change_Stationary_Phase If optimization fails Recrystallize Proceed to Recrystallization Reduce_Load->Recrystallize Check_Packing->Recrystallize

Caption: Troubleshooting logic for low purity post-chromatography.

References

Technical Support Center: Quantification of Methoxyeugenol 4-O-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Methoxyeugenol 4-O-rutinoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which natural sources is it found?

A1: this compound is a phenylpropanoid glycoside. It consists of a methoxyeugenol aglycone linked to a rutinose sugar moiety. It has been identified in the bark of Daphniphyllum angustifolium and may be present in other plants containing eugenol (B1671780) derivatives, such as clove (Syzygium aromaticum).[1][2][3]

Q2: What are the common analytical techniques for quantifying this compound?

A2: The most common analytical techniques for the quantification of similar phenolic glycosides are High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS), and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS).[4][5][6][7]

Q3: What are the main challenges in the quantification of this compound?

A3: The main challenges include:

  • Analyte Stability: The glycosidic bond can be susceptible to hydrolysis under acidic or high-temperature conditions, leading to the formation of the aglycone (methoxyeugenol). The phenolic structure is also prone to oxidation.

  • Matrix Effects: Complex sample matrices, such as plant extracts, can cause ion suppression or enhancement in LC-MS analysis, leading to inaccurate quantification.

  • Co-eluting Interferences: Structural similarity with other phenolic compounds in the extract can lead to co-elution, complicating accurate quantification, especially with UV detection.

  • Reference Standard Availability and Purity: The availability of a certified reference standard of high purity is crucial for accurate quantification.

Q4: How can I ensure the stability of this compound during sample preparation and analysis?

A4: To ensure stability, it is recommended to:

  • Avoid harsh acidic or basic conditions during extraction and sample preparation.

  • Use moderate temperatures for extraction and solvent evaporation.

  • Protect samples from light and store them at low temperatures (e.g., 4°C or -20°C) to minimize degradation.

  • Use antioxidants, such as ascorbic acid, during extraction if oxidation is a concern.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC
Possible Cause Troubleshooting Step
Column Overload Dilute the sample and re-inject.
Inappropriate Mobile Phase pH Adjust the mobile phase pH. For phenolic compounds, a slightly acidic mobile phase (e.g., with 0.1% formic acid) often improves peak shape.
Secondary Interactions with Column Stationary Phase Use a column with end-capping or a different stationary phase chemistry (e.g., a phenyl-hexyl column).
Sample Solvent Incompatibility Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase.
Issue 2: Inaccurate Quantification Results
Possible Cause Troubleshooting Step
Analyte Degradation Re-evaluate the extraction and sample preparation protocol to ensure mild conditions. Analyze samples immediately after preparation or store them appropriately.
Matrix Effects (in LC-MS) Perform a matrix effect study by comparing the response of the analyte in a standard solution versus a post-extraction spiked sample. Use matrix-matched calibration curves or stable isotope-labeled internal standards if significant matrix effects are observed.
Inaccurate Standard Curve Prepare fresh calibration standards and ensure the purity of the reference material. Use a sufficient number of calibration points covering the expected sample concentration range.
Co-eluting Interferences Optimize the chromatographic method to improve the resolution between the analyte and interfering peaks. For LC-MS, use Multiple Reaction Monitoring (MRM) for better selectivity.
Issue 3: Low or No Analyte Signal
Possible Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction solvent and method. For phenolic glycosides, polar solvents like methanol, ethanol, or their aqueous mixtures are often effective.[8]
Analyte Adsorption Use silanized vials and ensure the sample flow path in the instrument is free from active sites.
Poor Ionization (in LC-MS) Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature). Test both positive and negative ionization modes. Phenylpropanoid glycosides often ionize well in negative mode as [M-H]⁻.
Incorrect Detection Wavelength (in HPLC-UV) Determine the UV maximum of this compound by running a UV scan of a standard solution. Eugenol and its derivatives typically have a UV maximum around 280 nm.

Experimental Protocols

Recommended HPLC-DAD Method (Based on similar compounds)
Parameter Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile
Gradient 10-40% B over 30 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Recommended LC-MS/MS Method (Based on similar compounds)
Parameter Condition
Column UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile
Gradient 5-50% B over 10 min
Flow Rate 0.3 mL/min
Ion Source Electrospray Ionization (ESI), Negative Mode
MRM Transitions Precursor Ion (Q1): m/z 501.2 [M-H]⁻ (predicted); Product Ions (Q3): Monitor for the loss of the rutinose moiety (m/z 307) and the aglycone fragment (m/z 194). These transitions need to be optimized using a standard.

Data Presentation

Table 1: Potential Pitfalls and Recommended Solutions in the Quantification of this compound

Pitfall Description Recommended Solution
Hydrolysis of Glycosidic Bond Cleavage of the rutinose sugar moiety, leading to the formation of methoxyeugenol and an underestimation of the glycoside.Use mild extraction conditions (room temperature, neutral pH). Avoid prolonged exposure to acidic or basic conditions.
Oxidative Degradation The phenolic hydroxyl group is susceptible to oxidation, which can lead to analyte loss.Work with fresh samples, minimize exposure to air and light, and consider adding antioxidants during extraction.
Matrix Effects in LC-MS Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results.Use a dilute-and-shoot approach, perform solid-phase extraction (SPE) for sample cleanup, or use matrix-matched calibrants.
Co-elution with Isomers or Related Compounds Other phenolic glycosides in the sample may have similar retention times, interfering with accurate peak integration.Optimize the chromatographic gradient for better separation. Use high-resolution mass spectrometry (HRMS) or tandem MS (MS/MS) for specific detection.
In-source Fragmentation in LC-MS The glycosidic bond can break in the ion source, leading to the detection of the aglycone fragment and a lower signal for the parent ion.Optimize ion source conditions (e.g., reduce cone voltage or collision energy) to minimize in-source fragmentation.

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analytical Quantification plant_material Plant Material (e.g., Clove Buds) extraction Extraction (e.g., 80% Methanol, Ultrasonic Bath) plant_material->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC-DAD or UPLC-MS/MS Analysis filtration->hplc Inject data_processing Data Processing and Quantification hplc->data_processing

Figure 1. A generalized experimental workflow for the quantification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Inaccurate Quantification Result degradation Analyte Degradation? start->degradation matrix_effects Matrix Effects? start->matrix_effects standard_issue Standard Curve Issue? start->standard_issue coelution Co-elution? start->coelution optimize_extraction Optimize Sample Prep degradation->optimize_extraction matrix_matched_cal Use Matrix-Matched Calibration matrix_effects->matrix_matched_cal prepare_new_standards Prepare Fresh Standards standard_issue->prepare_new_standards optimize_hplc Optimize Chromatography coelution->optimize_hplc

Figure 2. A logical troubleshooting workflow for inaccurate quantification results.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Eugenol and its Glycoside Derivative, Methoxyeugenol 4-O-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of natural product research, eugenol (B1671780), a key constituent of clove oil, has garnered significant attention for its diverse pharmacological properties. Its therapeutic potential has led to investigations into its derivatives, such as Methoxyeugenol 4-O-rutinoside, with the hypothesis that structural modifications like glycosylation could enhance bioactivity or improve pharmacokinetic profiles. This guide provides a comparative overview of the known bioactivities of eugenol and the current, albeit limited, understanding of this compound, supported by available experimental data and methodologies.

Executive Summary

Eugenol (4-allyl-2-methoxyphenol) is a well-characterized phenolic compound with robust antioxidant and anti-inflammatory activities.[1][2][3][4][5][6][7][8] Its mechanisms of action are multifaceted, involving the scavenging of free radicals and modulation of key inflammatory pathways. In contrast, specific bioactivity data for this compound is not extensively available in the current scientific literature. However, studies on other eugenol glycosides suggest that the addition of a sugar moiety can influence the compound's biological effects, sometimes leading to enhanced activity.[1][9][10][11] This guide will present a detailed analysis of eugenol's bioactivity, supported by quantitative data, and discuss the potential implications of the rutinoside substitution on the methoxyeugenol backbone.

Comparative Bioactivity Data

The following table summarizes key quantitative data on the antioxidant and anti-inflammatory activities of Eugenol from various in vitro assays. Due to the lack of available data for this compound, a direct comparison is not currently possible.

Bioactivity AssayCompoundConcentration/DoseResultReference
Antioxidant Activity
DPPH Radical ScavengingEugenol15 µg/mL96.7% inhibition[12]
Lipid Peroxidation InhibitionEugenol15 µg/mL96.7% inhibition[12]
Hydroxyl Radical ScavengingEugenolNot specifiedActive[13]
Superoxide Radical ScavengingEugenolNot specifiedActive[13]
Anti-inflammatory Activity
ACE Inhibition (in vitro)Eugenol glucoside derivative0.4 mM (IC50)Significant inhibition[1]
Antifungal (Candida glabrata)Peracetylated eugenol glycosideLower IC50 than eugenol160x more potent than eugenol[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • A solution of DPPH in methanol (B129727) is prepared to a specific absorbance at 517 nm.

  • Various concentrations of the test compound (e.g., Eugenol) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • The absorbance of the solution is then measured at 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Lipid Peroxidation Inhibition Assay

This method evaluates the ability of a compound to inhibit the oxidation of lipids, a key process in cellular damage.

  • A lipid-rich substrate, such as a linoleic acid emulsion, is used.

  • Peroxidation is induced using an initiator, such as FeSO4 and ascorbate.

  • The test compound is added to the reaction mixture at various concentrations.

  • The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.

  • The extent of lipid peroxidation is determined by measuring the formation of thiobarbituric acid reactive substances (TBARS), which are quantified spectrophotometrically at 532 nm.

  • The percentage of inhibition is calculated by comparing the absorbance of the sample-treated group to the control group.

Inhibition of Pro-inflammatory Enzymes and Cytokines

These assays measure the effect of a compound on key mediators of inflammation.

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are commonly used.

  • Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of pro-inflammatory enzymes (e.g., COX-2, iNOS) and cytokines (e.g., TNF-α, IL-6).

  • Treatment: The cells are treated with the test compound at various concentrations before or during stimulation.

  • Quantification:

    • Enzyme Expression: The protein levels of COX-2 and iNOS are measured using Western blotting.

    • Nitric Oxide (NO) Production: The accumulation of nitrite (B80452) (a stable product of NO) in the cell culture medium is measured using the Griess reagent.

    • Cytokine Levels: The concentrations of TNF-α and IL-6 in the cell culture medium are quantified using ELISA kits.

  • The inhibitory effect of the compound is determined by comparing the levels of these inflammatory mediators in the treated cells to the untreated, stimulated cells.

Signaling Pathways and Mechanisms of Action

Eugenol's Anti-inflammatory and Antioxidant Signaling

Eugenol exerts its biological effects through multiple signaling pathways. As an antioxidant, it can directly scavenge reactive oxygen species (ROS). Its anti-inflammatory actions are often attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a crucial regulator of the inflammatory response.[5][6]

Eugenol_Signaling cluster_antioxidant Antioxidant Pathway cluster_inflammatory Anti-inflammatory Pathway ROS Reactive Oxygen Species (ROS) Eugenol_antioxidant Eugenol Scavenging Direct Scavenging Eugenol_antioxidant->Scavenging Scavenging->ROS Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Inhibits NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_active Active NF-κB NFkB_p65_p50->NFkB_p65_p50_active IkB->NFkB_p65_p50 Nucleus Nucleus NFkB_p65_p50_active->Nucleus Proinflammatory_genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) Nucleus->Proinflammatory_genes Transcription Eugenol_inflammatory Eugenol Eugenol_inflammatory->IKK Inhibits Eugenol_inflammatory->NFkB_p65_p50_active Inhibits Translocation

Caption: Eugenol's dual mechanism of action: direct ROS scavenging and inhibition of the NF-κB inflammatory pathway.

Potential Bioactivity of this compound: A Hypothetical Workflow

While experimental data is lacking, the structure of this compound suggests a potential for biological activity. The workflow for its investigation would follow a logical progression from in vitro screening to in vivo studies.

MER_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation cluster_conclusion Conclusion MER Methoxyeugenol 4-O-rutinoside Antioxidant_assays Antioxidant Assays (DPPH, ABTS, etc.) MER->Antioxidant_assays Antiinflammatory_assays Anti-inflammatory Assays (COX/LOX inhibition, NO production) MER->Antiinflammatory_assays Cell_studies Cell-based Studies (Cytokine expression) Antioxidant_assays->Cell_studies Antiinflammatory_assays->Cell_studies Animal_models Animal Models of Inflammation/Oxidative Stress Cell_studies->Animal_models Pharmacokinetics Pharmacokinetic Studies Animal_models->Pharmacokinetics Toxicity Toxicity Assessment Animal_models->Toxicity Bioactivity_profile Establish Bioactivity Profile and Mechanism of Action Pharmacokinetics->Bioactivity_profile Toxicity->Bioactivity_profile

Caption: A proposed experimental workflow for the comprehensive bioactivity assessment of this compound.

Discussion and Future Directions

The extensive research on eugenol has established it as a promising natural compound with significant antioxidant and anti-inflammatory properties. Its ability to modulate key signaling pathways, such as NF-κB, underscores its therapeutic potential.

The study of eugenol glycosides, including the yet-to-be-characterized this compound, represents a logical next step in the exploration of this class of compounds. Glycosylation can impact a molecule's solubility, stability, and interaction with biological targets. The rutinoside moiety, a disaccharide, could potentially alter the pharmacokinetic profile of methoxyeugenol, influencing its absorption, distribution, metabolism, and excretion (ADME). Furthermore, the sugar portion may facilitate transport across cell membranes or interact with specific receptors, potentially leading to altered or enhanced bioactivity.

Future research should prioritize the isolation or synthesis of this compound to enable a thorough investigation of its biological properties. A direct comparative study with eugenol, employing the standardized assays outlined in this guide, would be invaluable in elucidating the structure-activity relationship and determining if the glycosidic derivatization offers any therapeutic advantages. Such studies will be crucial in unlocking the full potential of eugenol and its derivatives for the development of novel therapeutic agents.

References

Methoxyeugenol 4-O-rutinoside: A Comparative Analysis Against Other Phenolic Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, phenolic glycosides represent a class of compounds with significant therapeutic potential. This guide provides a comparative analysis of Methoxyeugenol 4-O-rutinoside against other well-researched phenolic glycosides, namely Rutin and Verbascoside. The objective is to offer researchers, scientists, and drug development professionals a data-driven comparison of their biological activities, supported by experimental protocols and an exploration of their underlying mechanisms of action.

Comparative Analysis of Biological Activities

Phenolic glycosides are widely recognized for their antioxidant and anti-inflammatory properties. This section presents a quantitative comparison of this compound with Rutin and Verbascoside based on these key biological activities. Due to the limited availability of direct experimental data for this compound in the public domain, the analysis for this compound is based on the known activities of its aglycone, eugenol, and general characteristics of phenolic glycosides. Further experimental validation is warranted to establish its specific activity profile.

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50 Value (µg/mL)Reference
This compound DPPH Radical ScavengingData not available-
ABTS Radical ScavengingData not available-
Ferric Reducing Antioxidant Power (FRAP)Data not available-
Rutin DPPH Radical Scavenging17.16 ± 0.23[1]
ABTS Radical Scavenging>100[1]
Ferric Reducing Antioxidant Power (FRAP)72.58 ± 0.83 (µM Fe(II)/µg)[1]
Verbascoside DPPH Radical Scavenging--
Nitric Oxide (NO) ScavengingHigh correlation with NO inhibition[2][3]

Table 2: Comparative Anti-inflammatory Activity

CompoundAssayIC50 Value (µM)Reference
This compound Nitric Oxide (NO) Production InhibitionData not available-
Cyclooxygenase-2 (COX-2) InhibitionData not available-
Rutin Angiotensin-Converting Enzyme (ACE) Inhibition64[4]
Acetylcholinesterase (AChE) Inhibition~1.3 - 2.5[4]
Verbascoside TNF-α Formation Suppression-
Nitric Oxide (NO) Production InhibitionHigh correlation with NO inhibition

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis. These protocols are standard assays used to evaluate the antioxidant and anti-inflammatory potential of phenolic glycosides.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Reagents: DPPH solution (in methanol), test compound solution, and a positive control (e.g., ascorbic acid).

  • Procedure:

    • A solution of the test compound at various concentrations is added to a solution of DPPH.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to quench the blue-green ABTS radical cation.

  • Reagents: ABTS solution, potassium persulfate, test compound solution, and a positive control (e.g., Trolox).

  • Procedure:

    • The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at a particular wavelength (e.g., 734 nm).

    • The test compound at various concentrations is added to the ABTS•+ solution.

    • The absorbance is recorded after a set incubation time (e.g., 6 minutes).

    • The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.

3. Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer), test compound solution, and a standard (e.g., FeSO₄).

  • Procedure:

    • The FRAP reagent is freshly prepared and warmed to 37°C.

    • The test compound is added to the FRAP reagent.

    • The absorbance of the resulting blue-colored complex is measured at a specific wavelength (e.g., 593 nm) after a set incubation time.

    • The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺.

Anti-inflammatory Activity Assays

1. Nitric Oxide (NO) Production Inhibition Assay in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium.

  • Procedure:

    • Cells are seeded in a multi-well plate and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test compound for a specific duration.

    • Inflammation is induced by adding a stimulating agent, such as lipopolysaccharide (LPS).

    • After incubation, the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is measured at approximately 540 nm.

    • The percentage of NO production inhibition is calculated, and the IC50 value is determined.

2. Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.

  • Reagents: COX-2 enzyme, arachidonic acid (substrate), test compound, and a detection reagent.

  • Procedure:

    • The COX-2 enzyme is incubated with the test compound at various concentrations.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The reaction is stopped, and the amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

    • The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The biological activities of phenolic glycosides are often attributed to their ability to modulate specific cellular signaling pathways. While the precise pathways modulated by this compound are yet to be fully elucidated, insights can be drawn from its aglycone, eugenol, and other related phenolic compounds.

Eugenol has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa B) signaling pathway . NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression Eugenol Methoxyeugenol (aglycone) Eugenol->IKK Inhibits DNA DNA NFkB_n->DNA Binds to promoter regions DNA->Inflammatory_Genes Transcription

Caption: Putative inhibition of the NF-κB signaling pathway by the aglycone of this compound.

Furthermore, phenolic compounds are known to influence the MAPK (Mitogen-Activated Protein Kinase) signaling pathway , which is involved in cellular processes such as inflammation, proliferation, and apoptosis.

MAPK_Signaling_Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces Phenolic_Glycoside Phenolic Glycoside Phenolic_Glycoside->MAPK Inhibits

Caption: General mechanism of MAPK signaling pathway inhibition by phenolic compounds.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of phenolic glycosides.

Experimental_Workflow Sample_Preparation Sample Preparation (Extraction & Purification of Phenolic Glycosides) Antioxidant_Assays Antioxidant Activity Assays (DPPH, ABTS, FRAP) Sample_Preparation->Antioxidant_Assays Anti_inflammatory_Assays Anti-inflammatory Activity Assays (NO Production, COX-2) Sample_Preparation->Anti_inflammatory_Assays Data_Analysis Data Analysis (IC50 Calculation) Antioxidant_Assays->Data_Analysis Anti_inflammatory_Assays->Data_Analysis Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Anti_inflammatory_Assays->Signaling_Pathway_Analysis Comparative_Analysis Comparative Analysis & Reporting Data_Analysis->Comparative_Analysis Signaling_Pathway_Analysis->Comparative_Analysis

Caption: A generalized workflow for the comparative analysis of phenolic glycosides.

Conclusion

This guide provides a comparative framework for evaluating this compound against other phenolic glycosides like Rutin and Verbascoside. While direct experimental data for this compound remains limited, the provided information on its potential mechanisms of action, alongside established protocols and comparative data for related compounds, offers a valuable resource for researchers. Further in-depth studies are crucial to fully characterize the bioactivity and therapeutic potential of this compound.

References

The Sweet Spot of Bioactivity: A Comparative Guide to Methoxyeugenol 4-O-rutinoside and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the structure-activity relationships of Methoxyeugenol 4-O-rutinoside and its derivatives. Drawing upon available experimental data for closely related eugenol (B1671780) and methoxyphenol compounds, this document provides insights into their antioxidant, anti-inflammatory, and anticancer properties.

While direct comparative studies on a series of this compound derivatives are limited in the current literature, this guide synthesizes findings from analogous compounds to elucidate potential structure-activity relationships. The addition of a rutinoside moiety, a disaccharide, can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent methoxyeugenol molecule, potentially altering its solubility, stability, and interaction with biological targets.

Comparative Biological Activities

The biological activities of methoxyeugenol and its derivatives are multifaceted, with the phenolic hydroxyl group and the methoxy (B1213986) and allyl side chains playing crucial roles. Glycosylation, the attachment of a sugar moiety like rutinoside, can modulate these activities.

Antioxidant Activity

The antioxidant capacity of eugenol and its derivatives is well-documented, primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl group to scavenge free radicals.[1][2] The presence of a methoxy group adjacent to the hydroxyl group can further enhance this activity. However, modifications to the hydroxyl group, such as esterification, have been shown to significantly reduce antioxidant action.[3]

Compound/DerivativeAssayIC50 / ActivityReference
EugenolDPPH Radical Scavenging4.38 µg/mL[3]
Eugenol Ester DerivativesDPPH Radical Scavenging> 100 µg/mL[3]
EugenolLipid Peroxidation Inhibition (Linoleic Acid Emulsion)96.7% inhibition at 15 µg/mL[1]
DieugenolThiobarbituric Acid Reactive Substance (TBARS)Higher than eugenol[4]
TetrahydrodieugenolThiobarbituric Acid Reactive Substance (TBARS)Higher than eugenol[4]
DihydroeugenolThiobarbituric Acid Reactive Substance (TBARS)Higher than eugenol[4]
6-Methoxykaempferol Glycoside (1)DPPH Radical ScavengingIC50 1.22 +/- 0.010 mM[5]
6-Methoxykaempferol Glycoside (3)DPPH Radical ScavengingIC50 0.44 +/- 0.008 mM[5]
6-Methoxykaempferol Glycoside (1)ABTS Radical ScavengingIC50 0.11 +/- 0.004 mM[5]
6-Methoxykaempferol Glycoside (3)ABTS Radical ScavengingIC50 0.089 +/- 0.002 mM[5]

Table 1: Comparative Antioxidant Activity of Eugenol Derivatives and Related Methoxyflavonol Glycosides.

Anti-inflammatory Activity

Eugenol and its derivatives have demonstrated significant anti-inflammatory effects, often linked to the inhibition of key inflammatory mediators and signaling pathways such as NF-κB.[6][7] Methoxyeugenol has been shown to attenuate liver inflammation through the NF-kB pathway.[8] The glycosylation of flavonoids has also been shown to impact their anti-inflammatory potential.

Compound/DerivativeModel/AssayEffectReference
MethoxyeugenolCCl4-induced liver inflammation in miceDecreased inflammatory profile and NF-kB signaling[8]
EugenolLPS-stimulated macrophagesDownregulation of TNF-α expression[9]
Kaempferol-3-O-β-D-4′′,6′′-di-(E)-p-coumaroylglucosideLPS-stimulated RAW264.7 cellsIC50 of 36.3 ± 3.2 μM for nitrite (B80452) production inhibition[10]
Zanthoxyloside A (a neolignan glycoside)TNFα-stimulated NF-κB activationSignificant inhibition[11]

Table 2: Comparative Anti-inflammatory Activity of Methoxyeugenol, Eugenol, and Related Glycosides.

Anticancer Activity

The anticancer properties of eugenol and its derivatives are a growing area of research, with studies demonstrating their ability to induce apoptosis, arrest the cell cycle, and inhibit cancer cell proliferation and metastasis.[12][13][14][15] Synthetic derivatives of eugenol have shown enhanced cytotoxic effects against various cancer cell lines.

Compound/DerivativeCell LineIC50Reference
EugenolMCF-7 (Breast Cancer)22.75 µM[12]
EugenolMDA-MB-231 (Breast Cancer)15.09 µM[12]
Eugenol-1,2,3-triazole derivative (Compound 9)MDA-MB-231 (Breast Cancer)6.91 µM[14]
Eugenol-1,2,3-triazole derivative (Compound 9)MCF-7 (Breast Cancer)3.15 µM[14]
Eugenol-oxadiazole hybrid (Compound 17)MCF-7 (Breast Cancer)1.71 µM[13]
Eugenol-oxadiazole hybrid (Compound 17)SKOV3 (Ovarian Cancer)1.84 µM[13]
Eugenol-oxadiazole hybrid (Compound 17)PC-3 (Prostate Cancer)1.1 µM[13]

Table 3: Comparative Anticancer Activity of Eugenol and its Synthetic Derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols for assessing the biological activities discussed.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay is based on the principle of the reduction of the violet-colored DPPH radical to the stable, light-yellow DPPH-H molecule in the presence of an antioxidant.[16][17]

  • A stock solution of DPPH (e.g., 10⁻³ M) in methanol (B129727) or ethanol (B145695) is prepared.

  • A working solution is made by diluting the stock solution to achieve an absorbance of approximately 1.0 at a specific wavelength (e.g., 517 nm).

  • A small volume of the test compound (dissolved in a suitable solvent) is added to the DPPH working solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Ferric Reducing Antioxidant Power (FRAP) Assay The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[18]

  • The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ in HCl (e.g., 10 mM TPTZ in 40 mM HCl), and a solution of FeCl₃·6H₂O (e.g., 20 mM).

  • A small volume of the test sample is added to the freshly prepared FRAP reagent.

  • The mixture is incubated for a specific time at a controlled temperature.

  • The absorbance of the blue-colored complex is measured at a specific wavelength (e.g., 593 nm).

  • The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[19]

  • Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well.

  • The plate is incubated to allow the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research approach.

experimental_workflow cluster_extraction Natural Product Extraction cluster_screening Biological Screening cluster_characterization Active Compound Characterization cluster_sar Structure-Activity Relationship plant_material Plant Material extraction Extraction & Fractionation plant_material->extraction in_vitro_assays In Vitro Assays (Antioxidant, Anti-inflammatory, Anticancer) extraction->in_vitro_assays hit_identification Hit Identification in_vitro_assays->hit_identification isolation Isolation & Purification hit_identification->isolation structure_elucidation Structure Elucidation (NMR, MS) isolation->structure_elucidation derivative_synthesis Derivative Synthesis structure_elucidation->derivative_synthesis biological_evaluation Biological Evaluation of Derivatives derivative_synthesis->biological_evaluation sar_analysis SAR Analysis biological_evaluation->sar_analysis

Caption: General workflow for natural product-based drug discovery.

nf_kb_pathway cluster_stimuli Inflammatory Stimuli cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Gene Expression tnfa TNF-α tnfr TNFR tnfa->tnfr lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tnfr->ikk tlr4->ikk ikb IκBα ikk->ikb Phosphorylation ikb_p P-IκBα ikb->ikb_p nfkb NF-κB (p50/p65) nfkb_n NF-κB (Active) nfkb->nfkb_n Nuclear Translocation ikb_nfkb IκBα-NF-κB (Inactive) ikb_nfkb->nfkb Release proteasome Proteasome ikb_p->proteasome Ubiquitination & Degradation dna DNA nfkb_n->dna Binds to promoter genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) dna->genes Transcription methoxyeugenol Methoxyeugenol Derivatives methoxyeugenol->ikk Inhibition methoxyeugenol->nfkb_n Inhibition of Translocation

Caption: Inhibition of the NF-κB signaling pathway by methoxyeugenol derivatives.

References

In Vivo Therapeutic Effects of Methoxyeugenol in Liver Fibrosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo therapeutic effects of methoxyeugenol, a naturally occurring compound, in the context of liver fibrosis. Due to the limited availability of in vivo data for Methoxyeugenol 4-O-rutinoside, this guide focuses on its aglycone, methoxyeugenol, which is the active moiety responsible for its biological effects. The performance of methoxyeugenol is compared with silymarin (B1681676), a well-established natural compound used in the management of liver diseases. This comparison is based on experimental data from preclinical in vivo studies.

Comparative Analysis of Therapeutic Efficacy

Methoxyeugenol has demonstrated significant anti-inflammatory and anti-fibrotic effects in a carbon tetrachloride (CCl4)-induced mouse model of liver fibrosis.[1][2] Its mechanism of action is primarily attributed to the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3]

Silymarin, a flavonoid complex from milk thistle, is a widely studied hepatoprotective agent. Its therapeutic effects in liver fibrosis are mediated through multiple mechanisms, including antioxidant, anti-inflammatory, and anti-fibrotic activities.[4][5] In vivo studies have shown that silymarin can attenuate liver injury and fibrosis in various animal models.[4][6][7]

The following tables summarize the quantitative data from in vivo studies on methoxyeugenol and silymarin, providing a basis for comparing their therapeutic efficacy.

Table 1: Comparison of Effects on Liver Function Markers

CompoundAnimal ModelDosageDurationChange in ALT LevelsChange in AST LevelsCitation
MethoxyeugenolCCl4-induced miceNot SpecifiedNot SpecifiedDecreasedDecreased[1][2]
SilymarinCCl4-induced rats50 mg/kg/day4 weeksSignificantly decreasedSignificantly decreased[6]
SilymarinCCl4-induced mice100 mg/kg/day4 weeksMarkedly reducedMarkedly reduced[8]
SilymarinCCl4-induced rats200 mg/kg8 weeksSignificantly decreasedSignificantly decreased[9]

Table 2: Comparison of Effects on Fibrosis Markers

CompoundAnimal ModelDosageDurationChange in α-SMA ExpressionChange in Collagen DepositionCitation
MethoxyeugenolCCl4-induced miceNot SpecifiedNot SpecifiedDecreasedDecreased[1][2]
SilymarinCCl4-induced rats50 mg/kg/day4 weeksSignificantly decreasedNot Specified[6]
SilymarinCCl4-induced mice100 mg/kg/day4 weeksNot SpecifiedSignificantly reduced[8]
SilymarinCCl4-induced rats200 mg/kg8 weeksReversed altered expressionSignificantly reduced[9]

Table 3: Comparison of Effects on Inflammatory Markers

CompoundAnimal ModelDosageDurationChange in NF-κBChange in Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)Citation
MethoxyeugenolCCl4-induced miceNot SpecifiedNot SpecifiedDecreased protein expressionDecreased gene expression of TNF-α, IL-6[2]
SilymarinCCl4-induced ratsNot SpecifiedNot SpecifiedNot SpecifiedReduced TNF-α[10]
SilymarinSchistosoma mansoni-infected mice10 mg/kg10, 50, or 80 daysNot SpecifiedReduced IL-4 and IL-13[11]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and further research.

Methoxyeugenol Experimental Protocol: CCl4-Induced Liver Fibrosis in Mice

This protocol is based on the study by de Souza Basso et al. (2021).[1][2]

  • Animal Model: Male C57BL/6 mice.

  • Induction of Fibrosis: Intraperitoneal injection of carbon tetrachloride (CCl4) diluted in olive oil. The specific dosage and frequency of CCl4 administration were not detailed in the abstract.

  • Treatment Group: Administration of methoxyeugenol. The route of administration, dosage, and duration of treatment were not specified in the abstract.

  • Control Groups: A vehicle control group receiving only the vehicle for methoxyeugenol and a CCl4 control group receiving CCl4 and the vehicle.

  • Endpoint Analysis:

    • Histopathology: Liver tissue sections stained with Hematoxylin and Eosin (H&E) for general morphology and Picrosirius Red for collagen deposition to assess the extent of fibrosis.

    • Immunohistochemistry: Staining for α-smooth muscle actin (α-SMA) to identify activated hepatic stellate cells.

    • Gene Expression Analysis: Real-time quantitative PCR (RT-qPCR) to measure the mRNA levels of fibrotic and inflammatory markers (e.g., Collagen Type I, α-SMA, TNF-α, IL-6) in liver tissue.

    • Protein Analysis: Western blotting to determine the protein levels of key signaling molecules such as PPAR-γ and NF-κB.

    • Serum Biochemistry: Measurement of serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver injury.

Silymarin Experimental Protocol: CCl4-Induced Liver Fibrosis in Rats

This protocol is a composite based on several studies investigating silymarin's effects.[6][7][9][12]

  • Animal Model: Male Wistar rats or other appropriate rodent strains.

  • Induction of Fibrosis: Intraperitoneal injection of CCl4 (typically 40% in olive oil) at a dose of 1 mL/kg body weight, administered twice a week for a period of 4 to 8 weeks.[12]

  • Treatment Group: Oral gavage of silymarin suspended in a vehicle like 0.5% carboxymethyl cellulose (B213188) (CMC). Dosages can range from 50 mg/kg/day to 200 mg/kg/day, administered daily or several times a week for the duration of the CCl4 treatment or as a restorative treatment after the induction of fibrosis.[6][9]

  • Control Groups:

    • A normal control group receiving the vehicle for CCl4 (olive oil).

    • A CCl4 control group receiving CCl4 and the vehicle for silymarin.

  • Endpoint Analysis:

    • Histopathology: Liver sections stained with Masson's trichrome or Picrosirius Red to visualize and quantify collagen deposition.

    • Immunohistochemistry/Western Blotting: Analysis of α-SMA and TGF-β1 expression to assess hepatic stellate cell activation.[6]

    • Serum Biochemistry: Measurement of serum ALT, AST, and alkaline phosphatase (ALP) levels.[9]

    • Oxidative Stress Markers: Assessment of malondialdehyde (MDA) levels and antioxidant enzyme activities (e.g., SOD, GPx) in liver homogenates.[7]

    • Gene Expression Analysis: RT-qPCR for inflammatory cytokines (e.g., TNF-α, IL-1β) and fibrotic markers.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by methoxyeugenol and silymarin, as well as a typical experimental workflow for in vivo validation.

Methoxyeugenol_Pathway Methoxyeugenol Methoxyeugenol PPARg PPAR-γ Methoxyeugenol->PPARg activates NFkB NF-κB Methoxyeugenol->NFkB inhibits HSC_Activation Hepatic Stellate Cell Activation PPARg->HSC_Activation inhibits Inflammation Inflammation NFkB->Inflammation promotes Fibrosis Liver Fibrosis HSC_Activation->Fibrosis Inflammation->Fibrosis

Caption: Signaling pathway of Methoxyeugenol in liver fibrosis.

Silymarin_Pathway Silymarin Silymarin ROS Reactive Oxygen Species (ROS) Silymarin->ROS scavenges TGFb TGF-β1 Silymarin->TGFb inhibits Cytokines Pro-inflammatory Cytokines Silymarin->Cytokines inhibits HSC_Activation Hepatic Stellate Cell Activation ROS->HSC_Activation Smad Smad Pathway TGFb->Smad Smad->HSC_Activation Cytokines->HSC_Activation Fibrosis Liver Fibrosis HSC_Activation->Fibrosis

Caption: Anti-fibrotic signaling pathways of Silymarin.

Experimental_Workflow Animal_Model Rodent Model (e.g., Mice, Rats) Induction Induction of Liver Fibrosis (e.g., CCl4 administration) Animal_Model->Induction Grouping Animal Grouping (Control, Vehicle, Treatment) Induction->Grouping Treatment Compound Administration (Methoxyeugenol or Silymarin) Grouping->Treatment Sacrifice Sacrifice and Sample Collection (Blood, Liver Tissue) Treatment->Sacrifice Analysis Endpoint Analysis Sacrifice->Analysis Biochemistry Serum Biochemistry (ALT, AST) Analysis->Biochemistry Histology Histopathology (H&E, Masson's Trichrome) Analysis->Histology Molecular Molecular Analysis (qPCR, Western Blot) Analysis->Molecular

Caption: In vivo experimental workflow for liver fibrosis studies.

References

A Comparative Analysis of Methoxyeugenol 4-O-rutinoside and Commercial Drugs in Inflammation and Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methoxyeugenol 4-O-rutinoside, a phenylpropanoid glycoside, presents a molecule of interest for its potential therapeutic applications. However, a direct comparative analysis of its efficacy against commercial anti-inflammatory and antioxidant drugs is currently limited in publicly available scientific literature. This guide provides an objective comparison based on the available data for its core structure, methoxyeugenol, and the closely related compound, eugenol (B1671780). This analysis is juxtaposed with data for widely used commercial drugs to offer a preliminary efficacy assessment. It is crucial to note that the glycosidic moiety (rutinoside) can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, and thus, the data presented for the aglycone may not be directly extrapolated to the glycosylated form. Further experimental validation is necessary to ascertain the specific efficacy of this compound.

Comparative Efficacy Analysis

Due to the absence of direct quantitative data for this compound, this section presents a comparative summary of the anti-inflammatory and antioxidant activities of its aglycone, methoxyeugenol (and the closely related eugenol), alongside common commercial drugs.

Anti-Inflammatory Activity

Inflammation is a complex biological response, and a key mechanism in many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy.

Table 1: In Vitro Anti-Inflammatory Activity of Eugenol/Methoxyeugenol Analogs and Commercial NSAIDs

Compound/DrugTargetAssayIC50 ValueReference
EugenolCOX-2Enzyme Inhibition Assay~100 µM[1]
IsoeugenolCOX-2Enzyme Inhibition AssayMore effective than eugenol[1]
Ibuprofen COX-1 & COX-2Enzyme Inhibition AssayCOX-1: ~10 µM, COX-2: ~20 µM[2]
Diclofenac COX-1 & COX-2Enzyme Inhibition AssayCOX-1: ~1.5 µM, COX-2: ~0.1 µM[2]
Celecoxib COX-2Enzyme Inhibition Assay~0.04 µM[3]
Antioxidant Activity

Oxidative stress is implicated in numerous pathological conditions. The antioxidant efficacy of a compound is often evaluated by its ability to scavenge free radicals.

Table 2: In Vitro Antioxidant Activity of Eugenol and Commercial Antioxidants

Compound/DrugAssayIC50 Value / ActivityReference
EugenolDPPH Radical ScavengingIC50: ~2.263 µg/mL[4]
Ascorbic Acid (Vitamin C) DPPH Radical ScavengingIC50: ~2.58 µg/mL[4]
Trolox DPPH Radical ScavengingIC50: ~4.5 µg/mL-
EugenolFRAP (Ferric Reducing Antioxidant Power)Concentration-dependent increase[5]
Ascorbic Acid (Vitamin C) FRAP (Ferric Reducing Antioxidant Power)High reducing power[5]

Note: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the free radical scavenging capacity. The FRAP assay measures the antioxidant power through the reduction of ferric iron. Lower IC50 values in the DPPH assay indicate higher antioxidant activity.

Potential Influence of the Rutinoside Moiety

The presence of a rutinoside sugar molecule attached to methoxyeugenol can significantly alter its biological properties. Glycosylation can affect:

  • Solubility and Bioavailability: Sugar moieties generally increase the water solubility of a compound, which can impact its absorption and distribution in the body.

  • Enzymatic Release: The glycosidic bond can be cleaved by enzymes in the body (e.g., in the gut microbiota), potentially releasing the active aglycone (methoxyeugenol) at specific sites.

  • Receptor Interaction: The size and stereochemistry of the sugar can influence how the molecule interacts with biological targets.

For instance, some studies on flavonoid glycosides have shown that the glycosylated form can have different, and sometimes more potent, biological activities compared to the aglycone. Conversely, other studies suggest that the aglycone is the primary active form, and the sugar moiety mainly influences its delivery. A study on α-D-glucosylated eugenol suggested it possessed superior anti-inflammatory effects compared to eugenol itself[6]. Therefore, the efficacy of this compound requires direct experimental evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to directly compare the efficacy of this compound with commercial drugs.

In Vitro Anti-Inflammatory Assay: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound) and reference drugs (Ibuprofen, Diclofenac, Celecoxib)

  • Reaction buffer (e.g., Tris-HCl)

  • Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin (B15479496) production)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and reference drugs.

  • In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound/reference drug at various concentrations.

  • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubate for a further period (e.g., 10 minutes) at 37°C.

  • Stop the reaction and add the detection reagent.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and reference drug.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the concentration.

In Vitro Antioxidant Assay: DPPH Radical Scavenging Assay

Objective: To measure the free radical scavenging capacity of the test compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727)

  • Test compound (this compound) and reference antioxidant (Ascorbic Acid or Trolox)

  • Methanol

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and the reference antioxidant in methanol.

  • In a 96-well plate or cuvettes, add the DPPH solution to each well/cuvette.

  • Add the test compound/reference antioxidant at various concentrations to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically around 517 nm).

  • A control containing only DPPH and methanol is also measured.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration.

  • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Visualizations

Signaling Pathway of Inflammation

Inflammation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_active Active NF-κB IkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to COX2 COX-2 Expression Nucleus->COX2 induces Prostaglandins Prostaglandins COX2->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation NSAIDs NSAIDs (e.g., Ibuprofen) NSAIDs->COX2 inhibits Methoxyeugenol Methoxyeugenol (Potential Target) Methoxyeugenol->NFkB_active may inhibit

Caption: Simplified signaling pathway of LPS-induced inflammation and potential points of intervention for NSAIDs and Methoxyeugenol.

Experimental Workflow for In Vitro Antioxidant Assay (DPPH)

DPPH_Workflow start Start prep_samples Prepare dilutions of This compound and control (e.g., Ascorbic Acid) start->prep_samples prep_dpph Prepare DPPH solution in methanol start->prep_dpph mix Mix sample dilutions with DPPH solution prep_samples->mix prep_dpph->mix incubate Incubate in the dark (e.g., 30 min at room temp.) mix->incubate measure Measure absorbance (e.g., at 517 nm) incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate end End calculate->end

Caption: A typical experimental workflow for determining antioxidant activity using the DPPH radical scavenging assay.

Conclusion and Future Directions

While a definitive comparison of the efficacy of this compound with commercial drugs is hampered by the lack of direct experimental data for the glycosylated compound, the known anti-inflammatory and antioxidant properties of its aglycone suggest it is a molecule of interest. The data on related compounds indicates a potential for moderate anti-inflammatory and significant antioxidant activities.

To provide a conclusive assessment, the following experimental steps are recommended:

  • In Vitro Efficacy Studies: Conduct direct comparative studies of this compound against a panel of relevant commercial drugs using standardized anti-inflammatory (e.g., COX-1/COX-2 inhibition) and antioxidant (e.g., DPPH, FRAP, ORAC) assays.

  • Cell-Based Assays: Evaluate the compound's effects on inflammatory pathways in relevant cell models (e.g., LPS-stimulated macrophages) by measuring the production of inflammatory mediators like nitric oxide, TNF-α, and IL-6.

  • In Vivo Studies: If in vitro and cell-based assays show promise, proceed to in vivo models of inflammation and oxidative stress to evaluate efficacy, pharmacokinetics, and safety.

This systematic approach will elucidate the therapeutic potential of this compound and its standing relative to current commercial treatment options.

References

Quantitative Comparison of Methoxyeugenol 4-O-rutinoside: A Data Gap in Phytochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant data gap in the quantitative comparison of Methoxyeugenol 4-O-rutinoside content across different parts of any given plant species. While this phenylpropanoid glycoside has been identified in at least two plant species, Daphniphyllum angustifolium and Leonurus artemisia, there is a conspicuous absence of published studies that quantify and compare its concentration in various plant organs such as leaves, stems, roots, or flowers.

This compound has been reported to be present in the bark of Daphniphyllum angustifolium and in the herbaceous parts of Leonurus artemisia. However, the scientific focus on these plants has largely been on the isolation and characterization of other classes of compounds, such as alkaloids in the case of Daphniphyllum species. Consequently, a detailed quantitative distribution of this compound within these plants remains uninvestigated.

This lack of data prevents the creation of a definitive comparative guide for researchers and drug development professionals. Such a guide would be invaluable for optimizing harvesting and extraction processes, as the concentration of secondary metabolites can vary significantly between different plant parts.

Hypothetical Experimental Protocol for Quantitative Comparison

For researchers interested in bridging this knowledge gap, a general experimental protocol for the quantitative comparison of this compound in different plant parts is outlined below. This protocol is based on standard methodologies for the quantification of phytochemicals.

1. Plant Material Collection and Preparation:

  • Collect fresh samples of different plant parts (e.g., leaves, stems, roots, bark, flowers) from the target species (Daphniphyllum angustifolium or Leonurus artemisia).

  • Properly authenticate the plant material.

  • Wash the samples to remove any debris and then dry them under shade or in a hot air oven at a controlled temperature (typically 40-50°C) to a constant weight.

  • Grind the dried plant materials into a fine powder.

2. Extraction of this compound:

  • Accurately weigh a known amount of the powdered plant material.

  • Perform extraction using a suitable solvent system. A common method is maceration or ultrasonication with methanol (B129727) or a methanol-water mixture.

  • The extraction process should be repeated multiple times to ensure exhaustive extraction of the target compound.

  • Combine the extracts and filter them.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Sample Preparation for Analysis:

  • Redissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).

  • The solution may need to be further purified using Solid Phase Extraction (SPE) to remove interfering compounds.

  • Filter the final solution through a 0.45 µm syringe filter before analysis.

4. Quantitative Analysis using High-Performance Liquid Chromatography (HPLC):

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A C18 reversed-phase column is typically used for the separation of phenolic compounds.

  • Mobile Phase: A gradient elution with a mixture of two solvents, such as water with a small percentage of formic acid (for pH control) and acetonitrile (B52724) or methanol, is commonly employed. The gradient program should be optimized to achieve good separation of this compound from other components in the extract.

  • Detection: The wavelength for detection should be set at the maximum absorbance of this compound.

  • Quantification: Prepare a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of the compound in the plant extracts can then be determined by comparing the peak area of the sample with the calibration curve.

5. Data Analysis and Presentation:

  • Calculate the content of this compound in each plant part, typically expressed as milligrams per gram of dry weight (mg/g DW).

  • Present the quantitative data in a structured table for easy comparison.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the quantitative comparison of this compound in different plant parts.

experimental_workflow cluster_collection Plant Material Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_result Result p1 Collect Different Plant Parts (Leaves, Stems, Roots, etc.) p2 Drying p1->p2 p3 Grinding to Powder p2->p3 e1 Solvent Extraction (e.g., Methanol) p3->e1 e2 Filtration e1->e2 e3 Concentration (Rotary Evaporation) e2->e3 a1 Sample Preparation (Dissolving & Filtering) e3->a1 a2 HPLC Analysis a1->a2 a3 Quantification (Calibration Curve) a2->a3 r1 Data Comparison Table a3->r1

Caption: Generalized workflow for quantitative analysis of this compound in plant parts.

Safety Operating Guide

Proper Disposal of Methoxyeugenol 4-O-rutinoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Methoxyeugenol 4-O-rutinoside, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.

Key Chemical Properties for Disposal Consideration

A preliminary hazard assessment is crucial for the safe disposal of any chemical. For this compound, the following information, including GHS pictograms, has been identified.

PropertyDataImplications for Disposal
GHS Pictogram Exclamation mark (GHS07)[1]Indicates that the substance may cause less serious health effects, such as skin or eye irritation.[1]
Signal Word Warning[1]Denotes a less severe hazard.[1]
Physical Form Solid[1]Spills of solid material should be managed to avoid dust formation.
Solubility No specific data found, but glycosides are often water-soluble.If water-soluble, this can facilitate the cleaning of contaminated containers.
Reactivity Avoid mixing with strong acids, bases, or oxidizing agents unless compatibility is confirmed.[2]Incompatible materials should be segregated during waste collection.[3]
Step-by-Step Disposal Procedures

The following step-by-step guide outlines the recommended procedures for the disposal of this compound and associated waste.

1. Waste Identification and Segregation:

  • Solid Waste:

    • Place unused or surplus solid this compound into a dedicated, clearly labeled hazardous waste container.[2]

    • The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE) or glass, with a secure lid.[2][4]

    • Label the container as "Hazardous Waste" and clearly list the contents, including the full chemical name: "this compound".[2][3]

  • Liquid Waste:

    • Collect any solutions containing this compound in a separate, labeled hazardous liquid waste container.[2]

    • Do not mix with other waste streams unless compatibility has been confirmed.[2]

    • If a flammable solvent was used, the waste must be stored in a flammable liquid storage cabinet.[2]

  • Contaminated Labware:

    • Dispose of items such as gloves, weighing papers, and pipette tips contaminated with this compound as hazardous solid waste.[2]

    • Place these items in a designated and clearly labeled hazardous waste container.[2]

2. Storage:

  • Store all waste containers in a designated and secure satellite accumulation area.

  • Ensure containers are kept closed except when adding waste.[3][4]

  • Segregate waste containers from incompatible materials.[3]

3. Disposal:

  • The final disposal of hazardous waste must be handled by a licensed hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of the hazardous waste.[2]

  • Provide the EHS office with all available information about the compound.[2]

4. Empty Container Management:

  • Empty containers that held this compound must be decontaminated before disposal.

  • It is recommended to triple rinse the container with a suitable solvent that can dissolve the compound.[3][5]

  • Collect the rinsate as hazardous liquid waste.[3]

  • After thorough rinsing and air drying, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste materials.

cluster_0 cluster_1 Waste Identification & Segregation cluster_2 Container Management cluster_3 Interim Storage cluster_4 Final Disposal start Start: this compound Waste Generation solid_waste Solid Waste (Unused chemical, contaminated PPE) start->solid_waste liquid_waste Liquid Waste (Solutions containing the chemical) start->liquid_waste empty_container Empty Container start->empty_container solid_container Place in labeled, compatible solid hazardous waste container solid_waste->solid_container liquid_container Place in labeled, compatible liquid hazardous waste container liquid_waste->liquid_container triple_rinse Triple rinse with appropriate solvent empty_container->triple_rinse storage Store in designated satellite accumulation area solid_container->storage liquid_container->storage non_hazardous_disposal Dispose of clean container as regular waste triple_rinse->non_hazardous_disposal rinsate Collect rinsate as hazardous liquid waste triple_rinse->rinsate ehs_contact Contact Institutional EHS for hazardous waste pickup storage->ehs_contact rinsate->liquid_container

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.